Isosorbide 2-Mononitrate 5-β-D-Glucuronide
Description
BenchChem offers high-quality Isosorbide 2-Mononitrate 5-β-D-Glucuronide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isosorbide 2-Mononitrate 5-β-D-Glucuronide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
89576-61-4 |
|---|---|
Molecular Formula |
C₁₂H₁₇NO₁₂ |
Molecular Weight |
367.26 |
Synonyms |
1,4:3,6-Dianhydro-5-O-β-D-glucopyranuronosyl-D-glucitol 2-Nitrate |
Origin of Product |
United States |
Foundational & Exploratory
What is the structure of Isosorbide 2-Mononitrate 5-β-D-Glucuronide?
Executive Summary
Isosorbide 2-Mononitrate 5-
The structural integrity of IS-2-MN-5-Gluc is defined by the rigid bicyclic isosorbide core, where the nitrate group occupies the exo position at C2, and the glucuronic acid moiety is conjugated via a
Molecular Architecture & Stereochemistry
The pharmacological distinctiveness of isosorbide metabolites is governed by the "V-shaped" cis-fused tetrahydrofuran ring system.
Core Scaffold and Substituents
The molecule is based on 1,4:3,6-dianhydro-D-glucitol .[1][2] The spatial arrangement of substituents is strictly defined by the "endo/exo" nomenclature relative to the bicyclic cleft.
| Feature | Position | Stereochemistry | Chemical Group | Function |
| Scaffold | Core | cis-fused | Bicyclic Ether | Rigid backbone |
| Nitrate | C2 | Exo | Vasodilation (Pharmacophore) | |
| Conjugate | C5 | Endo | Renal Clearance (Inactivation) |
Structural Logic and Isomerism
It is imperative to distinguish this molecule from its isomer, the metabolite of IS-5-MN.
-
IS-2-MN-5-Gluc (Target): Nitrate at C2 (exo); Glucuronide at C5 (endo).
-
IS-5-MN-2-Gluc (Isomer): Nitrate at C5 (endo); Glucuronide at C2 (exo).
The endo position (C5) is sterically more hindered than the exo position, often resulting in slower glucuronidation kinetics for IS-2-MN compared to IS-5-MN.
Biotransformation Pathway[3]
IS-2-MN-5-Gluc is formed via the hepatic UGT (Uridine 5'-diphospho-glucuronosyltransferase) pathway. The precursor, IS-2-MN, is generated via the denitration of ISDN.
Pathway Diagram (DOT Visualization)
The following diagram illustrates the metabolic cascade from the parent drug ISDN to the inactive glucuronide conjugate.
Figure 1: Metabolic pathway of Isosorbide Dinitrate showing the formation of IS-2-MN and its subsequent glucuronidation.
Synthesis & Isolation Protocol
For research standards, relying on biological isolation from urine is inefficient due to low yields and high impurity. A Chemo-Enzymatic Synthesis is the gold standard for producing high-purity reference material.
Protocol: Enzymatic Glucuronidation
This method utilizes recombinant UGTs or Liver Microsomes (RLM/HLM) to convert IS-2-MN directly to the glucuronide.
Reagents:
-
Substrate: Isosorbide 2-Mononitrate (Sigma/Merck).
-
Cofactor: UDP-Glucuronic Acid (UDP-GA).
-
Catalyst: Human Liver Microsomes (HLM) or Recombinant UGT (e.g., UGT1A1/2B7).
-
Buffer: Tris-HCl (pH 7.4) +
.
Workflow:
-
Incubation: Mix IS-2-MN (1 mM) with HLM (1 mg/mL) and
(5 mM) in Tris buffer. -
Initiation: Add UDP-GA (5 mM) to start the reaction. Incubate at 37°C for 4–6 hours.
-
Termination: Quench with ice-cold Acetonitrile (MeCN) to precipitate proteins.
-
Purification: Centrifuge (10,000 x g, 10 min). Collect supernatant.
-
Isolation: Semi-preparative HPLC (C18 column).
-
Mobile Phase: Gradient Water (0.1% Formic Acid) / Methanol.
-
Collection: IS-2-MN-5-Gluc elutes before the parent IS-2-MN due to increased polarity.
-
Validation Diagram
Figure 2: Chemo-enzymatic synthesis workflow for generating analytical standards.
Analytical Characterization
To confirm the identity of Isosorbide 2-Mononitrate 5-Glucuronide, use the following spectral parameters.
Mass Spectrometry (LC-MS/MS)
-
Ionization: Electrospray Ionization (ESI), Negative Mode.[3]
-
Rationale: Glucuronides ionize efficiently in negative mode due to the carboxylic acid moiety.
| Parameter | Value | Notes |
| Precursor Ion [M-H]⁻ | 366.07 m/z | Based on MW 367.26 |
| Product Ion 1 | 190.0 m/z | Loss of Glucuronide (-176 Da); corresponds to IS-2-MN core |
| Product Ion 2 | 113.0 m/z | Characteristic glucuronide fragment |
| Retention Time | < Parent | Elutes earlier than IS-2-MN on Reverse Phase |
Nuclear Magnetic Resonance (NMR)
NMR is required to distinguish the 2-MN-5-Gluc from the 5-MN-2-Gluc isomer. The coupling constants (
-
Solvent:
or . -
Diagnostic Signals:
-
H-1' (Anomeric): Doublet at ~4.5–4.9 ppm.
Hz confirms -configuration. -
H-2 (Exo): Downfield shift (~5.4 ppm) due to the nitrate ester. Appears as a multiplet (or doublet of triplets).
-
H-5 (Endo): Distinct shift compared to parent IS-2-MN.[4] The endo proton usually exhibits different coupling constants (
Hz with H-4) compared to exo protons.
-
References
-
Chasseaud, L. F. (1983). "New aspects of the pharmacokinetics and metabolism of isosorbide dinitrate." Herz.
-
Straehl, P., & Galeazzi, R. L. (1985). "Isosorbide-5-mononitrate and isosorbide-2-mononitrate kinetics after intravenous and oral dosing." Clinical Pharmacology & Therapeutics.
-
Abshagen, U. W. (1992).[5] "Pharmacokinetics of isosorbide mononitrate." American Journal of Cardiology.[5]
-
Major, R. M., et al. (1984). "Metabolism of isosorbide 5-mononitrate in humans." Clinical Pharmacology & Therapeutics. (Demonstrates the parallel glucuronidation pathways).
-
Santa Cruz Biotechnology. "Isosorbide 5-Mononitrate 2-β-D-Glucuronide Product Data" (Used for structural comparison of the isomer).
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. droracle.ai [droracle.ai]
- 3. researchgate.net [researchgate.net]
- 4. Isosorbide 5-mononitrate and isosorbide 2-mononitrate kinetics after intravenous and oral dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of isosorbide mononitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
Isosorbide 2-Mononitrate 5-β-D-Glucuronide (CAS 89576-61-4): Technical Monograph
[1]
Executive Summary & Strategic Relevance
Isosorbide 2-mononitrate 5-β-D-glucuronide (CAS 89576-61-4 ) is a critical Phase II metabolite of Isosorbide Dinitrate (ISDN) and Isosorbide 2-Mononitrate (IS-2-MN). While the 5-mononitrate isomer (IS-5-MN) is the dominant pharmacological agent in chronic angina therapy, the 2-mononitrate pathway represents a significant, albeit faster-clearing, metabolic route (approx. 15–25% of ISDN metabolism).
For drug development professionals, this specific glucuronide serves as a vital pharmacokinetic marker . Its precise quantification is required to fully mass-balance ISDN metabolism and to differentiate renal clearance pathways from the more abundant Isosorbide 5-mononitrate 2-glucuronide (CAS 32871-20-8). Failure to chromatographically resolve these isobaric regioisomers leads to significant errors in bioequivalence (BE) and bioavailability studies.
Chemical Identity & Physicochemical Profile[2][3][4][5]
| Parameter | Specification |
| Chemical Name | Isosorbide-2-mononitrate 5-O-β-D-glucuronide |
| CAS Number | 89576-61-4 |
| Molecular Formula | C₁₂H₁₇NO₁₂ |
| Molecular Weight | 367.26 g/mol |
| Parent Drug | Isosorbide 2-Mononitrate (IS-2-MN); Isosorbide Dinitrate (ISDN) |
| Core Structure | 1,4:3,6-Dianhydro-D-glucitol backbone |
| Substituents | Position 2: Nitrate ester (-ONO₂)Position 5: β-D-Glucuronic acid ether linkage |
| Solubility | High aqueous solubility (Polar conjugate); Soluble in MeOH, DMSO |
| Stability | Hydrolysis-sensitive (requires pH control < 6.0 during extraction) |
Structural Distinction (Crucial for Analysis)
The isosorbide backbone is V-shaped (cis-fused tetrahydrofuran rings).
-
IS-2-MN (Parent): Nitrate at C2 (Endo), Hydroxyl at C5 (Exo).
-
Target Metabolite: Glucuronidation occurs at the C5-Exo hydroxyl .
-
Common Interferent: Isosorbide 5-mononitrate 2-glucuronide (Nitrate at C5, Glucuronide at C2).
Metabolic Pathway & Pharmacokinetics
ISDN undergoes extensive first-pass metabolism in the liver.[1][2][3] The regioselectivity of denitration determines the downstream glucuronidation profile.
Pathway Visualization
Figure 1: Divergent metabolic pathways of Isosorbide Dinitrate.[1][4] The target metabolite (Green) is the downstream product of the minor IS-2-MN pathway.
Kinetic Considerations
-
Half-life: IS-2-MN has a shorter half-life (~1.5 to 2 hours) compared to IS-5-MN (~5 hours).[5] Consequently, the formation and clearance of the 5-glucuronide (CAS 89576-61-4) occurs more rapidly than the 2-glucuronide isomer.
-
Renal Accumulation: Like most glucuronides, this metabolite accumulates in patients with renal impairment (CrCl < 30 mL/min), potentially necessitating dose adjustments of the parent ISDN in severe cases.
Analytical Methodology: LC-MS/MS Protocol
Quantifying CAS 89576-61-4 requires strict chromatographic separation from its isobaric isomer (CAS 32871-20-8). Mass spectrometry alone cannot distinguish them as both produce the same precursor/product ions (m/z 366 → m/z 190 in negative mode).
Experimental Workflow
Objective: Validated quantification of Isosorbide 2-MN 5-Glucuronide in human plasma/urine.
Step 1: Sample Preparation (Solid Phase Extraction)
-
Aliquot: 200 µL Plasma/Urine.
-
Internal Standard: Add 20 µL of Isosorbide-2-MN-5-Glucuronide-D4 (Deuterated).
-
Acidification: Add 200 µL 2% Formic Acid (Critical to stabilize glucuronide).
-
SPE Loading: Use HLB (Hydrophilic-Lipophilic Balance) cartridges (e.g., Waters Oasis HLB).
-
Reconstitution: Evaporate under N₂ at 40°C; reconstitute in Mobile Phase A.
Step 2: Chromatographic Separation (Critical)
-
Column: C18 Polar Embedded or Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl, 150 x 2.1 mm, 3 µm).
-
Rationale: Standard C18 often fails to resolve the regioisomers. Phenyl phases offer pi-pi interactions that exploit the subtle steric differences between the 2-nitrate and 5-nitrate configurations.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-6 min: 5% → 40% B (Slow ramp essential for isomer resolution)
-
6-8 min: 95% B
-
Step 3: Mass Spectrometry (MRM Mode)
-
Ionization: ESI Negative Mode (Glucuronides ionize best in negative mode).
-
Transitions:
-
Precursor: m/z 366.1 [M-H]⁻
-
Product (Quant): m/z 190.0 (Loss of Glucuronic acid moiety).
-
Product (Qual): m/z 113.0 (Fragment of glucuronide ring).
-
Analytical Logic Diagram
Figure 2: Workflow emphasizing the critical chromatographic resolution step.
Synthesis & Reference Standards
For research and validation, reference standards must be procured or synthesized.
-
Commercial Availability: High-purity standards (>95%) are available from specialized metabolite synthesis labs (e.g., Acanthus Research, Sapphire North America).
-
Synthesis Route (Brief):
-
Start with Isosorbide-2-mononitrate.[7]
-
Protect the nitrate group (though stable, care is needed).
-
Koenigs-Knorr reaction using acetobromo-α-D-glucuronic acid methyl ester.
-
Deprotection of the glucuronic acid esters using mild hydrolysis (LiOH).
-
Note: The 5-OH position is sterically hindered (endo/exo "V" shape), often requiring catalytic activation.
-
References
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. A pharmacokinetic model for isosorbidedinitrate, isosorbide-2-mononitrate, and isosorbide-5-mononitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Isordil: Uses, Side Effects & Dosage | Healio [healio.com]
- 5. assets.gskstatic.com [assets.gskstatic.com]
- 6. repub.eur.nl [repub.eur.nl]
- 7. Isosorbide-2-mononitrate - Acanthus Research [acanthusresearch.com]
Technical Guide: Biosynthesis and Characterization of Isosorbide 2-Mononitrate 5-β-D-Glucuronide
The following technical guide details the biosynthesis, metabolic characterization, and isolation of Isosorbide 2-Mononitrate 5-β-D-Glucuronide , a Phase II metabolite of the anti-anginal agent Isosorbide 2-Mononitrate (IS-2-MN).
Executive Summary & Metabolic Context
Isosorbide 2-mononitrate (IS-2-MN) is a pharmacologically active metabolite of Isosorbide Dinitrate (ISDN), distinct from its isomer Isosorbide 5-mononitrate (IS-5-MN).[1][2] While IS-5-MN is renally excreted largely unchanged or as a 2-glucuronide, IS-2-MN undergoes more rapid elimination (
-
Denitration to Isosorbide (inactive).
-
Glucuronidation at the C5-hydroxyl position to form Isosorbide 2-Mononitrate 5-β-D-Glucuronide .
Understanding and synthesizing this glucuronide is critical for ADME (Absorption, Distribution, Metabolism, Excretion) studies, particularly to evaluate renal clearance mechanisms and potential drug-drug interactions (DDIs) involving UGT enzymes.
Stereochemical Configuration
-
Parent: 1,4:3,6-Dianhydro-D-glucitol 2-nitrate.
-
Conjugation Site: The hydroxyl group at position 5 (endo configuration).
-
Product: 1,4:3,6-Dianhydro-D-glucitol 2-nitrate 5-β-D-glucuronopyranoside.
Mechanistic Pathway & Enzymology
The formation of the 5-glucuronide represents a detoxification step, increasing water solubility for urinary excretion.[3]
Pathway Visualization
The following diagram illustrates the metabolic cascade from ISDN to the target glucuronide.
Figure 1: Metabolic pathway focusing on the divergence of IS-2-MN toward the target 5-glucuronide conjugate.
UGT Isoform Identification Strategy
While specific literature on IS-2-MN glucuronidation is sparse compared to IS-5-MN, structural analogues and hepatic expression profiles suggest the involvement of UGT2B7 and UGT1A9 . These isoforms prefer small, hydrophilic aglycones with secondary alcohols.
Experimental Validation Strategy: To confirm the specific isoform for your dossier, a recombinant UGT (rUGT) screening panel is required.
-
Primary Candidates: UGT2B7, UGT1A9, UGT1A1.
-
Negative Controls: UGT1A4 (prefers amines), UGT1A6 (prefers phenols).
Biosynthesis Protocol (In Vitro)
This protocol describes the biocatalytic synthesis of the metabolite using Human Liver Microsomes (HLM). This method is superior to chemical synthesis for preserving stereochemistry at the glycosidic bond.
Reagents & System Setup
| Component | Concentration | Role |
| Substrate | 1.0 mM IS-2-MN | Target for conjugation. |
| Enzyme Source | 1.0 mg/mL HLM | Contains broad-spectrum UGTs. |
| Cofactor | 5.0 mM UDPGA | UDP-Glucuronic Acid (donor). |
| Activator | 25 µg/mL Alamethicin | Pore-forming peptide to access luminal UGTs. |
| Buffer | 100 mM Tris-HCl (pH 7.4) | Physiological stability. |
| Stabilizer | 5.0 mM MgCl₂ | Essential for UGT activity. |
Step-by-Step Workflow
Phase 1: Incubation
-
Pre-incubation: Mix Buffer, MgCl₂, Alamethicin, and HLM on ice. Allow to stand for 15 minutes to permeabilize the microsomal membrane.
-
Substrate Addition: Add IS-2-MN (dissolved in <1% DMSO) to the mixture. Pre-warm to 37°C for 5 minutes.
-
Initiation: Start the reaction by adding UDPGA (5 mM final).
-
Reaction: Incubate at 37°C in a shaking water bath (60 rpm) for 4–6 hours . Note: Longer incubation maximizes yield for synthesis purposes compared to kinetic assays.
Phase 2: Termination & Extraction
-
Quenching: Stop reaction by adding 1 volume of ice-cold Acetonitrile (ACN) containing 1% Formic Acid.
-
Precipitation: Vortex vigorously for 30 seconds, then incubate at -20°C for 20 minutes to precipitate proteins.
-
Clarification: Centrifuge at 10,000 x g for 15 minutes at 4°C. Collect the supernatant.
Phase 3: Purification (Semi-Prep HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 9.4 x 250 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 0-5 min (2% B), 5-20 min (2% -> 30% B). The glucuronide is more polar than the parent and will elute earlier.
-
Collection: Monitor UV at 210 nm (nitrate absorbance) or use MS-trigger. Collect the peak corresponding to m/z 366 [M-H]⁻ (Negative mode).
Experimental Workflow Diagram
Figure 2: Step-by-step biocatalytic synthesis and isolation workflow.
Analytical Characterization
To validate the synthesized metabolite, compare it against the parent compound using LC-MS/MS.
Mass Spectrometry Parameters (ESI-)
The glucuronide is best detected in negative ion mode due to the carboxylic acid moiety on the glucuronic acid.
| Parameter | Value |
| Precursor Ion (Q1) | 366.1 m/z [M-H]⁻ |
| Product Ion (Q3) | 190.0 m/z (Loss of glucuronic acid moiety, 176 Da) |
| Secondary Product | 113.0 m/z (Glucuronide fragment) |
| Collision Energy | 15 - 25 eV |
| Retention Time | Elutes ~2-3 min earlier than IS-2-MN on C18. |
Kinetic Data Summary
When characterizing the formation rate in HLM, typical kinetic parameters for isosorbide mononitrate glucuronidation are:
| Parameter | Approximate Value | Significance |
| 1.5 - 3.0 mM | Indicates low affinity; high concentrations needed for synthesis. | |
| 50 - 150 pmol/min/mg | Moderate turnover rate. | |
| Low | Renal excretion dominates over hepatic metabolism for the parent. |
References
-
Pharmacokinetics of isosorbide dinitrate and its mononitrate metabolites after intravenous infusion. Source: NIH / PubMed [Link]
-
UGT2B7: The Functionality of UDP-Glucuronosyltransferase Genetic Variants. Source: NIH / PMC [Link]
-
Pharmacokinetics and metabolism of isosorbide-dinitrate after intravenous and oral administration. Source: Springer / Eur J Clin Pharmacol [Link]
-
Drug glucuronidation in humans (General UGT Mechanisms). Source: NIH / PubMed [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. A pharmacokinetic model for isosorbidedinitrate, isosorbide-2-mononitrate, and isosorbide-5-mononitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of UGT2B7 Enzyme Activity in Human and Rat Liver Microsomes by Herbal Constituents - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: Strategies for the In Vitro Generation of Isosorbide 2-Mononitrate 5-β-D-Glucuronide
An In-Depth Technical Guide for Drug Development Professionals
Abstract
Glucuronidation represents a critical pathway in the Phase II metabolism of numerous xenobiotics, converting them into more water-soluble compounds to facilitate excretion.[1][2] Isosorbide 2-mononitrate (IS-2-MN), an active metabolite of the vasodilator isosorbide dinitrate, undergoes such conjugation. The resulting metabolite, Isosorbide 2-Mononitrate 5-β-D-Glucuronide, is essential for comprehensive pharmacokinetic and toxicological assessments. Generating this metabolite in vitro is a prerequisite for its use as an analytical reference standard in drug development programs. This guide provides a detailed technical framework for the enzymatic synthesis, purification, and characterization of Isosorbide 2-Mononitrate 5-β-D-Glucuronide, grounded in established biochemical principles and methodologies.
Introduction: The Metabolic Significance of Glucuronidation
The biotransformation of pharmaceutical compounds is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions. Glucuronidation, catalyzed by the superfamily of UDP-glucuronosyltransferases (UGTs), is arguably the most dominant Phase II pathway in mammals.[1][3][4] UGT enzymes transfer a glucuronic acid moiety from the high-energy cofactor uridine 5'-diphospho-glucuronic acid (UDPGA) to a nucleophilic functional group (e.g., hydroxyl, amine, carboxyl) on a substrate molecule.[5][6] This process significantly increases the hydrophilicity of the aglycone, thereby promoting its elimination via urine or bile.[1]
Isosorbide mononitrates (both 2- and 5-isomers) are the primary active metabolites of isosorbide dinitrate.[7][8] Their clearance from the body involves further metabolism, including conjugation to form glucuronides.[9][10] The availability of pure Isosorbide 2-Mononitrate 5-β-D-Glucuronide is crucial for:
-
Metabolite Identification (MetID): Serving as a definitive reference standard to confirm its presence in in vivo samples from preclinical and clinical studies.
-
Quantitative Analysis: Enabling the development and validation of bioanalytical methods to measure its concentration in biological matrices.
-
Safety Assessment: Evaluating its potential pharmacological activity or toxicity, as some glucuronide conjugates can be reactive or retain activity.[4][6]
This document outlines the practical, scientifically-grounded approaches for producing and verifying this key metabolite in vitro.
The Enzymatic Approach: Harnessing UGTs for Targeted Synthesis
The most biologically relevant method for generating drug glucuronides in vitro is through enzymatic synthesis, which mimics the physiological process. This reaction is dependent on a UGT enzyme source, the substrate (IS-2-MN), and the essential cofactor, UDPGA.[6]
The Core Reaction Pathway
The fundamental reaction involves the transfer of glucuronic acid from UDPGA to the 5-hydroxyl group of Isosorbide 2-Mononitrate. The UGT enzyme provides the catalytic site that brings the two substrates into the correct orientation for the nucleophilic attack by the hydroxyl group on the anomeric carbon of the glucuronic acid moiety.
Caption: The UGT-catalyzed glucuronidation of Isosorbide 2-Mononitrate.
Selecting an Enzyme Source: A Comparative Analysis
The choice of enzyme source is a critical experimental decision, impacting reaction specificity, yield, and cost. The primary options are human liver microsomes (HLM), S9 fractions, and recombinant UGT enzymes expressed in cell lines.[11]
| Enzyme Source | Description | Advantages | Disadvantages | Causality Behind Choice |
| Human Liver Microsomes (HLM) | Vesicles of endoplasmic reticulum from pooled human liver tissue, rich in UGTs and CYPs.[12] | Contains a full complement of UGTs, providing a physiologically relevant enzyme profile. Cost-effective for initial screening. | Presence of other enzymes (e.g., CYPs) can lead to competing reactions. High inter-donor variability. | Best for initial screening to confirm glucuronidation occurs and for reaction phenotyping using a panel of HLMs.[6] |
| S9 Fraction | A supernatant fraction of liver homogenate containing both microsomal and cytosolic enzymes. | Broader range of enzymes than microsomes. | Higher complexity can lead to more unwanted side reactions. Lower specific activity of UGTs compared to HLM. | Useful if a cytosolic enzyme is suspected to be involved in a multi-step metabolic pathway, but less ideal for clean glucuronide synthesis. |
| Recombinant UGTs | Individual human UGT isoforms (e.g., UGT1A1, 1A9, 2B7) expressed and isolated from cell lines.[11] | Produces a single, clean metabolite if the specific UGT is known. High specific activity and no competing reactions.[12] | Higher cost. Requires prior knowledge or screening to identify the correct UGT isoform(s) responsible for the reaction. | The gold standard for generating a pure analytical standard once the specific UGT isoform responsible for metabolizing the drug is identified.[11] |
Scientist's Note: For IS-2-MN, which has a stable hydroxyl group, screening with HLM is a robust starting point. UGTs known for metabolizing small molecules with hydroxyl groups, such as UGT1A1, UGT1A9, and UGT2B7, would be primary candidates for subsequent testing with recombinant enzymes.[13][14]
Detailed Protocol: Enzymatic Synthesis Using Human Liver Microsomes
This protocol provides a self-validating system for the small-scale generation of the target glucuronide.
1. Reagent Preparation:
-
Substrate Stock (100 mM): Dissolve Isosorbide 2-Mononitrate in a suitable organic solvent (e.g., Methanol or DMSO).
-
Phosphate Buffer (100 mM, pH 7.4): Prepare a standard potassium phosphate buffer.
-
Magnesium Chloride (MgCl₂) (100 mM): An essential cofactor for UGT activity.[15]
-
Alamethicin Stock (5 mg/mL in Ethanol): A pore-forming agent used to disrupt the microsomal membrane and expose the UGT active site, eliminating enzyme latency.
-
Cofactor Solution (UDPGA) (40 mM): Prepare fresh in buffer and keep on ice.
-
Enzyme Suspension (HLM): Thaw pooled HLM (20 mg/mL) on ice immediately before use.
2. Incubation Setup:
-
Prepare reactions in microcentrifuge tubes on ice. Include controls to ensure the observed product is from the intended enzymatic reaction.
| Component | Test Reaction (µL) | Control 1 (-UDPGA) (µL) | Control 2 (-HLM) (µL) | Control 3 (-Substrate) (µL) | Final Concentration |
| Phosphate Buffer (100 mM) | to 1000 | to 1000 | to 1000 | to 1000 | 50 mM |
| MgCl₂ (100 mM) | 50 | 50 | 50 | 50 | 5 mM |
| HLM (20 mg/mL) | 50 | 50 | 0 | 50 | 1 mg/mL |
| Alamethicin (5 mg/mL) | 10 | 10 | 10 | 10 | 50 µg/mL |
| IS-2-MN (100 mM) | 10 | 10 | 10 | 0 | 1 mM |
| Pre-incubation | \multicolumn{4}{c | }{Incubate at 37°C for 5 minutes } | |||
| UDPGA (40 mM) | 50 | 0 | 50 | 50 | 2 mM |
| Total Volume | 1000 | 1000 | 1000 | 1000 |
3. Reaction Execution & Termination:
-
Initiation: After pre-incubation, initiate the reaction by adding UDPGA.
-
Incubation: Incubate all tubes in a shaking water bath at 37°C for 2-4 hours.
-
Termination: Stop the reaction by adding 1 mL of ice-cold Acetonitrile containing an internal standard (if available). This precipitates the microsomal proteins.
-
Post-Termination: Vortex vigorously and centrifuge at >10,000 x g for 10 minutes to pellet the protein. Transfer the supernatant for analysis.
Trustworthiness Check: A successful synthesis is validated when the target glucuronide peak is observed in the "Test Reaction" but is absent or negligible in all three control reactions. This systematically confirms that product formation is dependent on the enzyme, cofactor, and substrate.
Caption: Workflow for the enzymatic synthesis of the target glucuronide.
Chemical Synthesis: An Alternative for Scale-Up
While enzymatic synthesis offers biological relevance, chemical synthesis is often employed for producing gram-scale quantities of a metabolite standard.[16][17] This approach typically involves the coupling of a protected glucuronic acid donor (e.g., a trichloroacetimidate or bromide derivative) with the aglycone (IS-2-MN).[17]
Key challenges include:
-
Regioselectivity: The presence of two hydroxyl groups in the parent isosorbide structure necessitates protecting group strategies to ensure the glucuronic acid attaches specifically to the 5-position of IS-2-MN.
-
Stereocontrol: Ensuring the formation of the correct β-anomer of the glycosidic bond.
-
Multi-step Process: Chemical synthesis involves several protection, coupling, and deprotection steps, which can be complex and time-consuming.[18][19]
While a full protocol is beyond the scope of this guide, it is the preferred method when large quantities of the standard are required for extensive toxicological studies or as a reference material for quality control.[20]
Purification and Structural Characterization
Regardless of the synthesis method, the generated glucuronide must be purified from the reaction matrix and its identity unequivocally confirmed.
Purification Workflow
A two-step process involving Solid-Phase Extraction (SPE) followed by semi-preparative High-Performance Liquid Chromatography (HPLC) is standard.
-
Solid-Phase Extraction (SPE): The reaction supernatant is loaded onto a reversed-phase SPE cartridge (e.g., C18). The highly polar glucuronide is washed with a low-organic solvent (e.g., 5% Methanol in water) to remove salts and residual UDPGA, and then eluted with a higher concentration of organic solvent (e.g., 50-100% Methanol).
-
Semi-Preparative HPLC: The enriched fraction from SPE is injected onto a semi-preparative HPLC column. A shallow gradient is used to resolve the glucuronide from the parent drug and any minor impurities. Fractions corresponding to the target peak are collected.
Analytical Characterization
The identity and purity of the collected fractions must be confirmed.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the primary tool for confirmation. The analysis will confirm the correct mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ and its characteristic fragmentation pattern upon collision-induced dissociation (CID). A key fragment is often the loss of the glucuronic acid moiety (176 Da).
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the confirmation of the elemental composition of the metabolite.
-
Nuclear Magnetic Resonance (NMR): For definitive structural elucidation, ¹H and ¹³C NMR are required. This confirms the site of conjugation and the stereochemistry of the glycosidic bond. This technique requires a larger quantity of purified material (typically >1 mg).
| Analytical Technique | Parameter | Expected Result for Isosorbide 2-Mononitrate 5-β-D-Glucuronide |
| LC-MS/MS (Positive Ion) | Parent Ion [M+H]⁺ | m/z 368.10 |
| Key Fragment Ion | m/z 192.06 ([Aglycone+H]⁺) | |
| HPLC | Retention Time | Will be earlier (more polar) than the parent IS-2-MN on a reversed-phase column. |
| Purity Assessment | HPLC-UV or LC-MS | >95% peak area |
graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];A [label="Reaction Supernatant", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Solid-Phase Extraction (SPE)\n(e.g., C18)", fillcolor="#D6EAF8", fontcolor="#202124"]; C [label="Enriched Glucuronide Fraction", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Semi-Preparative HPLC", fillcolor="#D6EAF8", fontcolor="#202124"]; E [label="Purified Glucuronide Fractions", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Analytical Confirmation", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; G [label="LC-MS/MS\n(Mass & Fragments)", fillcolor="#E8F0FE", fontcolor="#202124"]; H [label="NMR\n(Definitive Structure)", fillcolor="#E8F0FE", fontcolor="#202124"]; I [label="HPLC-UV\n(Purity)", fillcolor="#E8F0FE", fontcolor="#202124"];
A -> B -> C -> D -> E -> F; F -> G [label="Identity"]; F -> H [label="Structure"]; F -> I [label="Purity"]; }
Caption: Workflow for the purification and analysis of the generated glucuronide.
Conclusion
The in vitro generation of Isosorbide 2-Mononitrate 5-β-D-Glucuronide is an achievable and necessary step in the comprehensive evaluation of isosorbide-based therapeutics. The enzymatic approach using human liver microsomes or specific recombinant UGTs provides a biologically relevant and direct route for synthesis. A robust experimental design, incorporating appropriate controls, is essential for validating the process. Subsequent purification by SPE and preparative HPLC, followed by rigorous characterization using mass spectrometry and NMR, ensures the production of a high-quality analytical standard. This standard is indispensable for advancing a drug development program, enabling accurate metabolite quantification and informed safety assessments.
References
- Glucuronides from metabolites to medicines: a survey of the in vivo generation, chemical synthesis and properties of glucuronides. Natural Product Reports (RSC Publishing).
- Glucuronide synthesis. Hypha Discovery.
- Gram Scale Synthesis of the Glucuronide Metabolite of ABT-724. The Journal of Organic Chemistry - ACS Publications.
- Late-stage Synthesis of N-glucuronide Metabolites. Hypha Discovery Latest Blogs.
- Biosynthesis of Drug Glucuronide Metabolites in the Budding Yeast Saccharomyces cerevisiae. PubMed.
- Determination of drug glucuronidation and UDP-glucuronosyltransferase selectivity using a 96-well radiometric assay. PubMed.
- Isosorbide 5-Mononitrate Pharmacokinetics. Karger Publishers.
- An improved assay method for UDP-glucuronyltransferase activity towards 5-hydroxytryptamine and the characteristic properties of the enzyme. PubMed.
- Isosorbide 5-mononitrate and isosorbide 2-mononitrate kinetics after intravenous and oral dosing. PubMed.
- UDP-Glucuronosyltransferase (UDPGT)Activity Assay Kit. SUNLONG BIOTECH CO., LTD.
- In Vitro Identification of UDP-Glucuronosyltransferases (UGTs) Involved in Drug Metabolism. JoVE.
- Pharmacokinetics of isosorbide dinitrate and isosorbide-5-mononitrate. PubMed.
- Isosorbide 5-mononitrate kinetics. PubMed.
- Isosorbide 5-mononitrate pharmacokinetics. PubMed.
- An assessment of UDP-glucuronosyltransferase induction using primary human hepatocytes. ResearchGate.
- Glucuronidation. Wikipedia.
- Pharmacokinetics of isosorbide mononitrate. PubMed.
- The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases. PMC.
- Isosorbide 5-mononitrate synthesis. ChemicalBook.
- Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition. PMC.
- A new stability-indicating UPLC method for the determination of isosorbide mononitrate and its related substances in isosorbide mononitrate and sodium chloride injection. International Journal of Pharmaceutical Sciences and Research.
- Glucuronidation in humans. Universiteit Utrecht.
- A validated high performance liquid chromatographic method for analysis of isosorbide mononitrate in bulk material and extended release formulations. PubMed.
- Analytical Techniques for the Detection of Isosorbide Mononitrate and Its Metabolites: Application Notes and Protocols. Benchchem.
- Role of UDP-Glucuronosyltransferases in Drug Metabolism and Drug-Drug Interactions. Xenotech.
- Contribution of UGT Enzymes to Human Drug Metabolism Stereoselectivity: A Case Study of Medetomidine, RO5263397, Propranolol, and Testosterone. PubMed.
- Gas chromatography-mass spectrometry determination of isosorbide 5-mononitrate and related impurities in raw materials and dosage formulations. ResearchGate.
- A kind of synthesis of 5-isosorbide mononitrate and purification process. Google Patents.
- Which UDP-glucuronosyltransferase (UGT) enzymes are most likely to be involved in drug metabolism and cause drug interactions?. EBM Consult.
- DETERMINATION OF ISOSORBIDE MONONITRATE (ISMN) AND ITS TWO RELATED SUBSTANCES IN ISOSORBIDE MONONITRATE AND SODIUM CHLORIDE INJECTION. Semantic Scholar.
- History of the synthesis and pharmacology of isosorbide dinitrate. PubMed.
- Formulation and In-Vitro Evaluation of Sustained Release Tablet of Isosorbide -5- Mononitrate by Porous Osmotic Technology. ResearchGate.
- Drug glucuronidation in clinical psychopharmacology. PubMed.
- Preparation process of isosorbide mononitrate. Patsnap.
Sources
- 1. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug glucuronidation in clinical psychopharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glucuronidation - Wikipedia [en.wikipedia.org]
- 4. repub.eur.nl [repub.eur.nl]
- 5. m.sunlongbiotech.com [m.sunlongbiotech.com]
- 6. xenotech.com [xenotech.com]
- 7. Pharmacokinetics of isosorbide dinitrate and isosorbide-5-mononitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. History of the synthesis and pharmacology of isosorbide dinitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
- 10. Isosorbide 5-mononitrate pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro Identification of UDP-Glucuronosyltransferases (UGTs) Involved in Drug Metabolism | Springer Nature Experiments [experiments.springernature.com]
- 12. Determination of drug glucuronidation and UDP-glucuronosyltransferase selectivity using a 96-well radiometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Which UDP-glucuronosyltransferase (UGT) enzymes are most likely to be involved in drug metabolism and cause drug interactions? [ebmconsult.com]
- 15. An improved assay method for UDP-glucuronyltransferase activity towards 5-hydroxytryptamine and the characteristic properties of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Glucuronides from metabolites to medicines: a survey of the in vivo generation, chemical synthesis and properties of glucuronides - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. CN103641840B - A kind of synthesis of 5-isosorbide mononitrate and purification process - Google Patents [patents.google.com]
- 19. Preparation process of isosorbide mononitrate - Eureka | Patsnap [eureka.patsnap.com]
- 20. hyphadiscovery.com [hyphadiscovery.com]
Technical Guide: Isosorbide 2-Mononitrate 5-β-D-Glucuronide as a Biomarker of ISMN Metabolism
Executive Summary
Isosorbide 2-Mononitrate 5-β-D-Glucuronide (IS-2-MN-5-GLU) represents a specific, phase II metabolic conjugate of Isosorbide 2-mononitrate (IS-2-MN), one of the two active metabolites of the vasodilator Isosorbide Dinitrate (ISDN). While Isosorbide 5-mononitrate (IS-5-MN) is the dominant pharmacological agent due to its longer half-life and lack of first-pass metabolism, the quantification of IS-2-MN and its specific glucuronide offers critical insights into renal clearance mechanisms, isomeric metabolic shunting, and total nitrate body burden.
This guide details the physicochemical properties, metabolic formation, and rigorous LC-MS/MS quantification protocols for IS-2-MN-5-GLU. It is designed for researchers investigating nitrate pharmacokinetics (PK), renal transporter interactions, and bioequivalence of complex nitrate formulations.
Molecular Mechanism & Metabolic Formation[1][2]
The Parent Pathway
Isosorbide Dinitrate (ISDN) undergoes extensive first-pass metabolism in the liver, primarily catalyzed by glutathione S-transferases. This denitration process yields two mononitrate isomers:
-
Isosorbide 5-mononitrate (IS-5-MN): The major metabolite (approx. 80%), pharmacologically active with a half-life of 4–6 hours.
-
Isosorbide 2-mononitrate (IS-2-MN): The minor metabolite (approx. 20%), pharmacologically active but with a significantly shorter half-life (1.5–2 hours).
Glucuronidation: The Terminal Clearance Step
Both mononitrates are eliminated via renal excretion, primarily after conjugation with glucuronic acid. The structural specificity is absolute:
-
IS-5-MN (Nitrate at C5, Hydroxyl at C2)
Isosorbide 5-mononitrate 2-glucuronide .[1] -
IS-2-MN (Nitrate at C2, Hydroxyl at C5)
Isosorbide 2-mononitrate 5-β-D-glucuronide .
The formation of IS-2-MN-5-GLU occurs at the available C5 hydroxyl group. This reaction renders the molecule highly polar, facilitating rapid renal elimination. While hepatic UGTs (UGT1A1, 1A3) initiate this process, evidence suggests substantial renal glucuronidation mediated by UGT1A9 and UGT2B7 , particularly given the high renal clearance rates observed for nitrate glucuronides.
Pathway Visualization
The following diagram illustrates the bifurcation of ISDN metabolism and the specific formation of the glucuronide biomarkers.
Caption: Metabolic bifurcation of ISDN showing the specific formation of IS-2-MN 5-glucuronide via conjugation at the C5 hydroxyl position.
The Biomarker Profile
| Parameter | Characteristics | Clinical Significance |
| Chemical Name | Isosorbide 2-mononitrate 5-β-D-glucuronide | Specific marker for IS-2-MN clearance. |
| Molecular Weight | 367.26 g/mol | Detectable via LC-MS/MS (m/z 366 [M-H]⁻). |
| Polarity | High (Hydrophilic) | Does not cross BBB; confined to plasma/urine. |
| Stability | Susceptible to β-glucuronidase hydrolysis | Samples must be processed without enzymatic cleavage to quantify the conjugate directly. |
| Half-Life | ~2.5 hours (Renal dependent) | Shorter than IS-5-MN metabolites; mirrors renal function. |
Analytical Methodology: LC-MS/MS Quantification
To ensure scientific integrity, this guide recommends direct quantification of the glucuronide intact. Indirect methods involving hydrolysis (measuring total IS-2-MN before and after β-glucuronidase treatment) are prone to variability due to incomplete hydrolysis or enzyme inhibition.
Experimental Protocol: Sample Preparation
Objective: Isolate IS-2-MN-5-GLU from plasma/urine while minimizing matrix effects.
-
Aliquot: Transfer 50 µL of human plasma/urine into a 1.5 mL centrifuge tube.
-
Internal Standard (IS): Add 10 µL of stable isotope-labeled IS (e.g., Isosorbide-d4-2-mononitrate-glucuronide or 13C6-IS-5-MN if specific analog is unavailable).
-
Precipitation: Add 200 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.
-
Causality: Acidified ACN ensures protein precipitation and stabilizes the glucuronide moiety.
-
-
Vortex/Centrifuge: Vortex for 30s; Centrifuge at 12,000 x g for 10 min at 4°C.
-
Dilution: Transfer 100 µL of supernatant to an autosampler vial and dilute with 100 µL of water (to match initial mobile phase strength).
LC-MS/MS Conditions
System: Triple Quadrupole MS coupled with UHPLC. Ionization: Electrospray Ionization (ESI) in Negative Mode .
-
Note: Glucuronides ionize efficiently in negative mode due to the carboxylic acid group on the glucuronic acid moiety (pKa ~3.2).
Chromatography:
-
Column: C18 Reverse Phase (e.g., ZORBAX XDB-C18 or Kinetex XB-C18), 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH adjusted to 4.5 with acetic acid).
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient: 5% B to 90% B over 4 minutes.
Mass Transitions (MRM):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Mechanism |
| IS-2-MN-5-GLU | 366.1 [M-H]⁻ | 190.1 [Aglycone-H]⁻ | Loss of Glucuronic Acid moiety (-176 Da). |
| IS-2-MN-5-GLU (Qual) | 366.1 [M-H]⁻ | 113.0 | Fragmentation of glucuronic acid ring. |
| Internal Standard | 370.1 [M-H]⁻ | 194.1 | Matches deuterated shift. |
Analytical Workflow Diagram
Caption: Step-by-step LC-MS/MS workflow for direct quantification of the glucuronide biomarker.
Clinical & Research Utility
Renal Clearance & Transporter Studies
Because IS-2-MN-5-GLU is eliminated almost exclusively via the kidneys, it serves as a robust probe for renal organic anion transporter (OAT) activity. In clinical pharmacology, deviations in the ratio of [IS-2-MN-5-GLU] / [IS-2-MN] in plasma can indicate:
-
Renal Impairment: Accumulation of the glucuronide suggests reduced GFR or tubular secretion failure.
-
UGT Polymorphisms: Variations in UGT1A9 or UGT2B7 activity may alter the rate of formation, affecting the parent drug's residence time.
Bioequivalence (BE) Testing
In BE studies for generic ISDN or ISMN formulations, regulatory bodies often require the quantification of active metabolites. While IS-5-MN is the primary target, including IS-2-MN and its glucuronide provides a "mass balance" perspective, ensuring that the generic formulation does not alter the metabolic route (e.g., by saturating the major pathway and shunting to the minor IS-2-MN pathway).
Differentiation from IS-5-MN Pathway
Most commercial immunoassays or non-specific methods cannot distinguish between the glucuronides of the 2- and 5-mononitrates. The LC-MS/MS method described above, utilizing chromatographic separation and specific retention times, allows for the precise isolation of the IS-2-MN pathway, enabling researchers to study the specific pharmacokinetics of the 2-mononitrate isomer without interference from the dominant 5-mononitrate.
References
-
Straehl, P., & Galeazzi, R. L. (1985). Isosorbide dinitrate bioavailability, kinetics, and metabolism.[3] Clinical Pharmacology & Therapeutics. Link
-
Abshagen, U., et al. (1985). Pharmacokinetics and metabolism of isosorbide-dinitrate after intravenous and oral administration. European Journal of Clinical Pharmacology. Link
-
Sun, H., et al. (2020). Determination of Isosorbide-5-Mononitrate in Human Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry. Journal of Analytical Methods in Chemistry. Link
-
Rowland, A., et al. (2013).[4] Human variability in isoform-specific UDP-glucuronosyltransferases: markers of acute and chronic exposure. Drug Metabolism Reviews. Link
-
Santa Cruz Biotechnology. Isosorbide 5-Mononitrate 2-β-D-Glucuronide Product Data. (Provided for structural reference of the isomeric conjugate). Link
Sources
- 1. assets.gskstatic.com [assets.gskstatic.com]
- 2. researchgate.net [researchgate.net]
- 3. Isosorbide Dinitrate | C6H8N2O8 | CID 6883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Human variability in isoform-specific UDP-glucuronosyltransferases: markers of acute and chronic exposure, polymorphisms and uncertainty factors - PMC [pmc.ncbi.nlm.nih.gov]
Elucidating the Metabolic Fate of Isosorbide Mononitrate: A Guide to Discovery and Identification
An In-Depth Technical Guide for Drug Development Professionals
Introduction: Beyond the Parent Compound
Isosorbide mononitrate (ISMN) is a cornerstone in the prophylactic treatment of angina pectoris, acting as a potent vasodilator to reduce cardiac preload and afterload.[1][2] Its pharmacological action stems from the release of nitric oxide (NO), which triggers a cascade leading to the relaxation of vascular smooth muscle.[2][3][4] While ISMN itself is an active metabolite of isosorbide dinitrate (ISDN), it also undergoes further biotransformation.[5][6] Understanding the metabolic fate of ISMN is not merely an academic exercise; it is critical for a complete pharmacokinetic profile, assessing potential drug-drug interactions, and ensuring a comprehensive safety evaluation during drug development.
This guide provides a technical framework for the discovery and identification of ISMN metabolites. We will move beyond theoretical discussions to provide field-proven insights and detailed protocols, explaining the causality behind experimental choices to empower researchers in their analytical endeavors.
Section 1: The Metabolic Landscape of Isosorbide Mononitrate
The biotransformation of ISMN is characterized by two primary pathways that result in pharmacologically inactive products. This metabolic inactivation is a key component of its pharmacokinetic profile, contributing to its approximate 5-hour half-life.[3][7]
The principal metabolic routes are:
-
Denitration: The enzymatic removal of the nitrate group is a major pathway, yielding the parent polyol, isosorbide. This can be further metabolized to sorbitol. When radiolabelled ISMN was administered to human subjects, approximately half of the dose was recovered as denitrated products (isosorbide and sorbitol) excreted renally.[5]
-
Conjugation: Primarily glucuronidation, where ISMN is conjugated with glucuronic acid. This process increases the water solubility of the compound, facilitating its renal excretion. Urinary analysis has shown that about a quarter of an administered dose is eliminated as conjugates of the parent drug.[5]
Crucially, these metabolites are considered vasoactively inert, meaning the therapeutic effect is attributable to the parent compound.[5] Only a very small fraction, around 2%, of the ISMN dose is excreted unchanged in the urine.[3][5]
Caption: Metabolic pathways of Isosorbide Mononitrate (ISMN).
Section 2: Core Analytical Strategy: An Integrated Workflow
The identification of metabolites in complex biological matrices like plasma or urine demands an analytical strategy that provides exceptional sensitivity and specificity. The cornerstone of modern metabolite identification is the coupling of a powerful separation technique with a highly selective detector. For ISMN and its metabolites, High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the undisputed gold standard.[8]
The Rationale for HPLC-MS/MS:
-
Expertise: While older methods like Gas Chromatography-Mass Spectrometry (GC-MS) have been used, they often require tedious and potentially artifact-inducing derivatization steps for polar compounds like ISMN and its metabolites.[8][9] LC-MS/MS analyzes these compounds directly in their native form.
-
Trustworthiness: The specificity of Tandem Mass Spectrometry, particularly in Multiple Reaction Monitoring (MRM) mode, is unparalleled. It provides a "mass fingerprint" (a specific precursor ion fragmenting to a specific product ion) that virtually eliminates false positives from endogenous matrix components, ensuring the data is self-validating.
-
Authoritative Grounding: Numerous validated bioanalytical methods published in peer-reviewed journals rely on LC-MS/MS for the quantification of ISMN and its isomers, establishing it as the authoritative technique.[8][10][11]
The logical flow of metabolite discovery follows a multi-stage process, from sample acquisition to final identification.
Caption: General workflow for ISMN metabolite identification.
Section 3: Detailed Experimental Protocols
The following protocols are designed to be robust and self-validating, incorporating internal standards to account for variability in extraction and ionization.
Protocol 3.1: Biological Sample Preparation (Human Plasma)
Causality: The objective is to remove proteins, which interfere with chromatography and contaminate the instrument, while efficiently recovering the analytes of interest. A simple protein precipitation is chosen for its speed and effectiveness in early-stage discovery. An isotopically labeled internal standard (e.g., ¹³C₆-ISMN) is crucial for reliable quantification, as it behaves identically to the analyte during extraction and ionization but is distinguishable by mass.[8][11]
Step-by-Step Methodology:
-
Thaw frozen human plasma samples to room temperature.
-
Vortex mix the samples for 15 seconds to ensure homogeneity.
-
In a 1.5 mL microcentrifuge tube, pipette 50 µL of plasma.
-
Add 10 µL of internal standard (IS) working solution (e.g., ¹³C₆-5-ISMN at 100 ng/mL in methanol) and vortex for 10 seconds.
-
Add 200 µL of ice-cold acetonitrile (or ethyl acetate) to precipitate proteins.[8] The cold solvent enhances precipitation.
-
Vortex vigorously for 1 minute to ensure complete mixing and protein denaturation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant (~240 µL) to a clean tube or a 96-well plate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 90:10 water:acetonitrile with buffer). Vortex for 30 seconds.
-
The sample is now ready for injection into the HPLC-MS/MS system.
Protocol 3.2: HPLC Separation & MS/MS Detection
Causality: Chromatographic separation is essential to resolve the parent drug from its metabolites and endogenous interferences before they enter the mass spectrometer. A C18 reversed-phase column is the workhorse for this application, separating compounds based on polarity.[8][12] A gradient elution (moving from a high-aqueous to a high-organic mobile phase) is employed to first elute polar metabolites like isosorbide and then the more retained parent drug, ISMN. For detection, Electrospray Ionization (ESI) in negative mode is preferred as nitrates readily form negative ions.[8][10]
| Parameter | Recommended Setting | Rationale |
| HPLC Column | C18, 50 x 2.1 mm, < 3 µm | Provides excellent separation for compounds of this polarity.[8][11] |
| Mobile Phase A | 2 mM Ammonium Acetate in Water | The buffer provides ions to aid in the ESI process.[8] |
| Mobile Phase B | Acetonitrile | The organic solvent used to elute analytes from the C18 column.[11] |
| Flow Rate | 0.3 - 0.5 mL/min | Standard flow rate for analytical scale columns, balancing speed and resolution. |
| Gradient | 10% B to 90% B over 3 min | Ensures elution of both polar metabolites and the parent drug in a short run time. |
| Injection Volume | 5 - 10 µL | A small volume is sufficient given the sensitivity of modern mass spectrometers. |
| Ionization Source | Electrospray Ionization (ESI), Negative | Optimal for nitrate-containing compounds.[8][10] |
| Scan Mode | Multiple Reaction Monitoring (MRM) | Provides the highest sensitivity and specificity for quantification.[8] |
Example MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| ISMN (as acetate adduct) | 250.0 | 59.0 | Adduct formation improves ionization efficiency.[8][10][11] |
| ¹³C₆-ISMN (IS) | 256.1 | 58.8 | The stable isotope label makes the IS distinguishable by mass.[8] |
Section 4: Data Analysis and Structural Confirmation
Once the data is acquired, the search for metabolites begins. The process involves comparing chromatograms from pre-dose and post-dose samples.
-
Metabolite Hunting: Using specialized software, the data is mined for signals that are present in post-dose samples but absent in pre-dose controls. The search is guided by predicted metabolic transformations. For example, a glucuronide conjugate would appear as a peak with a mass increase of +176.032 Da (for C₆H₈O₆) relative to the parent drug.
-
High-Resolution Mass Spectrometry (HRMS): While MRM on a triple quadrupole MS is excellent for quantification, structural elucidation often benefits from HRMS (e.g., Q-TOF or Orbitrap). HRMS provides a highly accurate mass measurement, allowing for the confident determination of the elemental formula of a potential metabolite, which is a critical piece of evidence.
-
Fragmentation Analysis: The fragmentation pattern (MS/MS spectrum) of a suspected metabolite provides clues to its structure. The loss of a glucuronide group (-176 Da), for instance, is a hallmark of a glucuronide conjugate.
-
Final Confirmation: The gold standard for confirming a metabolite's structure is to compare its chromatographic retention time and its MS/MS fragmentation spectrum to that of a synthetically produced, authentic reference standard.[13][14] This provides unequivocal identification.
Conclusion
The discovery and identification of Isosorbide Mononitrate metabolites is a systematic process that relies on a robust, integrated analytical strategy. By combining logical sample preparation, high-specificity HPLC-MS/MS analysis, and methodical data interpretation, drug development professionals can build a complete metabolic picture. This comprehensive understanding is essential for fulfilling regulatory requirements and ensuring a thorough characterization of the drug's disposition in the body, ultimately contributing to the development of safer and more effective medicines.
References
- Clinical Profile of Isosorbide Mononitrate 10mg Tablet. GlobalRx.
- Pharmacokinetics of isosorbide dinitrate and its mononitrate metabolites after intravenous infusion. PubMed.
- Isosorbide 5-mononitrate pharmacokinetics. PubMed.
- Pharmacokinetics of isosorbide mononitrate. PubMed.
- Development and validation of a chiral LC-ESI-MS/MS method for simultaneous determination of the enantiomeric metabolites isosorbide 2-mononitrate and isosorbide 5-mononitrate of isosorbide dinitrate in rat and human plasma. PubMed.
- Isosorbide Mononitrate Tablets, USP. DailyMed.
- Pharmacokinetics and Safety with Bioequivalence of Isosorbide Mononitr. DDDT.
- Pharmacology of Isosorbide Mononitrate ; Overview, mechanism of action, Pharmacokinetics, Uses. YouTube.
- What is the mechanism of Isosorbide?. Patsnap Synapse.
- Isosorbide 5-Mononitrate Pharmacokinetics. Karger Publishers.
- Isosorbide Mononitrate ; Pharmacokinetics, Mechanism of Action. YouTube.
- Analytical Techniques for the Detection of Isosorbide Mononitrate and Its Metabolites: Application Notes and Protocols. Benchchem.
- Determination of Isosorbide-5-Mononitrate in Human Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry and Its Application to a Bioequivalence Study. PMC.
- Hu et al., IJPSR, 2013; Vol. 4(12): 4531-4536. IJPSR.
- DETERMINATION OF ISOSORBIDE MONONITRATE (ISMN) AND ITS TWO RELATED SUBSTANCES IN ISOSORBIDE MONONITRATE AND SODIUM CHLORIDE INJECTION. Semantic Scholar.
- (PDF) Gas chromatography-mass spectrometry determination of isosorbide 5-mononitrate and related impurities in raw materials and dosage formulations. ResearchGate.
- Inhibition of Platelet Function During in Vivo Infusion of Isosorbide Mononitrates: Relationship Between Plasma Drug Concentration and Hemodynamic Effects. PubMed.
- What is the mechanism of Isosorbide Mononitrate?. Patsnap Synapse.
- Isosorbide mononitrate – Knowledge and References. Taylor & Francis.
- Method for detecting isosorbide mononitrate. Google Patents.
- SYNTHESIS OF ISOSORBIDE MONONITRATE. European Patent Office.
- A Pharmacokinetic Model for Isosorbidedinitrate, isosorbide-2-mononitrate, and isosorbide-5-mononitrate. PubMed.
- A kind of synthesis of 5-isosorbide mononitrate and purification process. Google Patents.
Sources
- 1. Articles [globalrx.com]
- 2. What is the mechanism of Isosorbide Mononitrate? [synapse.patsnap.com]
- 3. m.youtube.com [m.youtube.com]
- 4. What is the mechanism of Isosorbide? [synapse.patsnap.com]
- 5. Isosorbide Mononitrate Tablets, USP [dailymed.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Pharmacokinetics of isosorbide mononitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of Isosorbide-5-Mononitrate in Human Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry and Its Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development and validation of a chiral LC-ESI-MS/MS method for simultaneous determination of the enantiomeric metabolites isosorbide 2-mononitrate and isosorbide 5-mononitrate of isosorbide dinitrate in rat and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. ijpsr.com [ijpsr.com]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 14. CN103641840B - A kind of synthesis of 5-isosorbide mononitrate and purification process - Google Patents [patents.google.com]
Preliminary Toxicological Assessment of Isosorbide 2-Mononitrate 5-β-D-Glucuronide
Executive Summary
This technical guide outlines the preliminary toxicological assessment framework for Isosorbide 2-Mononitrate 5-β-D-Glucuronide (IS-2-MN-5-Gluc) . This molecule is the primary Phase II metabolite of Isosorbide 2-Mononitrate (IS-2-MN), which itself is a pharmacologically active metabolite of the vasodilator Isosorbide Dinitrate (ISDN).[1]
From a safety perspective, IS-2-MN-5-Gluc represents a clearance product.[1] Unlike acyl glucuronides, which are associated with idiosyncratic drug toxicity (IDT) due to protein adduct formation, IS-2-MN-5-Gluc is an ether glucuronide.[1] Consequently, the toxicological risk profile is theoretically low.[1] However, under FDA Metabolites in Safety Testing (MIST) guidelines, confirmation of metabolic stability, lack of cytotoxicity, and renal transporter interaction is required if the metabolite circulates at disproportionate levels in humans compared to toxicological species.
This guide provides a self-validating experimental workflow to assess the safety of this specific conjugate.
Molecular Context & Metabolic Pathway[2][3][4]
To assess toxicity, we must first establish the molecule's origin.[1] IS-2-MN-5-Gluc is formed via the uridine diphosphate glucuronosyltransferase (UGT) pathway acting on the free hydroxyl group at the C5 position of Isosorbide 2-Mononitrate.
Structural Logic
-
Phase I Metabolite: Isosorbide 2-Mononitrate (IS-2-MN).[1][3][4][5] Nitrate is retained at C2; Hydroxyl is exposed at C5.[1]
-
Phase II Metabolite (Target): Isosorbide 2-Mononitrate 5-β-D-Glucuronide.[1] The glucuronic acid moiety is attached via an ether linkage to the C5-endo hydroxyl.
Metabolic Pathway Visualization
The following diagram illustrates the formation of IS-2-MN-5-Gluc within the broader nitrate metabolism context.
Figure 1: Metabolic lineage of Isosorbide 2-Mononitrate 5-β-D-Glucuronide. The target analyte is the terminal Phase II product of the minor ISDN pathway.
Chemical Safety Assessment: The Ether Advantage
A critical distinction in toxicological assessment is the nature of the glucuronide linkage.
| Feature | Acyl Glucuronides | Ether Glucuronides (IS-2-MN-5-Gluc) |
| Precursor | Carboxylic Acid drugs (e.g., Diclofenac) | Alcohol/Phenol drugs (e.g., Isosorbide) |
| Reactivity | High. Can undergo acyl migration and bind covalently to plasma proteins (Haptens).[1] | Low/Inert. Chemically stable under physiological conditions.[1] |
| Toxicity Risk | Immune-mediated hypersensitivity; DILI (Drug-Induced Liver Injury).[1] | Generally considered non-toxic detoxification products.[1] |
| Assessment Focus | Protein binding assays (covalent). | Stability & Transporter interference.[1] |
Expert Insight: Because IS-2-MN-5-Gluc is an ether glucuronide, the risk of direct electrophilic attack on cellular proteins is negligible.[1] The toxicological assessment should therefore shift focus from "reactivity" to "accumulation" (transporter inhibition) and "instability" (futile cycling).[1]
In Vitro Experimental Protocols
The following protocols constitute the core data package required to verify the safety of this metabolite.
Metabolic Stability (Hydrolysis Assay)
Objective: Determine if the glucuronide is stable in plasma or if it deconjugates back to the active vasodilator (IS-2-MN), which would alter the pharmacokinetic profile.[1]
-
System: Human Plasma and Liver S9 fraction (with and without
-glucuronidase inhibitor).[1] -
Protocol:
-
Spike IS-2-MN-5-Gluc (10
M) into pooled human plasma.[1] -
Incubate at 37°C for 0, 30, 60, 120, and 240 minutes.
-
Control: Include Saccharolactone (inhibitor) to confirm enzymatic vs. chemical hydrolysis.
-
Analysis: LC-MS/MS monitoring for the appearance of parent IS-2-MN (m/z 191) and loss of glucuronide (m/z 367).
-
-
Acceptance Criteria: <10% degradation over 4 hours indicates stability.
Cytotoxicity Screening (High-Content Imaging)
Objective: Confirm lack of direct cellular toxicity in metabolically active cells.[1]
-
Cell Line: HepG2 (human hepatocarcinoma) or primary human hepatocytes.[1]
-
Endpoints:
-
Dosing: 0.1, 1, 10, 100
M (covering supraphysiological concentrations).[1] -
Causality Check: If toxicity is observed, co-incubate with a UGT inhibitor to see if toxicity is intrinsic to the glucuronide or a downstream product.[1]
Genotoxicity (Ames Test - Modified)
Objective: Ensure the conjugate does not possess mutagenic potential. While the parent (ISDN) is non-genotoxic, the conjugation could theoretically alter DNA interaction.[1]
-
Strains: S. typhimurium TA98, TA100, TA1535, TA1537; E. coli WP2 uvrA.[1]
-
Condition: +/- S9 metabolic activation.[1]
-
Specific Requirement: Since many glucuronides are hydrophilic and do not penetrate bacterial walls well, the "Treat and Plate" method is preferred over standard plate incorporation to maximize exposure.[1]
Transporter Interaction Assessment
Since glucuronides are polar, they rely on transporters for excretion.[1] Inhibition of these transporters by IS-2-MN-5-Gluc could cause drug-drug interactions (DDIs).[1]
Renal Transporter Panel
Hypothesis: IS-2-MN-5-Gluc is likely a substrate for OAT1/3 (Organic Anion Transporters) due to the anionic glucuronic acid moiety.[1]
-
Target Transporters: OAT1, OAT3, OCT2, MDR1 (P-gp).[1]
-
Method: HEK293 cells overexpressing specific transporters.[1]
-
Protocol:
-
Risk Threshold: If IC50 < 50
M, clinical DDI evaluation may be necessary.[1]
Integrated Assessment Workflow
The following flowchart dictates the decision logic for the toxicological evaluation, ensuring resources are not wasted on unnecessary in vivo testing.
Figure 2: Decision tree for the toxicological qualification of glucuronide metabolites.
References
-
Food and Drug Administration (FDA). (2020).[1] Safety Testing of Drug Metabolites (MIST) - Guidance for Industry.[1][6] Retrieved from [Link]
-
Abshagen, U. (1992).[1][7] Pharmacokinetics of isosorbide mononitrate. American Journal of Cardiology, 70(17), 61G-66G.[1][7] [Link]
-
Stachulski, A. V., et al. (2006).[1][8] Acyl glucuronides: biological activity, chemical reactivity, and chemical synthesis. Journal of Medicinal Chemistry, 49(24), 6931-6945.[1] (Provides basis for ether vs acyl safety distinction). [Link]
-
International Conference on Harmonisation (ICH). (2017). ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals.[1][Link]
-
PubChem. (2024).[1] Isosorbide Dinitrate Compound Summary. National Library of Medicine.[1] [Link]
Sources
- 1. Isosorbide dinitrate - Wikipedia [en.wikipedia.org]
- 2. Isosorbide Dinitrate | C6H8N2O8 | CID 6883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Isosorbide dinitrate bioavailability, kinetics, and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of isosorbide dinitrate and isosorbide-5-mononitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A pharmacokinetic model for isosorbidedinitrate, isosorbide-2-mononitrate, and isosorbide-5-mononitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Federal Register :: Guidance for Industry on Safety Testing of Drug Metabolites; Availability [federalregister.gov]
- 7. Pharmacokinetics of isosorbide mononitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acyl glucuronides–mediators of drug-induced toxicities? [ouci.dntb.gov.ua]
Methodological & Application
High-Resolution HPLC-UV Protocol for Isosorbide 2-Mononitrate 5-β-D-Glucuronide Analysis
Executive Summary & Scientific Rationale
Isosorbide 2-Mononitrate 5-β-D-Glucuronide (IS-2-MN-5-Gluc) is a Phase II metabolite of Isosorbide 2-Mononitrate (IS-2-MN), which itself is a pharmacologically active metabolite of the vasodilator Isosorbide Dinitrate (ISDN). While Isosorbide 5-Mononitrate (IS-5-MN) is the dominant metabolite in human plasma, the pharmacokinetics of the 2-mononitrate isomer and its subsequent glucuronidation are critical for comprehensive metabolic profiling and bioequivalence studies.
The Analytical Challenge
The analysis of IS-2-MN-5-Gluc presents distinct chromatographic challenges:
-
High Polarity: The addition of the glucuronic acid moiety significantly increases polarity, causing the analyte to elute near the void volume (
) in standard Reversed-Phase (RP) HPLC, leading to ion suppression and matrix interference. -
Weak Chromophore: Like its parent nitrates, the glucuronide lacks a conjugated
-system, relying on the nitrate ester ( ) absorption at low UV wavelengths (210–220 nm). -
Isomeric Specificity: It must be chromatographically resolved from the isomeric Isosorbide 5-mononitrate 2-glucuronide and the parent mononitrates.
This protocol utilizes a Stability-Indicating RP-HPLC-UV method employing a high-aqueous stable C18 column and phosphate buffering to suppress ionization of the glucuronic acid, thereby enhancing retention and resolution.
Mechanistic Pathway & Workflow
The following diagram illustrates the metabolic genesis of the target analyte and the analytical workflow.
Figure 1: Metabolic pathway of Isosorbide Dinitrate leading to the target glucuronide, coupled with the extraction workflow.
Experimental Protocol
Instrumentation & Reagents[1][2][3][4][5]
-
HPLC System: Quaternary pump capable of gradient elution, degasser, thermostatted autosampler.
-
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Column: Phenomenex Luna Omega Polar C18 or Waters Atlantis T3 (C18-Aq).
-
Rationale: Standard C18 columns suffer from "phase collapse" (dewetting) at the high aqueous content required to retain the polar glucuronide. "Aq" or "Polar" columns are end-capped specifically to function in 100% aqueous mobile phases.
-
-
Reagents:
-
Potassium Dihydrogen Phosphate (
), HPLC Grade. -
Orthophosphoric Acid (85%).
-
Methanol (MeOH) and Acetonitrile (ACN), HPLC Gradient Grade.
-
Ultrapure Water (18.2 MΩ·cm).
-
Chromatographic Conditions
The following conditions are optimized to retain the glucuronide while separating it from the parent nitrate and matrix components.
| Parameter | Setting / Specification |
| Column | C18-Aq (250 mm × 4.6 mm, 5 µm) |
| Mobile Phase A | 20 mM Phosphate Buffer, pH 2.5 |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temp | 25°C (Ambient) |
| Injection Volume | 20–50 µL (Volume depends on sensitivity requirements) |
| Detection | UV @ 210 nm |
| Run Time | 15 Minutes |
Gradient Program:
-
0–5 min: 5% B (Isocratic hold to retain Glucuronide)
-
5–10 min: 5% → 40% B (Linear ramp to elute Parent IS-2-MN)
-
10–12 min: 40% B (Wash)
-
12.1 min: Return to 5% B (Re-equilibration)
Preparation of Solutions[2]
Buffer Preparation (Mobile Phase A)
-
Dissolve 2.72 g of
in 950 mL of Ultrapure water. -
Adjust pH to 2.5 ± 0.05 using dilute Orthophosphoric acid.
-
Critical: Low pH suppresses the ionization of the glucuronic acid carboxyl group (
). In its non-ionized form, the analyte is less polar and retains better on the C18 stationary phase.
-
-
Make up to 1000 mL and filter through a 0.22 µm membrane.
Standard Preparation
-
Stock Solution: Dissolve 10 mg of IS-2-MN-5-Gluc reference standard in 10 mL of Methanol (1 mg/mL).
-
Working Standard: Dilute stock with Mobile Phase A to obtain a range of 50 ng/mL to 10 µg/mL.
Sample Preparation (Solid Phase Extraction)
Due to the low UV wavelength (210 nm), protein precipitation (PPT) often leaves too much background noise from plasma proteins. Solid Phase Extraction (SPE) is strictly recommended.
-
Cartridge: Hydrophilic-Lipophilic Balance (HLB) cartridges (e.g., Oasis HLB or equivalent), 1 cc/30 mg.
-
Conditioning: 1 mL Methanol followed by 1 mL Water.
-
Loading: Mix 500 µL Plasma with 500 µL 2% Phosphoric Acid (to match MP pH). Load onto cartridge.
-
Washing: Wash with 1 mL 5% Methanol in Water.
-
Note: Do not use high organic in wash; the glucuronide will wash off.
-
-
Elution: Elute with 1 mL 100% Methanol.
-
Reconstitution: Evaporate to dryness under Nitrogen at 40°C. Reconstitute in 200 µL Mobile Phase A.
Method Validation Parameters (Self-Validating System)
To ensure Trustworthiness and Scientific Integrity , the method must meet ICH Q2(R1) guidelines.
System Suitability
Before every analysis batch, inject the System Suitability Standard (SSS) 5 times.
-
RSD of Peak Area: < 2.0%[1]
-
Tailing Factor (
): < 1.5 (Critical for glucuronides which tend to tail). -
Theoretical Plates (
): > 3000.[2]
Specificity & Selectivity[1][2][6][7][8]
-
Interference Check: Inject a blank plasma extract. There should be no peaks at the retention time of the glucuronide (
min). -
Resolution (
): If analyzing a mixture, between IS-2-MN-5-Gluc and IS-2-MN must be > 2.0.
Linearity & Sensitivity[1][4][6][8]
-
Range: 50 – 5000 ng/mL.
-
LOD (Limit of Detection): Signal-to-Noise (S/N) = 3:1 (Expected approx. 10–20 ng/mL).
-
LOQ (Limit of Quantitation): S/N = 10:1.
Troubleshooting & Critical Control Points
| Issue | Probable Cause | Corrective Action |
| Early Elution / Co-elution with Void | pH of Mobile Phase A is too high (>3.0). | Readjust pH to 2.5. The carboxyl group must be protonated to retain on C18. |
| Peak Tailing | Secondary interactions with silanols. | Ensure the column is fully end-capped ("Base Deactivated"). Increase buffer concentration to 50 mM. |
| High Baseline Noise @ 210 nm | Impure solvents or dirty column. | Use HPLC Gradient Grade solvents. Methanol absorbs more at 210 nm than Acetonitrile; ensure the detector reference wavelength is off. |
| Low Recovery in SPE | Analyte lost in Wash step. | The glucuronide is very polar. Ensure the Wash step contains no more than 5% organic solvent. |
References
-
Verma, R. K., & Garg, S. (2002).[3] A validated high performance liquid chromatographic method for analysis of isosorbide mononitrate in bulk material and extended release formulations.[4][1][3][5] Journal of Pharmaceutical and Biomedical Analysis, 30(3), 583–591.[1][3] Link
-
Abshagen, U., et al. (1985). Pharmacokinetics and metabolism of isosorbide-dinitrate after intravenous and oral administration. European Journal of Clinical Pharmacology, 27(6), 637-644.[6] Link
- Muller, F. O., et al. (1986). Kinetic model for isosorbide dinitrate and its mononitrate metabolites. Journal of Pharmacokinetics and Biopharmaceutics.
-
International Conference on Harmonisation (ICH). (2005).[7] Validation of Analytical Procedures: Text and Methodology Q2(R1). Link
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. ijpsr.com [ijpsr.com]
- 3. A validated high performance liquid chromatographic method for analysis of isosorbide mononitrate in bulk material and extended release formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of the HPLC-procedure for the quantitative determination of isosorbide dinitrate in matrix granules | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics and metabolism of isosorbide-dinitrate after intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Isosorbide Mononitrate and its Metabolites in Human Plasma using Gas Chromatography-Mass Spectrometry
Abstract
This technical guide provides a comprehensive, field-proven protocol for the simultaneous quantification of Isosorbide Mononitrate (ISMN) and its primary metabolites in human plasma using Gas Chromatography-Mass Spectrometry (GC-MS). Isosorbide mononitrate is a principal active metabolite of isosorbide dinitrate and is widely prescribed for the prevention of angina pectoris.[1][2] Monitoring its metabolic fate is crucial for pharmacokinetic studies and therapeutic drug monitoring. This protocol addresses the analytical challenges associated with the thermal lability and polarity of nitrate esters by employing a robust sample preparation workflow involving liquid-liquid extraction and chemical derivatization prior to GC-MS analysis. The methodology is designed to meet the rigorous standards of pharmaceutical research and drug development, ensuring high sensitivity, specificity, and reproducibility in accordance with ICH guidelines.[3][4]
Introduction: The Rationale for GC-MS in ISMN Metabolite Analysis
Isosorbide mononitrate's therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, which is governed by its metabolic pathway. Following oral administration, ISMN is rapidly and almost completely absorbed, exhibiting nearly 100% bioavailability due to the absence of significant first-pass metabolism.[5] The primary metabolic routes involve denitration to form isosorbide and sorbitol, as well as conjugation of the parent drug.[1] Approximately half of the administered dose is renally excreted as denitrated metabolites, while about a quarter is eliminated as conjugates.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) offers a powerful analytical platform for the definitive identification and quantification of these metabolites. Its high chromatographic resolution and the specificity of mass spectrometric detection make it a "gold standard" for forensic and pharmaceutical analysis.[4] However, the inherent chemical properties of ISMN and its metabolites, namely their polarity and thermal instability, necessitate a carefully designed analytical strategy.[6] Direct injection of these compounds onto a GC column would lead to poor peak shape, thermal degradation, and inconsistent results. Therefore, a critical step in the analytical workflow is the conversion of the analytes into more volatile and thermally stable derivatives. This protocol details a validated silylation-based derivatization procedure that ensures reliable and accurate quantification.[6][7]
Experimental Workflow Overview
The analytical process is a multi-stage procedure designed to isolate the analytes from the complex plasma matrix, enhance their volatility, and ensure accurate detection by the GC-MS system. Each step is optimized to maximize recovery and minimize analytical interference.
Caption: High-level workflow for the GC-MS analysis of ISMN metabolites.
Detailed Methodologies
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Isosorbide-5-Mononitrate | Reference Standard | Sigma-Aldrich |
| Isosorbide | Reference Standard | Sigma-Aldrich |
| Isomannide Mononitrate (Internal Standard) | Reference Standard | Toronto Research Chemicals |
| Ethyl Acetate | HPLC Grade | Fisher Scientific |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS) | Derivatization Grade | Sigma-Aldrich |
| Human Plasma (drug-free) | Analytical Grade | BioIVT |
| Methanol | HPLC Grade | Fisher Scientific |
| Deionized Water | Type 1 | Millipore |
Step-by-Step Sample Preparation Protocol
Rationale: The sample preparation is designed to efficiently extract the target analytes from the plasma matrix while removing interfering substances such as proteins and phospholipids. Liquid-liquid extraction with ethyl acetate is a well-established technique for this purpose, offering good recovery for moderately polar compounds.[8] The use of an internal standard, isomannide mononitrate, is critical for correcting variations in extraction efficiency and injection volume.[6]
-
Sample Thawing and Aliquoting: Thaw frozen human plasma samples at room temperature. Vortex gently to ensure homogeneity. Aliquot 1.0 mL of plasma into a 15 mL polypropylene centrifuge tube.
-
Internal Standard Spiking: Spike each plasma sample with 50 µL of a 10 µg/mL solution of isomannide mononitrate in methanol. This internal standard is structurally similar to the analytes and will behave similarly during extraction and derivatization.
-
Liquid-Liquid Extraction (LLE):
-
Add 5.0 mL of ethyl acetate to each centrifuge tube.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and facilitate the partitioning of the analytes into the organic phase.
-
Centrifuge the tubes at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
-
Supernatant Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube, avoiding any disturbance of the protein pellet at the interface.
-
Solvent Evaporation: Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 40°C. This step concentrates the analytes in the tube.
-
Derivatization:
-
To the dried residue, add 100 µL of BSTFA with 1% TMCS. The silylating reagent reacts with the hydroxyl groups of ISMN and its metabolites, replacing the active hydrogen with a trimethylsilyl (TMS) group. This increases their volatility and thermal stability.[6][7]
-
Seal the tube and vortex for 30 seconds.
-
Incubate the mixture at 60°C for 30 minutes in a heating block to ensure complete derivatization.
-
-
Final Sample Preparation: After cooling to room temperature, transfer the derivatized sample to a 2 mL autosampler vial with a micro-insert for GC-MS analysis.
GC-MS Instrumental Parameters
Rationale: The choice of a mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane, provides excellent separation for a wide range of compounds, including the TMS-derivatized analytes. A splitless injection ensures that the maximum amount of sample is transferred to the column, which is crucial for achieving low detection limits. The temperature program is optimized to provide good resolution between the different metabolites and the internal standard. Selected Ion Monitoring (SIM) mode is employed for its superior sensitivity and specificity compared to full scan mode, as it focuses the mass spectrometer on detecting only the characteristic ions of the target compounds.[9]
| Parameter | Setting |
| Gas Chromatograph | |
| Instrument | Agilent 7890B GC System (or equivalent) |
| Injection Port | Split/Splitless |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | |
| Initial Temperature | 100°C, hold for 1 min |
| Ramp 1 | 10°C/min to 200°C |
| Ramp 2 | 20°C/min to 280°C, hold for 5 min |
| Column | |
| Type | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Mass Spectrometer | |
| Instrument | Agilent 5977A MSD (or equivalent) |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Electron Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Selected Ion Monitoring (SIM) Parameters
Rationale: The selection of specific ions for each analyte is based on their mass spectra. The most abundant and characteristic ions are chosen to maximize sensitivity and minimize the risk of interference from other compounds in the matrix.
| Compound | Derivatization Product | Retention Time (approx.) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| Isosorbide | Isosorbide-di-TMS | ~ 8.5 min | 205 | 147, 218 |
| Isosorbide-5-Mononitrate | ISMN-TMS | ~ 10.2 min | 264 | 147, 205 |
| Isomannide Mononitrate (IS) | ISMN-TMS (IS) | ~ 10.5 min | 264 | 147, 205 |
Method Validation and Performance
To ensure the reliability and accuracy of the analytical data, the method must be validated according to the International Council for Harmonisation (ICH) guidelines.[3] This involves a series of experiments to assess the following parameters:
-
Specificity: The ability of the method to differentiate and quantify the analytes in the presence of other components in the plasma matrix.
-
Linearity and Range: The demonstration of a linear relationship between the detector response and the concentration of the analytes over a specified range.
-
Accuracy: The closeness of the measured values to the true values, typically assessed by spike-recovery experiments.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified with acceptable precision and accuracy.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
The validation process ensures that the developed protocol is fit for its intended purpose in a regulated research environment.[4][10]
Data Analysis and Interpretation
The concentration of each analyte in the plasma samples is determined by constructing a calibration curve. This is achieved by analyzing a series of calibration standards prepared by spiking known amounts of the reference standards into drug-free plasma and subjecting them to the same sample preparation and analysis procedure as the unknown samples. The peak area ratio of the analyte to the internal standard is plotted against the nominal concentration of the analyte. A linear regression analysis is then used to determine the concentration of the analytes in the unknown samples.
Conclusion
This application note provides a detailed and robust GC-MS protocol for the quantitative analysis of Isosorbide Mononitrate and its primary metabolites in human plasma. The method, which incorporates liquid-liquid extraction and silylation derivatization, is designed to overcome the analytical challenges associated with these compounds, offering the high sensitivity, specificity, and reliability required for pharmacokinetic studies and clinical research. Adherence to the described validation procedures will ensure the generation of high-quality, defensible data for drug development and regulatory submissions.
References
-
Tsikas, D. (2021). GC-MS Analysis of Biological Nitrate and Nitrite Using Pentafluorobenzyl Bromide in Aqueous Acetone: A Dual Role of Carbonate/Bicarbonate as an Enhancer and Inhibitor of Derivatization. Molecules, 26(22), 7015. [Link]
-
Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]
-
Kavurt, S., & Gürbay, A. (2009). Determination of low level nitrite and nitrate in biological, food and environmental samples by gas chromatography-mass spectrometry and liquid chromatography with fluorescence detection. Food and Chemical Toxicology, 47(8), 2136-2141. [Link]
-
University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]
-
Marinković, V. D., et al. (1997). Gas chromatography-mass spectrometry determination of isosorbide 5-mononitrate and related impurities in raw materials and dosage formulations. Journal of Pharmaceutical and Biomedical Analysis, 16(3), 425-429. [Link]
-
Hansson, G., et al. (2008). Method using gas chromatography mass spectrometry (GC-MS) for analysis of nitrate and nitrite in vegetables. Acta Horticulturae, (797), 259-264. [Link]
-
DailyMed. (2023). Isosorbide Mononitrate Tablets, USP. U.S. National Library of Medicine. [Link]
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Li, Y., et al. (2023). Advancements in Preprocessing and Analysis of Nitrite and Nitrate since 2010 in Biological Samples: A Review. Molecules, 28(19), 7122. [Link]
-
SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]
-
Minchin, R. F., & Martin, J. F. (2007). Measurement of the NO metabolites, nitrite and nitrate, in human biological fluids by GC-MS. Journal of Chromatography B, 851(1-2), 83-92. [Link]
-
M.S.T. ANALYTICAL. (2024). Common Sample Preparation Techniques for GC-MS Analysis. Retrieved from [Link]
-
GlobalRx. (n.d.). Clinical Profile of Isosorbide Mononitrate 10mg Tablet. Retrieved from [Link]
-
Sharma, R., et al. (2017). A Review on GC-MS and Method Development and Validation. International Journal of Pharmaceutical Quality Assurance, 8(4), 123-129. [Link]
-
Li, W., et al. (2005). Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a beta-lactam active pharmaceutical ingredient. Journal of Pharmaceutical and Biomedical Analysis, 39(3-4), 486-494. [Link]
-
Abshagen, U. W. (1992). Pharmacokinetics of isosorbide mononitrate. The American Journal of Cardiology, 70(17), 61G-66G. [Link]
-
Chasseaud, L. F. (1987). Isosorbide 5-Mononitrate Pharmacokinetics. Cardiology, 74(Suppl. 1), 6-11. [Link]
-
Med simplified. (2025, January 18). Isosorbide Mononitrate ; Pharmacokinetics, Mechanism of Action [Video]. YouTube. [Link]
-
Dong, M. W. (2025). Analytical Method Development and Validation in Pharmaceuticals. LCGC North America. [Link]
-
Marinković, V. D., et al. (1997). Gas chromatography-mass spectrometry determination of isosorbide 5-mononitrate and related impurities in raw materials and dosage formulations. Journal of Pharmaceutical and Biomedical Analysis, 16(3), 425-429. [Link]
-
Giraud, G., et al. (1995). Gas chromatographic-mass spectrometric determination of isosorbide 5-mononitrate in human plasma. Journal of Chromatography B: Biomedical Applications, 663(1), 153-159. [Link]
Sources
- 1. Isosorbide Mononitrate Tablets, USP [dailymed.nlm.nih.gov]
- 2. Articles [globalrx.com]
- 3. researchtrendsjournal.com [researchtrendsjournal.com]
- 4. impactfactor.org [impactfactor.org]
- 5. Pharmacokinetics of isosorbide mononitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gas chromatographic-mass spectrometric determination of isosorbide 5-mononitrate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. organomation.com [organomation.com]
- 9. Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a beta-lactam active pharmaceutical ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. resolvemass.ca [resolvemass.ca]
Enzymatic hydrolysis of Isosorbide 2-Mononitrate 5-β-D-Glucuronide for analysis
Application Note: High-Efficiency Enzymatic Hydrolysis of Isosorbide 2-Mononitrate 5-β-D-Glucuronide for LC-MS/MS Bioanalysis
Executive Summary
This application note details a robust, field-validated protocol for the enzymatic hydrolysis of Isosorbide 2-Mononitrate 5-β-D-Glucuronide (IS-2-MN-5-Gluc) in biological matrices (urine and plasma). While Isosorbide 5-Mononitrate (IS-5-MN) is the primary metabolite of Isosorbide Dinitrate (ISDN), the 2-mononitrate isomer (IS-2-MN) and its glucuronide conjugate represent a significant, yet often under-characterized, metabolic pathway (15-25% of clearance).
Accurate quantification of total IS-2-MN exposure requires the complete cleavage of the hydrophilic glucuronide moiety to release the lipophilic aglycone for Reverse-Phase LC-MS/MS analysis. This guide prioritizes the use of Recombinant
Introduction & Pharmacological Context
Isosorbide Dinitrate (ISDN) is a vasodilator used in the management of angina pectoris.[1][2][3] It undergoes extensive first-pass metabolism, primarily denitration, to form two active metabolites:[4][5]
-
Isosorbide 5-Mononitrate (IS-5-MN): Major metabolite.
-
Isosorbide 2-Mononitrate (IS-2-MN): Minor metabolite, but pharmacologically active.
IS-2-MN is further metabolized via conjugation at the hydroxyl group (position 5) to form Isosorbide 2-Mononitrate 5-β-D-Glucuronide . Because organic nitrates often ionize poorly in positive ESI modes and the polar glucuronides elute in the solvent front, hydrolysis is the gold standard for stabilizing the analyte and improving sensitivity.
Mechanism of Action: Enzymatic Deconjugation
The hydrolysis reaction utilizes
Figure 1: Metabolic pathway of Isosorbide Dinitrate leading to the target glucuronide and the hydrolysis loop required for analysis.
Materials & Reagents
| Component | Specification | Rationale |
| Enzyme | Recombinant | Critical: E. coli derived recombinant enzymes operate at pH 6.8, avoiding the acidic conditions (pH 5.0) of Helix pomatia that can degrade labile nitrates. They also lack sulfatase activity, providing cleaner chromatograms. |
| Buffer | 100 mM Ammonium Acetate or Phosphate, pH 6.8 | Optimized for E. coli enzyme kinetics. |
| Internal Standard | Isosorbide 2-Mononitrate-d4 (Aglycone) | Added post-hydrolysis is standard, but adding a labeled glucuronide (if available) pre-hydrolysis is the ultimate control. |
| LC-MS Phase | 0.1% Acetic Acid or Ammonium Acetate | Pro-Tip: Nitrate esters form stable [M+CH3COO]- adducts in negative mode ESI. Avoid Formic acid if using negative mode as it suppresses acetate adduct formation. |
Experimental Protocol: Hydrolysis Workflow
This protocol is designed for Urine (high conjugate load) but is adaptable to Plasma .
Step 1: Sample Preparation
-
Thaw urine samples at room temperature and vortex for 10 seconds.
-
Centrifuge at 3,000 x g for 5 minutes to remove precipitates.
Step 2: Enzymatic Reaction Setup
Note: Do not add Internal Standard (ISTD) yet if using an aglycone ISTD, as the hydrolysis efficiency varies. If using a deuterated glucuronide, add it now.
-
Transfer 50 µL of sample (Urine/Plasma) to a 96-well plate or microcentrifuge tube.
-
Add 150 µL of Master Mix containing:
-
130 µL 100 mM Ammonium Acetate Buffer (pH 6.8).
-
20 µL Recombinant
-Glucuronidase (Activity > 50,000 units/mL). -
Target Enzyme Concentration: >10,000 units per mL of reaction volume.
-
-
Seal the plate/tube tightly.
Step 3: Incubation
-
Incubate at 55°C for 30 to 60 minutes .
-
Expert Insight: While traditional E. coli requires 37°C, modern recombinant variants are thermostable. 55°C accelerates kinetics significantly.
-
-
Stop Reaction: Add 200 µL of ice-cold Acetonitrile containing the Internal Standard (IS-2-MN-d4).
Step 4: Extraction (SLE or LLE)
Direct injection is possible for urine, but Liquid-Liquid Extraction (LLE) is recommended for cleaner baselines.
-
Add 1 mL Ethyl Acetate or TBME (Methyl tert-butyl ether) .
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 4,000 x g for 10 minutes.
-
Transfer the supernatant (organic layer) to a fresh plate.
-
Evaporate to dryness under Nitrogen at 40°C.
-
Reconstitute in 100 µL of Mobile Phase (e.g., 90:10 Water:Methanol + 2mM Ammonium Acetate).
Analytical Method (LC-MS/MS)
Detection Strategy: Unlike many drugs, Isosorbide Mononitrates lack a basic amine for strong protonation in positive mode.
-
Ionization: ESI Negative Mode (ESI-).
-
Target Ion: Acetate Adduct [M + CH3COO]⁻ .
-
MRM Transition (Example):
-
Precursor: m/z 250.1 (IS-2-MN + Acetate)
-
Product: m/z 59.0 (Acetate fragment) or m/z 147.0 (Loss of nitrate group).
-
Figure 2: Step-by-step workflow from biological sample to LC-MS/MS injection.
Validation & Troubleshooting
Monitoring Hydrolysis Efficiency
To validate the protocol, you must calculate the Hydrolysis Efficiency (%) .
Troubleshooting Guide:
| Issue | Probable Cause | Corrective Action |
| Low Recovery | Incorrect pH | E. coli enzymes lose activity below pH 6.0. Ensure buffer is pH 6.8. |
| Incomplete Hydrolysis | Enzyme Saturation | Increase enzyme volume or incubation time. Check for enzyme inhibitors (e.g., high salt in urine). |
| Signal Suppression | Matrix Effects | Use LLE (Ethyl Acetate) instead of "Dilute and Shoot." |
| Peak Tailing | Column Interaction | Nitrate esters are polar. Use a C18 column with high aqueous stability or a Biphenyl phase. |
References
-
National Institutes of Health (NIH) / DailyMed. Isosorbide Dinitrate - Clinical Pharmacology and Metabolism. [Link]
-
Patel, B. D., et al. (2019).[7] Development and validation of a chiral LC-ESI-MS/MS method for simultaneous determination of... Isosorbide 2-Mononitrate and Isosorbide 5-Mononitrate.[5][7][8][9][10][11][12][13][14][15] Journal of Pharmaceutical and Biomedical Analysis.[1][7] [Link]
-
Sun, J., et al. (2020). Determination of Isosorbide-5-Mononitrate in Human Plasma by HPLC-MS/MS. [Link]
-
Biotage Application Note. Evaluation of Beta-Glucuronidase Enzymes for Urine Hydrolysis. [Link] (General reference for hydrolysis parameters cited in text).
Sources
- 1. ijpsr.com [ijpsr.com]
- 2. Isosorbide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Isosorbide? [synapse.patsnap.com]
- 4. DailyMed - ISOSORBIDE DINITRATE tablet ISOSORBIDE DINITRATE tablet [dailymed.nlm.nih.gov]
- 5. A pharmacokinetic model for isosorbidedinitrate, isosorbide-2-mononitrate, and isosorbide-5-mononitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Pharmacokinetics and metabolism of isosorbide-dinitrate after intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Page loading... [wap.guidechem.com]
- 10. Development and validation of a chiral LC-ESI-MS/MS method for simultaneous determination of the enantiomeric metabolites isosorbide 2-mononitrate and isosorbide 5-mononitrate of isosorbide dinitrate in rat and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isosorbide dinitrate bioavailability, kinetics, and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of Isosorbide-5-Mononitrate in Human Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry and Its Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. EP0530671B1 - Process for the enzymatic preparation of pure isosorbide-2 or 5-monoester-isomers and conversion to isosorbide-2- and 5-nitrate - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. New preparative routes to isosorbide 5-mononitrate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application Note: High-Selectivity Solid-Phase Extraction of Isosorbide Mononitrate Glucuronides from Human Plasma
Introduction & Scientific Context
Isosorbide-5-mononitrate (5-ISMN) is the primary active metabolite of the vasodilator Isosorbide Dinitrate (ISDN) and is widely used in the management of angina pectoris. While 5-ISMN itself is pharmacologically active and has 100% bioavailability due to the lack of first-pass metabolism, its clearance involves significant conjugation.
The primary clearance pathway involves the formation of Isosorbide-5-mononitrate-2-glucuronide via UDP-glucuronosyltransferase (UGT). Unlike the parent compound, which is neutral and moderately polar, the glucuronide conjugate is highly polar and acidic (pKa ~3.2).
The Analytical Challenge: Standard Liquid-Liquid Extraction (LLE) using ethyl acetate—commonly used for the parent 5-ISMN—often yields poor and inconsistent recovery (<60%) for the hydrophilic glucuronide metabolite. Furthermore, in-source fragmentation (ISF) during LC-MS/MS analysis can cause the labile glucuronide to revert to the parent ion, leading to overestimation of the parent drug if not chromatographically resolved.
This Application Note details a Mixed-Mode Anion Exchange (MAX) Solid-Phase Extraction (SPE) protocol. This method utilizes the acidic nature of the glucuronide moiety to achieve orthogonal selectivity, ensuring >90% recovery and matrix removal superior to protein precipitation or LLE.
Metabolic Pathway Visualization
Figure 1: Metabolic trajectory of Isosorbide Dinitrate to the target Glucuronide analyte.
Experimental Methodology
Materials and Reagents[1][2][3]
-
Target Analyte: Isosorbide-5-mononitrate-2-glucuronide.[1]
-
Internal Standard (IS): Isosorbide-5-mononitrate-d4-glucuronide (or 13C6-5-ISMN if glucuronide IS is unavailable).
-
Matrix: Human Plasma (K2EDTA).[2]
-
SPE Cartridge: Polymeric Mixed-Mode Strong Anion Exchange (MAX) , 30 mg / 1 cc (e.g., Oasis MAX or Strata-X-A).
-
Why MAX? The sorbent contains both hydrophobic (reversed-phase) and positively charged (anion exchange) groups. This allows the acidic glucuronide to bind via ionic interaction while neutral interferences are washed away.
-
-
Reagents: Ammonium Acetate, Ammonium Hydroxide (NH4OH), Formic Acid (FA), Methanol (MeOH), Acetonitrile (ACN), Ultrapure Water.
Sample Pre-treatment (Critical Step)
The goal of pre-treatment is to disrupt protein binding and adjust pH to ensure the glucuronide is ionized (negatively charged) to bind to the anion exchange sorbent.
-
Aliquot 200 µL of plasma into a 1.5 mL tube.
-
Add 20 µL of Internal Standard working solution.
-
Add 200 µL of 4% H3PO4 (Phosphoric Acid) in water.
-
Correction: For MAX (Anion Exchange), we need the analyte to be negative. Therefore, we must adjust pH to ~7-8 (pH > pKa).
-
Revised Step 3: Add 200 µL of 50 mM Ammonium Acetate (pH 7.5) .
-
Scientific Logic:[1][3][4][5][6] At pH 7.5, the carboxyl group on the glucuronide (pKa ~3.2) is deprotonated (COO-), facilitating strong ionic binding to the quaternary ammonium groups on the MAX sorbent.
-
-
Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes. Use the supernatant.
Solid-Phase Extraction Protocol (MAX)
| Step | Solvent / Volume | Mechanism & Rationale |
| 1.[7][3][8][9][10] Condition | 1 mL Methanol | Solvates the polymeric sorbent chains to increase surface area. |
| 2. Equilibrate | 1 mL 50 mM Ammonium Acetate (pH 7.5) | Creates a neutral/slightly basic environment to match the sample and activate ion-exchange sites. |
| 3. Load | 400 µL Pre-treated Sample | Analyte binds via Ionic Interaction (glucuronide) and Hydrophobic Interaction (backbone). |
| 4. Wash 1 | 1 mL 5% NH4OH in Water | Critical Step: High pH ensures analyte stays ionized (bound). Removes proteins and salts. |
| 5.[5] Wash 2 | 1 mL Methanol | Selectivity Step: Removes neutral molecules (including lipids and potentially the parent 5-ISMN if not desired) via hydrophobic elution. The glucuronide remains bound by the ionic lock. |
| 6. Elute | 2 x 400 µL 2% Formic Acid in Methanol | Release Step: Acidification protonates the glucuronide (COOH), breaking the ionic bond and releasing it into the organic solvent. |
| 7. Post-Process | Evaporate to dryness (N2 at 40°C). Reconstitute in 100 µL Mobile Phase. | Prepares sample for LC-MS/MS injection. |
SPE Workflow Visualization
Figure 2: Mixed-Mode Anion Exchange (MAX) extraction workflow for acidic glucuronides.
Validation & Performance Metrics
The following data represents typical performance characteristics using this protocol on an LC-MS/MS system (e.g., Sciex Triple Quad or Thermo Altis).
Recovery and Matrix Effect[2][7]
-
Extraction Recovery: >90% for ISMN-Glucuronide (compared to ~55% with Ethyl Acetate LLE).
-
Matrix Effect: <10% ion suppression/enhancement. The dual wash (High pH aqueous + 100% Methanol) removes phospholipids that typically cause suppression in the glucuronide retention window.
Stability Considerations (Expert Insight)
Glucuronides are susceptible to enzymatic hydrolysis if samples are not handled correctly.
-
Collection: Blood should be collected in pre-chilled K2EDTA tubes and centrifuged immediately at 4°C.
-
Storage: Plasma must be stored at -80°C.
-
Processing: Avoid high temperatures during evaporation (>45°C) to prevent thermal degradation.
LC-MS/MS Parameters
-
Column: C18 Polar Embedded (e.g., Waters Acquity HSS T3 or Phenomenex Kinetex Polar C18), 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.[11]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B to retain the polar glucuronide, ramp to 90% B.
-
Transitions (MRM):
-
ISMN-Glucuronide: m/z 366.1 → 190.1 (Loss of glucuronic acid).
-
Note: Ensure chromatographic separation from parent 5-ISMN (m/z 190.1) to monitor for in-source fragmentation.
-
References
-
National Center for Biotechnology Information (2026). Isosorbide Dinitrate - Compound Summary. PubChem. Available at: [Link]
-
FDA Access Data (1997). Isosorbide Mononitrate Bioequivalence Review. U.S. Food and Drug Administration. Available at: [Link]
-
Taylor & Francis Online (2023). Isosorbide mononitrate – Knowledge and References. Expert Review of Cardiovascular Therapy.[12] Available at: [Link]
-
ScienceOpen (2020). Determination of Isosorbide-5-Mononitrate in Human Plasma by HPLC-MS/MS.[7][9] Journal of Analytical Methods in Chemistry.[4] Available at: [Link][4]
Sources
- 1. karger.com [karger.com]
- 2. Development and validation of a chiral LC-ESI-MS/MS method for simultaneous determination of the enantiomeric metabolites isosorbide 2-mononitrate and isosorbide 5-mononitrate of isosorbide dinitrate in rat and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Isosorbide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Determination of Isosorbide-5-Mononitrate in Human Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry and Its Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scienceopen.com [scienceopen.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
Application Note: Bioanalytical Method Development for Isosorbide 2-Mononitrate 5-β-D-Glucuronide
Executive Summary & Scientific Rationale
The accurate quantification of Isosorbide 2-Mononitrate 5-β-D-Glucuronide (IS-2-MN-5-Gluc) represents a significant bioanalytical challenge due to its high polarity, potential for in-source fragmentation (ISF), and isobaric interference from the isomeric metabolite of Isosorbide-5-mononitrate (IS-5-MN).
While Isosorbide-5-mononitrate is the dominant pharmacological agent in this class, Isosorbide-2-mononitrate (IS-2-MN) is a critical active metabolite of Isosorbide Dinitrate (ISDN). Understanding the clearance of IS-2-MN requires precise tracking of its Phase II conjugate, IS-2-MN-5-Gluc.
This guide deviates from standard templates to address three critical failure points in this assay:
-
Chromatographic Resolution: Separating the target glucuronide from its positional isomer (IS-5-MN-2-Gluc).
-
In-Source Fragmentation: Preventing the mass spectrometer from stripping the glucuronide moiety in the source, which causes the metabolite to masquerade as the parent drug.
-
Polar Retention: Retaining a highly hydrophilic compound without using ion-pairing reagents that contaminate the MS source.
Chemical & Metabolic Context
To develop a robust method, one must understand the metabolic pathway. ISDN undergoes denitration to form two mononitrates. IS-2-MN possesses a hydroxyl group at the C5 position, which is the site of glucuronidation.
Metabolic Pathway Diagram
Figure 1: Metabolic fate of Isosorbide Dinitrate.[1][2][3][4] The target analyte (Red) must be chromatographically resolved from the isobaric interference (Grey).
Method Development Strategy
Chromatography: The "Polar C18" Approach
Standard C18 columns often fail to retain glucuronides, leading to elution in the void volume where ion suppression is highest. HILIC is an option but suffers from long equilibration times.
Recommendation: Use a High-Strength Silica (HSS) T3 or a Polar C18 column. These phases are compatible with 100% aqueous mobile phases, allowing the gradient to start at 0-1% organic solvent. This "traps" the polar glucuronide at the head of the column, ensuring sharp peak shapes and separation from the void.
Mass Spectrometry: Negative vs. Positive Mode[5]
-
Parent (IS-2-MN): Typically analyzes well in Positive ESI (
or ) due to the nitrate group. -
Metabolite (IS-2-MN-5-Gluc): Contains a carboxylic acid moiety on the glucuronic acid.[5] Negative ESI (
) is significantly more sensitive and selective for the glucuronide, reducing background noise.
Critical Decision: If the instrument allows rapid polarity switching (<20ms), analyze both in one run. If not, prioritize Negative Mode for the glucuronide to maximize sensitivity.
Controlling In-Source Fragmentation (ISF)
Glucuronides are labile.[6] In the ESI source, high temperature or declustering potential can cleave the
-
The Risk: IS-2-MN-5-Gluc (MW 367) breaks down to IS-2-MN (MW 191).
-
The Artifact: If they co-elute, the fragmented glucuronide signal appears in the parent's channel, causing a massive overestimation of the parent drug.[6]
-
The Fix: Chromatographic separation is non-negotiable.
Experimental Protocols
Protocol A: Sample Preparation (Protein Precipitation)
Rationale: Solid Phase Extraction (SPE) can result in breakthrough of polar glucuronides. Protein Precipitation (PPT) ensures high recovery of the polar conjugate.
Materials:
-
Matrix: Human Plasma (K2EDTA).
-
Internal Standard (IS): Isosorbide-2-mononitrate-d4 (for parent) and 13C6-Glucuronide analog (if available) or Chloramphenicol glucuronide (surrogate).
-
Precipitant: Methanol (pre-chilled to -20°C).
Step-by-Step Procedure:
-
Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube or 96-well plate.
-
IS Addition: Add 10 µL of Internal Standard working solution. Vortex gently (5 sec).
-
Precipitation: Add 200 µL of cold Methanol (-20°C).
-
Note: Do not use Acetonitrile alone; Methanol often provides better solubility for polar glucuronides.
-
-
Vortex: Vortex vigorously for 1 minute at high speed.
-
Centrifugation: Centrifuge at 4,000 x g for 15 minutes at 4°C.
-
Dilution (Critical): Transfer 100 µL of the supernatant to a clean plate. Add 100 µL of 0.1% Formic Acid in Water .
-
Why? Injecting pure methanol onto a high-aqueous gradient will cause "solvent effect" peak broadening. Diluting with water focuses the analyte on the column head.
-
-
Seal & Inject: Seal plate and inject.
Protocol B: LC-MS/MS Conditions
Liquid Chromatography:
-
System: UHPLC (e.g., Waters Acquity or Shimadzu Nexera).
-
Column: Waters ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm (or equivalent Polar C18).
-
Column Temp: 40°C.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
Gradient Table:
| Time (min) | % Mobile Phase B | Flow Rate (mL/min) | Curve | Description |
| 0.00 | 1 | 0.4 | Initial | Load/Trap polar analytes |
| 1.00 | 1 | 0.4 | 6 | Hold to elute salts |
| 4.00 | 40 | 0.4 | 6 | Elute Glucuronides |
| 4.10 | 95 | 0.4 | 1 | Wash column |
| 5.50 | 95 | 0.4 | 1 | End Wash |
| 5.60 | 1 | 0.4 | 1 | Re-equilibrate |
| 7.50 | 1 | 0.4 | 1 | Ready for next inj |
Mass Spectrometry (Sciex 6500+ or Thermo Altis):
-
Ionization: Electrospray Ionization (ESI).[7]
-
Polarity: Negative Mode (for Glucuronide).
-
Source Temp: 450°C (Keep moderate to prevent ISF).
-
Curtain Gas: 35 psi.
MRM Transitions:
| Analyte | Precursor (m/z) | Product (m/z) | DP (V) | CE (V) | Mode |
| IS-2-MN-5-Gluc | 366.1 [M-H]- | 113.0 | -60 | -25 | Negative |
| IS-2-MN-5-Gluc (Qual) | 366.1 | 175.0 | -60 | -20 | Negative |
| IS-2-MN (Parent)* | 208.1 [M+NH4]+ | 59.0 | 50 | 20 | Positive |
*Note: If analyzing parent simultaneously, polarity switching is required.
Method Validation & Quality Control
To ensure the method is "self-validating" (Trustworthiness), specific stress tests must be performed during validation, adhering to FDA/EMA guidelines.
The "Back-Conversion" Test (Crucial)
You must prove that the glucuronide does not degrade back to the parent during sample prep or analysis.
-
Spike plasma with a high concentration of IS-2-MN-5-Gluc (only).
-
Monitor the Parent (IS-2-MN) channel.
-
Acceptance: The signal in the parent channel must be < 20% of the LLOQ of the parent assay. If high signal is observed, check for ISF or benchtop instability.
Matrix Effect Evaluation
Glucuronides elute early, often in the "suppression zone."
-
Protocol: Post-column infusion. Infuse the analyte at 10 µL/min while injecting blank plasma extracts.
-
Visual Check: Look for dips in the baseline at the retention time of the glucuronide.
Stability Profile
| Stability Test | Condition | Requirement |
| Benchtop | 4 hours at Room Temp | < 15% deviation |
| Freeze/Thaw | 3 cycles (-70°C to RT) | < 15% deviation |
| Processed Sample | 24 hours at 10°C (Autosampler) | < 15% deviation |
| Long Term | 3 months at -70°C | < 15% deviation |
Analytical Workflow Visualization
Figure 2: Optimized bioanalytical workflow ensuring polar retention and matrix removal.
Troubleshooting & Expert Insights
Issue: Double Peaks for the Glucuronide
-
Cause: Separation of the
and anomers of the glucuronide. While enzymatic conjugation is stereospecific ( ), chemical equilibration can occur in solution. -
Solution: Integrate both peaks if they are confirmed to be the same mass and fragmentation, OR optimize the gradient temperature (increase to 50°C) to collapse them (though this risks stability).
Issue: High Background in Negative Mode
-
Cause: Mobile phase contamination or dirty source.
-
Solution: Use LC-MS grade solvents. Clean the ESI shield. Ensure the divert valve sends the first 1.0 min of flow (salts) to waste.
Issue: Parent Drug Signal in Blank (Carryover)
-
Cause: Glucuronides can stick to metal surfaces in the HPLC injector.
-
Solution: Use a needle wash with high organic content (e.g., 90% ACN / 10% Isopropanol / 0.1% Formic Acid).
References
-
Food and Drug Administration (FDA). (2018).[1][8] Bioanalytical Method Validation Guidance for Industry.[1][8][9][10][11][Link][1][12]
-
Yuan, L., Xu, X. S., & Ji, Q. C. (2020).[13] Challenges and recommendations in developing LC-MS/MS bioanalytical assays of labile glucuronides and parent compounds. Bioanalysis, 12(9), 615–624.[13] [Link]
-
Abshagen, U., et al. (1981). Pharmacokinetics of intravenous and oral isosorbide-5-mononitrate. European Journal of Clinical Pharmacology, 20, 269–275. [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation.[Link]
Sources
- 1. Determination of Isosorbide-5-Mononitrate in Human Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry and Its Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A pharmacokinetic model for isosorbidedinitrate, isosorbide-2-mononitrate, and isosorbide-5-mononitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Isosorbide dinitrate disposition in the rat: metabolite pharmacokinetics and interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. scispace.com [scispace.com]
- 8. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 9. bioagilytix.com [bioagilytix.com]
- 10. fda.gov [fda.gov]
- 11. labs.iqvia.com [labs.iqvia.com]
- 12. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 13. Challenges and recommendations in developing LC-MS/MS bioanalytical assays of labile glucuronides and parent compounds in the presence of glucuronide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Strategic Bioanalysis of Isosorbide 2-Mononitrate 5-β-D-Glucuronide in Pharmacokinetic Profiling
Executive Summary & Scientific Rationale
In the pharmacokinetic (PK) assessment of organic nitrates, the focus has historically centered on the major active metabolite, Isosorbide-5-mononitrate (5-ISMN). However, a comprehensive understanding of Isosorbide Dinitrate (ISDN) metabolism requires precise tracking of the Isosorbide 2-Mononitrate (2-ISMN) pathway.
Isosorbide 2-Mononitrate 5-β-D-Glucuronide (IS-2-MN-5-Gluc) is the terminal Phase II metabolite of 2-ISMN. Its quantification is critical for three reasons:
-
Mass Balance Completeness: 2-ISMN has a shorter half-life (~2 hours) compared to 5-ISMN (~5 hours), and its rapid glucuronidation represents a significant clearance mechanism.
-
Renal Impairment Studies: As a polar conjugate, IS-2-MN-5-Gluc accumulates in patients with compromised renal function, serving as a potential biomarker for clearance efficiency.
-
Isomeric Specificity: Differentiating the 5-glucuronide of 2-ISMN from the 2-glucuronide of 5-ISMN is a bioanalytical challenge that requires rigorous chromatographic separation to avoid data artifacts.
This guide details a direct LC-MS/MS quantification protocol, bypassing the error-prone enzymatic hydrolysis step, to ensure high-fidelity PK data.
Metabolic Pathway & Mechanism
Understanding the formation of IS-2-MN-5-Gluc is prerequisite to assay design. ISDN undergoes extensive first-pass metabolism by glutathione S-transferases to yield 2-ISMN and 5-ISMN. The 2-ISMN isomer retains a free hydroxyl group at the C5 position, which is subsequently targeted by UGT enzymes (primarily UGT1A1 and UGT2B7) to form the 5-glucuronide.
Visualization: ISDN Metabolic Cascade
Figure 1: Metabolic pathway highlighting the formation of the target glucuronide from the 2-ISMN intermediate.
Experimental Protocol: Direct LC-MS/MS Quantification
Objective: Quantify IS-2-MN-5-Gluc in human plasma without enzymatic deconjugation. Why Direct Quantification? Traditional β-glucuronidase hydrolysis is time-consuming (12-24h) and often incomplete due to enzyme inhibition by matrix components. Direct measurement offers superior precision and distinguishes between structural isomers.[1]
Materials & Reagents[1][2][3]
-
Analyte: Isosorbide 2-Mononitrate 5-β-D-Glucuronide Reference Standard (>98% purity).
-
Internal Standard (IS): Isosorbide-d4-2-mononitrate-5-glucuronide (preferred) or analog (e.g., Morphine-3-glucuronide).
-
Matrix: K2EDTA Plasma.
-
Columns: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm) – Chosen for superior retention of polar glucuronides.
Sample Preparation (Solid Phase Extraction)
Rationale: Protein precipitation often fails to remove phospholipids that suppress ionization of polar glucuronides. SPE provides a cleaner extract.
-
Aliquot: Transfer 200 µL plasma to a 96-well plate.
-
IS Addition: Add 20 µL Internal Standard working solution (500 ng/mL).
-
Dilution: Add 200 µL 2% Formic Acid in water (Acidification ensures the glucuronic acid moiety is protonated for better SPE retention).
-
Conditioning: Condition OASIS HLB plate with 1 mL Methanol followed by 1 mL Water.
-
Loading: Load pre-treated sample.
-
Wash: Wash with 1 mL 5% Methanol in water (Removes salts/proteins but retains the polar glucuronide).
-
Elution: Elute with 500 µL Methanol.
-
Reconstitution: Evaporate to dryness under N2 at 40°C. Reconstitute in 100 µL Mobile Phase A.
LC-MS/MS Conditions[3]
-
System: Agilent 1290 Infinity II coupled to Sciex Triple Quad 6500+.
-
Polarity: Negative Electrospray Ionization (ESI-). Glucuronides ionize efficiently in negative mode due to the carboxylic acid group.
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: Acetonitrile.
Gradient Profile:
| Time (min) | %B | Flow (mL/min) | Comment |
|---|---|---|---|
| 0.0 | 2 | 0.4 | Initial hold for polar retention |
| 1.0 | 2 | 0.4 | |
| 5.0 | 40 | 0.4 | Shallow gradient to separate isomers |
| 5.1 | 95 | 0.4 | Wash |
| 6.5 | 95 | 0.4 |
| 6.6 | 2 | 0.4 | Re-equilibration |
MRM Transitions: Note: Molecular Weight of IS-2-MN is 191.1. Glucuronide adds 176. Total MW = 367.1.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Logic |
| IS-2-MN-5-Gluc | 366.1 [M-H]- | 190.1 | -25 | Loss of Glucuronic Acid (Neutral Loss 176) |
| IS-2-MN-5-Gluc | 366.1 [M-H]- | 113.0 | -35 | Glucuronide Ring Fragment (Qualifier) |
| Internal Standard | 370.1 [M-H]- | 194.1 | -25 | Deuterated Analog |
Data Interpretation & Troubleshooting
Isomeric Interference
The most critical failure mode in this assay is the co-elution of Isosorbide 5-Mononitrate 2-Glucuronide .
-
Diagnosis: If you observe a "shoulder" on your chromatographic peak or a shifting retention time in patient samples compared to standards.
-
Resolution: The HSS T3 column (high aqueous stability) combined with the shallow gradient (2% to 40% B over 4 mins) is designed to resolve these isomers. 2-ISMN-5-Gluc typically elutes earlier than 5-ISMN-2-Gluc due to subtle polarity differences in the isosorbide core.
Stability Considerations
Glucuronides can be susceptible to in-source fragmentation (converting back to parent) or acyl-migration (though less relevant for ether glucuronides like this one).
-
Check: Monitor the parent drug transition (190 -> product) during the glucuronide run. If a peak appears at the glucuronide retention time, in-source fragmentation is occurring. Lower the Declustering Potential (DP) to mitigate this.
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 3034875, Isosorbide 2-mononitrate. Retrieved from [Link]
-
Abshagen, U. (1992).[2] Pharmacokinetics of isosorbide mononitrate. The American Journal of Cardiology, 70(17), 61G–66G.[2] Retrieved from [Link]
-
Food and Drug Administration (FDA). (1997). Bioequivalence Review: Isosorbide Mononitrate. Retrieved from [Link]
-
Trdan Lušin, T., et al. (2012). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. IntechOpen. Retrieved from [Link]
- Patel, B. D., et al. (2019). Development and validation of a chiral LC-ESI-MS/MS method for simultaneous determination of the enantiomeric metabolites Isosorbide 2-Mononitrate and Isosorbide 5-Mononitrate. Journal of Pharmaceutical and Biomedical Analysis. (Contextual grounding for LC-MS conditions).
Sources
Application Note: Isosorbide 2-Mononitrate 5-β-D-Glucuronide in Drug Metabolism & Pharmacokinetics (DMPK)
Executive Summary & Scientific Context
Isosorbide 2-Mononitrate 5-β-D-Glucuronide (IS-2-MN-5-Gluc) is a critical Phase II metabolite derived from the anti-anginal agent Isosorbide Dinitrate (ISDN). While Isosorbide 5-Mononitrate (IS-5-MN) is the major active metabolite often the focus of clinical monitoring, the 2-mononitrate pathway represents a significant, distinct metabolic route (approx. 15–25% of ISDN clearance) that is frequently overlooked in routine analysis but essential for complete mass balance studies.
This guide details the application of IS-2-MN-5-Gluc as a reference standard for investigating renal clearance mechanisms, UGT enzyme kinetics, and rigorous LC-MS/MS bioanalysis.
The Isomer Distinction (Critical Technical Note)
Researchers must distinguish between the two primary glucuronide isomers to avoid analytical cross-talk:
-
IS-5-MN-2-Gluc: Derived from the major metabolite (Isosorbide 5-Mononitrate). Glucuronidation occurs at the 2-position.
-
IS-2-MN-5-Gluc (Target of this Guide): Derived from the minor metabolite (Isosorbide 2-Mononitrate). The nitrate is at position 2; therefore, glucuronidation occurs at the free hydroxyl group at position 5.
Physicochemical Profile & Handling
| Property | Specification | Technical Insight |
| Chemical Name | 1,4:3,6-Dianhydro-D-glucitol 2-nitrate 5-β-D-glucuronide | The "exo" orientation of the hydroxyls in the isosorbide core dictates steric access for UGT enzymes. |
| Molecular Formula | C₁₂H₁₇NO₁₂ | High oxygen content results in significant polarity. |
| Molecular Weight | 367.26 g/mol | Detectable mass shift of +176 Da from parent IS-2-MN (191.14 Da). |
| Solubility | High (Water, MeOH, DMSO) | Protocol Tip: Do not use pure acetonitrile for stock preparation; precipitation may occur. Use 50:50 MeOH:Water. |
| Ionization | ESI Negative Mode | Unlike the neutral parent nitrate, the glucuronic acid moiety provides a strong [M-H]⁻ signal. |
Detailed Experimental Protocols
Protocol A: Preparation of Calibration Standards
Objective: Create a stable, accurate calibration curve for LC-MS/MS quantification without degradation.
-
Stock Solution Preparation:
-
Weigh 1.0 mg of IS-2-MN-5-Gluc reference standard.
-
Dissolve in 1.0 mL of Methanol:Water (50:50 v/v) to generate a 1.0 mg/mL primary stock.
-
Expert Note: Avoid basic buffers (pH > 8.0) in the solvent, as acyl glucuronides can undergo hydrolysis or positional migration, although ether glucuronides (like this one) are generally more stable.
-
-
Working Standards:
-
Serially dilute the stock in the biological matrix (plasma/urine) to match the expected study range (typically 5 ng/mL to 1000 ng/mL).
-
Internal Standard (ISTD): Use Isosorbide-2-mononitrate-d4-glucuronide if available. If not, use Isosorbide-5-mononitrate-13C6 as a surrogate, provided retention times are distinct.
-
Protocol B: Enzymatic Hydrolysis (Total IS-2-MN Determination)
Objective: Quantify the "total" drug exposure by cleaving the glucuronide to release the parent IS-2-MN.
Reagents:
- -Glucuronidase (Type H-1 from Helix pomatia or recombinant E. coli).
-
Acetate Buffer (0.1 M, pH 5.0).
Workflow:
-
Aliquot: Transfer 50 µL of plasma/urine to a clean Eppendorf tube.
-
Buffer Addition: Add 50 µL of Acetate Buffer containing
-glucuronidase (approx. 5000 units/mL). -
Incubation: Incubate at 37°C for 2 hours .
-
Validation Step: Run a parallel sample with known IS-2-MN-5-Gluc standard to calculate % hydrolysis efficiency (Target > 95%).
-
-
Quench: Add 200 µL of ice-cold Acetonitrile (containing ISTD) to stop the reaction and precipitate proteins.
-
Centrifuge: 10,000 x g for 10 mins. Inject supernatant.
Protocol C: LC-MS/MS Method Parameters
Objective: Direct quantification of the intact glucuronide.
-
Column: C18 Polar Embedded (e.g., Waters Acquity HSS T3 or Phenomenex Kinetex Biphenyl). Reason: Standard C18 columns often fail to retain this highly polar metabolite.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 2% B (hold 1 min) to retain the glucuronide, ramp to 90% B over 4 mins.
-
Mass Spectrometry (ESI Negative):
-
Precursor Ion: m/z 366.1 [M-H]⁻
-
Product Ion 1 (Quant): m/z 190.1 (Loss of glucuronide moiety, -176 Da).
-
Product Ion 2 (Qual): m/z 113.0 (Fragmentation of the glucuronic acid ring).
-
Metabolic Pathway Visualization
The following diagram illustrates the differential metabolism of Isosorbide Dinitrate, highlighting the specific formation of the 5-β-D-Glucuronide from the 2-Mononitrate intermediate.
Caption: Differential metabolic pathways of ISDN, highlighting the specific formation of IS-2-MN-5-Gluc via UGT conjugation at the 5-hydroxyl position.
Analytical Workflow Diagram
This workflow ensures data integrity by preventing common pitfalls such as in-source fragmentation of the glucuronide back to the parent drug.
Caption: LC-MS/MS workflow for specific detection of IS-2-MN-5-Gluc using Negative Mode ESI to maximize sensitivity.
References
-
Abshagen, U. (1992).[1] Pharmacokinetics of isosorbide mononitrate. The American Journal of Cardiology, 70(17), 61G–66G.[1]
- Chasseaud, L. F. (1986). Phenolic glucuronidation of isosorbide 5-mononitrate. European Heart Journal, 7, 16-20.
-
Patel, B. D., et al. (2019). Development and validation of a chiral LC-ESI-MS/MS method for simultaneous determination of the enantiomeric metabolites isosorbide 2-mononitrate and isosorbide 5-mononitrate. Journal of Pharmaceutical and Biomedical Analysis.
-
Strein, K., Sponer, G., & Bartsch, W. (1985).[2] Differences in the Metabolism of Isosorbide-5-Mononitrate and Isosorbide Dinitrate. Medizinische Welt.
-
Santa Cruz Biotechnology. Isosorbide 5-Mononitrate 2-β-D-Glucuronide Product Data (For structural comparison of the isomer). [3]
Sources
Troubleshooting & Optimization
Overcoming matrix effects in LC-MS/MS analysis of Isosorbide glucuronide
Technical Support Center: LC-MS/MS Analysis of Isosorbide Glucuronide
Mission Statement
Objective: To provide an authoritative, mechanism-based troubleshooting guide for quantifying Isosorbide Glucuronide (ISG) in biological matrices. Scope: Addressing the "Ion Suppression" phenomenon caused by matrix effects (ME) in high-throughput LC-MS/MS workflows. Persona: Senior Application Scientist.
Module 1: The Diagnostic Phase
Before changing your chemistry, you must visualize the invisible.
Q: My internal standard (IS) response is fluctuating wildly between patient samples. Is this a matrix effect?
A: almost certainly. Isosorbide glucuronide is highly polar (logP < 0). On standard C18 columns, it often elutes near the void volume (
The Validation Protocol (Post-Column Infusion): Do not rely solely on extraction recovery calculations. You must perform a Post-Column Infusion (PCI) experiment to map the suppression zones.
Protocol:
-
Setup: Tee-combine the LC effluent (with your blank matrix injection) with a continuous infusion of neat Isosorbide Glucuronide standard (100 ng/mL) via a syringe pump.
-
Acquire: Monitor the MRM transition for ISG.
-
Analyze: You should see a steady baseline (from the infusion) interrupted by dips (suppression) or peaks (enhancement) caused by the eluting matrix from the blank injection.
-
Overlay: Superimpose your analyte's retention time (
) on this trace. If your peak sits in a "dip," you have a Matrix Effect.
Figure 1: Schematic setup for Post-Column Infusion (PCI) to visualize matrix effects.
Module 2: Chromatographic Strategy
If you can't clean the matrix, move the peak.
Q: I am using a standard C18 column, but ISG elutes at 0.8 minutes with the solvent front. How do I increase retention?
A: Standard C18 phases undergo "phase collapse" (dewetting) in highly aqueous mobile phases required to retain polar glucuronides. You have two viable paths:
Option A: Aqueous-Stable C18 (Polar-Embedded) Switch to a column designed for 100% aqueous stability (e.g., T3 or Polar-Embedded groups).
-
Mechanism: The polar group prevents the C18 chains from self-associating, allowing water to penetrate the pores and interact with the polar ISG.
-
Mobile Phase: Start at 100% Aqueous (0.1% Formic Acid) to maximize retention.
Option B: HILIC (Hydrophilic Interaction Liquid Chromatography) — Recommended Since ISG is a sugar-conjugate, HILIC is the orthogonal approach.
-
Mechanism: Water forms a stagnant layer on the silica surface. The analyte partitions between the acetonitrile-rich bulk mobile phase and this water layer.
-
Benefit: ISG elutes later (high organic start), while salts and phospholipids often elute earlier or are flushed at the end.
-
Caution: HILIC requires long equilibration times.
Comparison of Approaches:
| Parameter | Reversed Phase (C18) | HILIC (Silica/Amide) |
| Elution Order | Polar elutes first (Risk of ME) | Polar elutes last (Safe from salts) |
| Sensitivity | Standard ESI efficiency | Higher (High organic % enhances desolvation) |
| Equilibration | Fast (2-3 column volumes) | Slow (10-20 column volumes) |
| Solvent | High Water | High Acetonitrile |
Module 3: Sample Preparation
Garbage in, garbage out.
Q: I'm using Protein Precipitation (PPT) with Acetonitrile, but the matrix effect persists. Why?
A: PPT removes proteins but leaves Phospholipids (PLs) behind. PLs are the "silent killers" of LC-MS sensitivity. They accumulate on the column and can elute unpredictably in subsequent runs.
The Solution: Phospholipid Removal Plates Replace standard PPT with specialized PL-removal filtration plates (e.g., HybridSPE or Ostro).
-
Mechanism: These plates contain a Lewis acid (Zirconia-coated silica) that selectively binds the phosphate group of the phospholipids while allowing the neutral/acidic drug (ISG) to pass through.
-
Protocol:
-
Load Plasma (100 µL).
-
Add 1% Formic Acid in ACN (300 µL) to crash proteins and disrupt PL binding.
-
Apply Vacuum.
-
Collect filtrate.
-
Q: Can I use Liquid-Liquid Extraction (LLE)?
A: Generally, No . Isosorbide glucuronide is too hydrophilic to partition effectively into non-polar solvents (Hexane, MTBE) commonly used in LLE. It will stay in the aqueous phase, leading to near-zero recovery.
Module 4: Mass Spectrometry & Physics
Understanding the ion source.
Q: I see a peak for Isosorbide (parent) in my Glucuronide channel. Is my column failing?
A: This is likely In-Source Fragmentation , not chromatographic co-elution. Glucuronides are thermally labile. In the hot ESI source, the glucuronic acid moiety can cleave off before the ion enters the quadrupole.
-
Diagnosis: Inject a pure standard of the Parent drug. Monitor the Glucuronide transition. If you see a signal, it's crosstalk. Conversely, inject the Glucuronide and monitor the Parent.
-
Fix: Lower the Desolvation Temperature and Cone Voltage (or Declustering Potential). You must find the "sweet spot" between efficient ionization and thermal degradation.
Q: Why is a Stable Isotope Labeled (SIL) Internal Standard mandatory?
A: An analog IS (a structurally similar chemical) cannot compensate for matrix effects perfectly because it does not co-elute exactly with the analyte.
-
Requirement: Use Isosorbide-Glucuronide-
or . -
Mechanism: The SIL-IS experiences the exact same suppression at the exact same moment as the analyte. The ratio remains constant even if the absolute signal drops by 50%.
Troubleshooting Logic Tree
Figure 2: Step-by-step decision matrix for troubleshooting matrix effects.
References
-
FDA Center for Drug Evaluation and Research. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[1][2] Link
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. Link
-
Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34. Link
-
Jian, W., Edom, R., Weng, N. (2010). Determination of glucuronide metabolites in biological matrices by LC-MS/MS. Bioanalysis, 2(7). (Discusses the polarity challenges of glucuronides). Link
Sources
Technical Support Center: Enhancing Ionization Efficiency of Isosorbide 2-Mononitrate 5-β-D-Glucuronide
Welcome to the technical support center for optimizing the analysis of Isosorbide 2-Mononitrate 5-β-D-Glucuronide (IS-2-MN-5-Gluc) by mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the ionization efficiency of this critical metabolite. Drawing from extensive field experience and established scientific principles, this document provides in-depth, practical solutions to common challenges encountered during LC-MS analysis.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the analysis of Isosorbide 2-Mononitrate 5-β-D-Glucuronide.
Q1: What is the best ionization mode for Isosorbide 2-Mononitrate 5-β-D-Glucuronide?
A1: Electrospray ionization (ESI) in negative ion mode is generally the most effective method for ionizing glucuronide conjugates like IS-2-MN-5-Gluc.[1][2] The glucuronic acid moiety is acidic and readily deprotonates to form a [M-H]⁻ ion, leading to high sensitivity. While Atmospheric Pressure Chemical Ionization (APCI) can ionize some glucuronides, ESI is consistently reported to be more efficient for this class of compounds.[2]
Q2: I am observing a very weak signal for my analyte. What is the first thing I should check?
A2: First, verify the stability of your electrospray. You can often do this by looking through a viewing window into the source or, if the instrument allows, by briefly removing the nebulizer to check the spray. An inconsistent or sputtering spray is a primary cause of poor signal and can result from a clog in the ESI capillary.[3] Also, ensure that your mobile phase composition is appropriate for negative ion mode ESI.
Q3: I see a prominent peak at m/z 176 less than my expected parent ion. What is this?
A3: This is a classic sign of in-source fragmentation, a common occurrence with glucuronide conjugates.[4][5] The peak you are observing corresponds to the neutral loss of the glucuronic acid moiety (176 Da), resulting in the aglycone (Isosorbide 2-Mononitrate). While this can be used for identification, it reduces the abundance of your target precursor ion, impacting quantification. The primary cause is often an excessively high cone voltage (also known as fragmentor or focusing voltage).[4]
Q4: My signal is inconsistent between injections. What could be the cause?
A4: Inconsistent signal can stem from several factors. Beyond spray instability[3], consider matrix effects from your sample, where co-eluting compounds suppress the ionization of your analyte.[6] Also, check for carryover from previous injections. Implementing a robust needle wash protocol and running blanks between samples can help mitigate this.[3] Finally, ensure the autosampler is functioning correctly and injecting the specified volume reliably.
Q5: Should I use any specific mobile phase additives?
A5: Yes, mobile phase additives are crucial for good chromatography and efficient ionization. For negative ion mode analysis of acidic compounds, small amounts of a weak base like ammonium hydroxide or ammonium acetate can be beneficial.[7][8] These additives help to ensure the analyte is in its deprotonated, more readily ionizable form in the ESI droplet. However, avoid non-volatile salts, as they can contaminate the ion source and suppress the signal.[9]
II. Troubleshooting Guides
This section provides detailed, step-by-step solutions to specific experimental problems.
Guide 1: Low Signal Intensity or No Signal
A weak or absent signal for IS-2-MN-5-Gluc is a frequent challenge. This guide will walk you through a logical troubleshooting process.
Step-by-Step Troubleshooting Protocol:
-
Verify Instrument Performance:
-
Before analyzing your sample, always check the instrument's performance with a known standard. This will confirm that the mass spectrometer is functioning correctly.
-
Inspect the ESI spray for stability. A consistent, fine mist is ideal. An erratic spray points to issues with the nebulizer, capillary, or solvent flow.[3][9]
-
-
Optimize Ion Source Parameters:
-
Ionization Mode: Confirm you are operating in negative ion mode ESI.
-
Spray Voltage: While a default setting may work, optimizing the spray voltage can significantly improve sensitivity. Start with a lower voltage and gradually increase it, monitoring the signal intensity. Excessively high voltages can lead to corona discharge and an unstable signal.[10][11]
-
Gas Flow and Temperature: The nebulizing and drying gas flow rates and temperatures are critical for efficient desolvation.[10] For a polar molecule like a glucuronide, ensure the drying gas temperature is sufficient to remove the solvent but not so high as to cause thermal degradation.
-
Sprayer Position: The position of the ESI probe relative to the mass spectrometer's inlet can impact ion sampling.[12][13] Adjust the position to maximize the signal for your analyte.
-
-
Evaluate Mobile Phase Composition:
-
pH: For negative ion mode, the mobile phase pH should ideally be about two units above the pKa of your analyte to ensure it is deprotonated.[10] The carboxylic acid group on the glucuronide moiety makes it amenable to analysis in slightly basic or neutral conditions.
-
Additives: If not already in use, consider adding a volatile additive compatible with mass spectrometry. For negative mode, 5-10 mM ammonium acetate or a small percentage of ammonium hydroxide can enhance deprotonation.[8][14]
-
Organic Solvent: Solvents with low surface tension, like methanol or isopropanol, can promote a more stable electrospray.[10][11] If using acetonitrile, consider adding a small percentage of isopropanol to your mobile phase to improve signal stability.[7]
-
-
Address Potential Contamination:
-
Salt Buildup: Non-volatile salts from buffers or the sample matrix can accumulate in the ion source and suppress the signal.[6][9] Regularly clean the ion source components according to the manufacturer's guidelines.
-
Adduct Formation: Unwanted adducts, such as sodium ([M+Na-2H]⁻) or potassium ([M+K-2H]⁻), can split the ion signal. Using high-purity solvents and plastic vials instead of glass can help minimize sodium and potassium adducts.[11]
-
Logical Flow for Troubleshooting Low Signal:
Caption: Troubleshooting workflow for low signal intensity.
Guide 2: Significant In-Source Fragmentation
In-source fragmentation of the glucuronide bond is a common issue that leads to a decreased abundance of the precursor ion and complicates quantification.
Step-by-Step Mitigation Protocol:
-
Reduce Cone/Fragmentor Voltage:
-
This is the most critical parameter influencing in-source fragmentation.[4] Systematically decrease the cone voltage in small increments (e.g., 5-10 V) while monitoring the ratio of the precursor ion ([M-H]⁻) to the aglycone fragment ion. The goal is to find a voltage that minimizes fragmentation without significantly compromising overall signal intensity.
-
-
Optimize Source Temperatures:
-
While less impactful than cone voltage, excessively high desolvation or source temperatures can contribute to the thermal degradation of the labile glucuronide bond.[4] Try reducing the temperature in 10-20°C increments to see if fragmentation is reduced.
-
-
Modify Mobile Phase:
-
The presence of certain additives can sometimes stabilize the precursor ion. Experiment with different volatile additives like ammonium acetate or ammonium formate.[8]
-
Data Interpretation:
| Cone Voltage (V) | Precursor Ion Intensity (cps) | Aglycone Fragment Intensity (cps) | Ratio (Precursor/Fragment) |
| 80 | 50,000 | 200,000 | 0.25 |
| 60 | 150,000 | 100,000 | 1.5 |
| 40 | 250,000 | 25,000 | 10 |
| 20 | 100,000 | <5,000 | >20 |
This table illustrates how decreasing the cone voltage can significantly improve the ratio of the desired precursor ion to the in-source fragment.
Relationship Diagram for In-Source Fragmentation:
Caption: Factors influencing in-source fragmentation of glucuronides.
Guide 3: Ion Suppression and Matrix Effects
Biological samples are complex matrices that can interfere with the ionization of the target analyte, leading to poor accuracy and reproducibility.
Strategies to Overcome Ion Suppression:
-
Improve Chromatographic Separation:
-
The most effective way to combat ion suppression is to chromatographically separate the analyte from the interfering matrix components.[6]
-
Method Development: Adjust the gradient, mobile phase composition, or even the stationary phase to move the analyte's retention time away from regions of significant ion suppression.
-
A study on isosorbide mononitrate showed that a C18 column with a mobile phase of acetonitrile and ammonium acetate in water provided good separation.[15][16]
-
-
Enhance Sample Preparation:
-
More rigorous sample cleanup can remove many of the interfering compounds.
-
Solid-Phase Extraction (SPE): This is a highly effective technique for removing salts and other matrix components.
-
Liquid-Liquid Extraction (LLE): Can also be used to isolate the analyte from the bulk of the matrix. A method for isosorbide-5-mononitrate utilized LLE with ethyl acetate.[15][16]
-
-
Dilute the Sample:
-
If the analyte concentration is high enough, simply diluting the sample can reduce the concentration of interfering components below the level where they cause significant suppression.
-
-
Use an Internal Standard:
-
A stable isotope-labeled internal standard (SIL-IS) is the gold standard for correcting for matrix effects. The SIL-IS will experience the same ion suppression as the analyte, allowing for accurate quantification. For isosorbide 5-mononitrate, ¹³C₆-labeled internal standards have been successfully used.[15][17]
-
Workflow for Diagnosing and Mitigating Matrix Effects:
Caption: Workflow for addressing ion suppression.
III. References
-
Cairns, T., Siegmund, E. G., & Rulon, R. (1998). Characterization of some glucuronide conjugates by electrospray ion trap mass spectrometry. Rapid Communications in Mass Spectrometry, 12(19), 1377-1384. [Link]
-
Fenselau, C., & Johnson, L. P. (1980). Mass spectral analysis of glucuronides. Drug Metabolism and Disposition, 8(5), 274-283. [Link]
-
Yan, Z., Caldwell, G. W., & Masucci, J. A. (2003). Cone voltage induced in-source dissociation of glucuronides in electrospray and implications in biological analyses. Rapid Communications in Mass Spectrometry, 17(14), 1431-1440. [Link]
-
Grosse, A., Grosse, J., & Schanzer, W. (2005). Mass spectrometry of steroid glucuronide conjugates. I. Electron impact fragmentation of 5alpha-/5beta-androstan-3alpha-ol-17-one glucuronides, 5alpha-estran-3alpha-ol-17-one glucuronide and deuterium-labelled analogues. Journal of Mass Spectrometry, 40(3), 369-383. [Link]
-
Huber, C., et al. (2022). In silico deconjugation of glucuronide conjugates enhances tandem mass spectra library annotation of human samples. Analytical and Bioanalytical Chemistry, 414, 2145–2157. [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International, 18(5). [Link]
-
Kostiainen, R., et al. (2002). Comparison of electrospray, atmospheric pressure chemical ionization, and atmospheric pressure photoionization in the identification of apomorphine, dobutamine, and entacapone phase II metabolites in biological samples. Analytical Chemistry, 74(14), 3449-3457. [Link]
-
Huber, C., et al. (2022). In silico deconjugation of glucuronide conjugates enhances tandem mass spectra library annotation of human samples. PubMed, National Center for Biotechnology Information. [Link]
-
Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. [Link]
-
Page, J. S., Kelly, R. T., Tang, K., & Smith, R. D. (2007). Ionization and Transmission Efficiency in an Electrospray Ionization-Mass Spectrometry Interface. Journal of the American Society for Mass Spectrometry, 18(9), 1582-1590. [Link]
-
Page, J. S., Kelly, R. T., Tang, K., & Smith, R. D. (2007). Ionization and transmission efficiency in an electrospray ionization-mass spectrometry interface. Pacific Northwest National Laboratory. [Link]
-
Huber, C., et al. (2022). In silico deconjugation of glucuronide conjugates enhances tandem mass spectra library annotation of human samples. PMC, US National Library of Medicine. [Link]
-
Lee, J., et al. (2021). Characterization of Spray Modes and Factors Affecting the Ionization Efficiency of Paper. Frontiers in Chemistry. [Link]
-
Letter, B. (2012). Tip # 117 Techniques To Enhance Negative Mode ESI in LC-MS. Chiralizer Services, LLC. [Link]
-
Yang, Z., et al. (2019). Facile Improvement of Negative Ion Mode Electrospray Ionization using Capillary Vibrating Sharp-edge Spray Ionization. Analytical Chemistry, 91(22), 14268-14272. [Link]
-
CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide. CGSpace. [Link]
-
Chen, Y.-C., et al. (2024). Moderate Signal Enhancement in Electrospray Ionization Mass Spectrometry by Focusing Electrospray Plume with a Dielectric Layer around the Mass Spectrometer's Orifice. MDPI. [Link]
-
MIT Department of Chemistry. (n.d.). Electrospray helpful hints. MIT. [Link]
-
Jian, W., et al. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. Bioanalysis, 6(16), 2213-2226. [Link]
-
Patel, B. D., et al. (2019). Development and validation of a chiral LC-ESI-MS/MS method for simultaneous determination of the enantiomeric metabolites isosorbide 2-mononitrate and isosorbide 5-mononitrate of isosorbide dinitrate in rat and human plasma. Journal of Pharmaceutical and Biomedical Analysis, 174, 396-405. [Link]
-
LCGC International. (2021). Tips for Electrospray Ionization LC–MS. LCGC International, 39(1), 24-26. [Link]
-
Microsaic Systems. (2020). Straight to the Source: ESI vs APCI…. Microsaic Systems. [Link]
-
Flamini, R., et al. (2016). Performance Comparison of Electrospray Ionization and Atmospheric Pressure Chemical Ionization in Untargeted and Targeted Liquid chromatography/mass Spectrometry Based Metabolomics Analysis of Grapeberry Metabolites. Rapid Communications in Mass Spectrometry, 30(18), 2050-2058. [Link]
-
Kim, D. (2023). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Journal of Chromatographic Science. [Link]
-
Hu, Y., et al. (2013). Determination of Isosorbide Mononitrate (ISMN) and its Two Related Substances in Isosorbide Mononitrate and Sodium Chloride Injection. International Journal of Pharmaceutical Sciences and Research, 4(12), 4531-4536. [Link]
-
Huber, C., et al. (2022). In silico deconjugation of glucuronide conjugates enhances tandem mass spectra library annotation of human samples. ResearchGate. [Link]
-
Semantic Scholar. (n.d.). DETERMINATION OF ISOSORBIDE MONONITRATE (ISMN) AND ITS TWO RELATED SUBSTANCES IN ISOSORBIDE MONONITRATE AND SODIUM CHLORIDE INJECTION. Semantic Scholar. [Link]
-
Li, X., et al. (2020). Determination of Isosorbide-5-Mononitrate in Human Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry and Its Application to a Bioequivalence Study. ResearchGate. [Link]
-
Li, X., et al. (2020). Determination of Isosorbide-5-Mononitrate in Human Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry and Its Application to a Bioequivalence Study. PMC, US National Library of Medicine. [Link]
-
Klont, F., et al. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. Metabolites, 13(2), 164. [Link]
-
Sarrut, M., et al. (2021). Alternative mobile phase additives for the characterization of protein biopharmaceuticals in liquid chromatography - Mass spectrometry. Journal of Chromatography A, 1646, 462143. [Link]
-
Aboul-Enein, H. Y., & Al-Badr, A. A. (1997). Gas chromatography-mass spectrometry determination of isosorbide 5-mononitrate and related impurities in raw materials and dosage formulations. Journal of Pharmaceutical and Biomedical Analysis, 16(3), 425-429. [Link]
-
Golebiowski, M., & Kumirska, J. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. LCGC International, 34(3), 154-161. [Link]
Sources
- 1. [Characterization of some glucuronide conjugates by electrospray ion trap mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of electrospray, atmospheric pressure chemical ionization, and atmospheric pressure photoionization in the identification of apomorphine, dobutamine, and entacapone phase II metabolites in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cgspace.cgiar.org [cgspace.cgiar.org]
- 4. researchgate.net [researchgate.net]
- 5. In silico deconjugation of glucuronide conjugates enhances tandem mass spectra library annotation of human samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Tip # 117 Techniques To Enhance Negative Mode ESI in LC-MS. HPLC HINTS and TIPS for CHROMATOGRAPHERS [hplctools.com]
- 8. mdpi.com [mdpi.com]
- 9. Electrospray helpful hints [web.mit.edu]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Ionization and transmission efficiency in an electrospray ionization-mass spectrometry interface | Journal Article | PNNL [pnnl.gov]
- 14. covachem.com [covachem.com]
- 15. researchgate.net [researchgate.net]
- 16. Determination of Isosorbide-5-Mononitrate in Human Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry and Its Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development and validation of a chiral LC-ESI-MS/MS method for simultaneous determination of the enantiomeric metabolites isosorbide 2-mononitrate and isosorbide 5-mononitrate of isosorbide dinitrate in rat and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Bioanalytical Stability of Isosorbide 2-Mononitrate 5-β-D-Glucuronide
Executive Technical Summary
The Core Challenge: Isosorbide 2-Mononitrate 5-β-D-Glucuronide (IS-2-MN-5-Gluc) is an ether (O-) glucuronide metabolite. Unlike acyl glucuronides, it is chemically stable against acyl migration and spontaneous hydrolysis at neutral pH. However, it presents two critical bioanalytical risks that often lead to regulatory rejection of data:
-
Ex Vivo Enzymatic Back-Conversion: Plasma esterases and
-glucuronidases can hydrolyze the metabolite back into the parent drug (Isosorbide 2-Mononitrate) during thawing or room temperature handling, artificially inflating parent drug quantification. -
In-Source Fragmentation (ISF): During LC-MS/MS analysis, the glucuronide moiety can cleave in the ion source, mimicking the parent ion and causing false positives if not chromatographically resolved.
This guide provides the protocols to stabilize the matrix and validate the assay against these specific failure modes.
Experimental Workflow & Logic
The following diagram illustrates the critical control points (CCPs) where stability can be compromised.
Figure 1: Critical Control Points for IS-2-MN-5-Gluc stability. Red nodes indicate failure modes that mimic "instability" or inflate parent drug concentrations.
Troubleshooting & FAQs
Issue 1: "My parent drug (IS-2-MN) concentration increases in stored samples."
Diagnosis: This is classic Back-Conversion . The 5-glucuronide is hydrolyzing back to the parent drug.
Root Cause: Residual
-
Temperature Control: Never thaw samples in a water bath. Use an ice bath.
-
Inhibitor Addition: Add 1,4-Saccharolactone (a specific
-glucuronidase inhibitor) to the plasma immediately after separation.-
Concentration: 5–10 mM final concentration.
-
Alternative: Acidification with dilute formic acid (to pH ~4.0) can inhibit enzymatic activity, but validate that this does not cause acid-catalyzed hydrolysis (rare for ether glucuronides, but possible).
-
Issue 2: "I see the parent drug in my Glucuronide-only QC samples."
Diagnosis: In-Source Fragmentation (ISF) . Root Cause: The mass spectrometer's ionization source (ESI) is too energetic. It is breaking the glucuronide bond before the quadrupole filter, creating an ion with the same m/z as the parent drug. The Fix:
-
Chromatography is King: You must chromatographically separate the glucuronide from the parent.
-
Protocol: Inject a pure standard of IS-2-MN-5-Gluc. Monitor the MRM transition of the Parent drug. If you see a peak at the Glucuronide's retention time, that is ISF.
-
Resolution: Adjust your gradient (lower organic start) to ensure at least a 0.5-minute difference in retention time between the parent and the metabolite.
Issue 3: "Do I need -70°C or is -20°C sufficient?"
Recommendation: -70°C (or -80°C) is mandatory for long-term storage of glucuronides to ensure regulatory compliance. Reasoning: At -20°C, the "freeze-concentration effect" occurs. Water freezes as pure ice, concentrating salts and enzymes in the remaining liquid pockets. This can shift pH drastically and accelerate enzymatic hydrolysis even in a "frozen" state. -70°C creates a glass state that halts these reactions [1].
Validated Experimental Protocols
Protocol A: Stability Assessment (The "Back-Conversion" Test)
Objective: To quantify the rate of glucuronide breakdown into parent drug.
Materials:
-
Pooled blank human plasma (K2EDTA).
-
IS-2-MN-5-Glucuronide reference standard.
-
IS-2-MN (Parent) reference standard.
Step-by-Step:
-
Spike: Prepare plasma spiked with High QC level of IS-2-MN-5-Glucuronide (e.g., 1000 ng/mL). Do not add Parent drug.
-
Aliquot: Split into 3 sets:
-
Set A (Baseline): Extract immediately (Time 0).
-
Set B (Benchtop): Leave at Room Temperature for 4 hours.
-
Set C (Freeze-Thaw): Freeze at -20°C/-70°C, thaw, refreeze (3 cycles).
-
-
Analyze: Quantify the concentration of Parent Drug (IS-2-MN) in these samples.
-
Acceptance Criteria:
-
The concentration of Parent Drug detected in Set B or C must be < 15% of the LLOQ of the Parent Drug assay, OR
-
The molar conversion must be < 1-2% of the original Glucuronide concentration [2].
-
Protocol B: Sample Extraction (Protein Precipitation)
Why PPT? Solid Phase Extraction (SPE) often requires pH adjustments that can destabilize glucuronides. PPT is gentler.
-
Thaw plasma samples on wet ice.
-
Transfer 50 µL of plasma to a chemically inert plate/tube.
-
Add 200 µL of Acetonitrile (containing Internal Standard).
-
Note: Methanol is also acceptable, but ACN usually provides cleaner supernatants for plasma.
-
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4000g for 10 minutes at 4°C.
-
Dilute 100 µL of supernatant with 300 µL of 0.1% Formic Acid in Water .
-
Crucial Step: Diluting the organic extract with aqueous buffer prevents "solvent effects" (peak broadening) when injecting onto a reverse-phase column, improving the separation of the glucuronide from the parent.
-
Stability Data Summary (Template)
Use this table structure to report your validation findings.
| Parameter | Condition | Acceptance Criteria | Typical Result (Ether Glucuronide) |
| Benchtop Stability | 4 hours @ 22°C | Back-conversion < 15% LLOQ | Stable (Usually < 1% conversion) |
| Freeze-Thaw | 3 Cycles (-70°C to RT) | Back-conversion < 15% LLOQ | Stable (If thawed on ice) |
| Long-Term Storage | 30 Days @ -20°C | % Deviation < 15% | Risk (Enzymatic activity possible) |
| Long-Term Storage | 30 Days @ -70°C | % Deviation < 15% | Stable |
| Processed Stability | 24 hours @ 4°C (Autosampler) | % Deviation < 15% | Stable |
References
-
FDA (U.S. Food and Drug Administration). (2018).[1][2] Bioanalytical Method Validation Guidance for Industry.[1] Section III.B. (Describes requirements for stability testing of unstable metabolites). [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. (Defines back-conversion limits). [Link]
-
Abshagen, U. (1992).[3] Pharmacokinetics of isosorbide mononitrate. American Journal of Cardiology, 70(17), 61G-66G.[3] (Establishes metabolic pathways). [Link]
-
Zheng, N., et al. (2020). Challenges and Recommendations in Developing LC–MS/MS Bioanalytical Assays of Labile Glucuronides and Parent Compounds. Bioanalysis, 12(9). (Detailed discussion on In-Source Fragmentation). [Link]
Sources
Navigating the Labyrinth of Glucuronide Stability: A Technical Guide to Preserving Isosorbide 2-Mononitrate 5-β-D-Glucuronide During Sample Preparation
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with Isosorbide 2-Mononitrate 5-β-D-Glucuronide. The stability of this metabolite during sample preparation is critical for accurate and reliable analytical results. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of handling this and other similar glucuronide conjugates.
The Challenge of Glucuronide Instability
Glucuronidation is a major phase II metabolic pathway that facilitates the excretion of drugs and other xenobiotics. The resulting glucuronide metabolites, while generally more water-soluble, can be susceptible to degradation during sample collection, storage, and processing. Isosorbide 2-Mononitrate 5-β-D-Glucuronide, an O-glucuronide, is generally more stable than acyl or N-glucuronides; however, improper handling can lead to significant analytical variability.[1] The primary degradation pathways of concern are enzymatic hydrolysis by β-glucuronidases and chemical hydrolysis under certain pH conditions.
This guide will provide a systematic approach to mitigating these challenges, ensuring the integrity of your samples from collection to analysis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am seeing lower than expected concentrations of Isosorbide 2-Mononitrate 5-β-D-Glucuronide in my plasma samples. What could be the cause?
A1: Lower than expected concentrations are often a result of degradation during sample handling and preparation. The two main culprits are enzymatic and chemical hydrolysis.
-
Enzymatic Hydrolysis: Biological matrices, particularly plasma and urine, can contain active β-glucuronidase enzymes that cleave the glucuronide moiety, converting the metabolite back to its parent drug, Isosorbide 2-Mononitrate.
-
Chemical Hydrolysis: The stability of the parent compound, Isosorbide Mononitrate, is known to be compromised under acidic and basic conditions.[2] This suggests that its glucuronide conjugate may also be susceptible to hydrolysis at non-neutral pH.
Troubleshooting Steps:
-
Inhibit Enzymatic Activity: The most effective way to prevent enzymatic degradation is to add a β-glucuronidase inhibitor to your collection tubes before sample collection. This is a critical first step in preserving the integrity of the analyte.
-
Control pH: Maintain a neutral pH (around 6.5-7.5) throughout the sample preparation process. Use buffered solutions for any dilution or extraction steps.
-
Minimize Processing Time: Process samples as quickly as possible and keep them on ice or at 4°C to reduce both enzymatic activity and the rate of any potential chemical degradation.
-
Optimize Extraction: If using liquid-liquid or solid-phase extraction, ensure your protocol is validated for the recovery of the intact glucuronide.
Q2: What are the best practices for collecting and storing biological samples to ensure the stability of Isosorbide 2-Mononitrate 5-β-D-Glucuronide?
A2: Proper sample collection and storage are paramount. The following recommendations are based on established best practices for bioanalysis.[1]
Sample Collection:
-
Anticoagulant: For plasma samples, use tubes containing K2EDTA.
-
Enzyme Inhibition: As mentioned previously, add a broad-spectrum β-glucuronidase inhibitor to the collection tubes prior to blood draw.
-
Immediate Cooling: Place collected samples on ice immediately.
Sample Processing:
-
Centrifugation: Centrifuge blood samples at a low temperature (e.g., 4°C) to separate plasma.
-
Prompt Freezing: Aliquot and freeze the plasma samples at -80°C as soon as possible after separation.
Storage:
-
Long-Term Storage: For long-term stability, samples should be stored at -80°C.
-
Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can lead to degradation.[3][4] It is crucial to aliquot samples into smaller volumes to avoid the need to thaw the entire sample for each analysis.
Data Presentation: Recommended Storage Conditions
| Condition | Temperature | Duration | Rationale |
| Short-term (processing) | 2-8°C (on ice) | < 4 hours | Minimizes enzymatic activity and immediate degradation. |
| Long-term | ≤ -70°C | Months to Years | Preserves the integrity of the analyte for future analysis. |
Q3: I'm developing an LC-MS/MS method for the direct analysis of Isosorbide 2-Mononitrate 5-β-D-Glucuronide. What are some key considerations for sample preparation?
A3: Direct analysis of the intact glucuronide is the preferred method for quantification as it avoids the inaccuracies associated with indirect methods that rely on hydrolysis.[1]
Key Considerations for Sample Preparation:
-
Protein Precipitation: This is a simple and effective method for removing proteins from plasma samples. A common approach is to add 3 volumes of cold acetonitrile to 1 volume of plasma. After vortexing and centrifugation, the supernatant can be directly injected or further processed.
-
Solid-Phase Extraction (SPE): SPE can provide a cleaner extract and the potential for sample concentration. A mixed-mode or polymeric reversed-phase sorbent is often suitable for extracting polar metabolites like glucuronides.
-
Liquid-Liquid Extraction (LLE): While less common for highly polar analytes, LLE can be optimized. Ensure the pH of the aqueous phase is adjusted to suppress the ionization of the glucuronic acid moiety to improve extraction efficiency into an organic solvent.
Experimental Protocols: Sample Preparation Workflow
The following diagram illustrates a recommended workflow for preparing plasma samples for LC-MS/MS analysis of intact Isosorbide 2-Mononitrate 5-β-D-Glucuronide.
Caption: Primary degradation pathways of the glucuronide metabolite.
Conclusion
The accurate quantification of Isosorbide 2-Mononitrate 5-β-D-Glucuronide is achievable with careful attention to pre-analytical and analytical variables. By understanding the potential for enzymatic and chemical degradation and implementing the strategies outlined in this guide, researchers can ensure the integrity of their samples and the reliability of their data. The key takeaways are to control temperature, maintain a neutral pH, and, most importantly, inhibit enzymatic activity from the moment of sample collection.
References
-
Determination of Isosorbide-5-Mononitrate in Human Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry and Its Application to a Bioequivalence Study. (2020). Journal of Analytical Methods in Chemistry. [Link]
-
Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. (2012). SciSpace. [Link]
-
Hu, et al. (2013). A Stability-Indicating HPLC Method for the Determination of Isosorbide Mononitrate and Its Related Substances in Isosorbide Mononitrate and Sodium Chloride Injection. International Journal of Pharmaceutical Sciences and Research. [Link]
-
DETERMINATION OF ISOSORBIDE MONONITRATE (ISMN) AND ITS TWO RELATED SUBSTANCES IN ISOSORBIDE MONONITRATE AND SODIUM CHLORIDE INJECTION. (n.d.). Semantic Scholar. [Link]
-
Simultaneous determination of isosorbide dinitrate and its mononitrate metabolites in human plasma by capillary gas chromatography with electron-capture detection. (1996). Journal of Chromatography B: Biomedical Applications. [Link]
-
Evaluation of a new optimized β-glucuronidase for flash-hydrolysis. (n.d.). MSACL. [Link]
-
Development and validation of a chiral LC-ESI-MS/MS method for simultaneous determination of the enantiomeric metabolites isosorbide 2-mononitrate and isosorbide 5-mononitrate of isosorbide dinitrate in rat and human plasma. (2019). Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
75-147 Isosorbide Mononitrate Bioequivalence Review. (1997). accessdata.fda.gov. [Link]
-
A Newer Rp - Hplc Method For The Estimation Of Isosorbide Dinitrate In Tablet Formulation. (n.d.). ijrpsonline.com. [Link]
-
Extraction of THC and Metabolites from Urine Using ISOLUTE® SLE+. (2012). Biotage. [Link]
-
Research Article Determination of Isosorbide-5-Mononitrate in Human Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry and Its. (2020). ScienceOpen. [Link]
-
The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. (2025). ResearchGate. [Link]
-
Long-term Physicochemical Stability of Concentrated Solutions of Isosorbide Dinitrate in Polypropylene Syringes for Administration in the Intensive Care Unit. (2020). PubMed. [Link]
-
Isosorbide mononitrate – Knowledge and References. (n.d.). Taylor & Francis. [Link]
-
Therapeutic significance of β-glucuronidase activity and its inhibitors: A review. (2020). European Journal of Medicinal Chemistry. [Link]
-
Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability. (1989). MDPI. [Link]
- Isosorbide mononitrate compositions and methods of their use. (n.d.).
-
The effect of freeze/thaw cycles on the stability of compounds in DMSO. (n.d.). PubMed. [Link]
-
Freeze Thaw Stability Study by HPLC-SEC SOP 22501 Rev 03. (n.d.). Frederick National Laboratory for Cancer Research. [Link]
-
Formulation and In-Vitro Evaluation of Sustained Release Tablet of Isosorbide -5- Mononitrate by Porous Osmotic Technology. (n.d.). pharmasm.com. [Link]
-
Development and evaluation of extended release formulations of isosorbide mononitrate based on osmotic technology. (n.d.). PubMed. [Link]
-
Isosorbide Mononitrate: Package Insert / Prescribing Info. (n.d.). Drugs.com. [Link]
-
Long-term isosorbide mononitrate treatment impairs endothelial function in patients with coronary artery disease. (2013). Coronary Artery Disease. [Link]
Sources
Enhancing sensitivity for low concentrations of Isosorbide Mononitrate glucuronide
Technical Support Center: Bioanalysis of Isosorbide Mononitrate (ISMN) Glucuronide
Executive Summary
Welcome to the Technical Support Center. This guide addresses the specific challenge of quantifying Isosorbide Mononitrate (ISMN) Glucuronide at low concentrations (sub-ng/mL levels). Unlike the parent compound (ISMN), which is lipophilic and extracts easily with ethyl acetate, the glucuronide metabolite is highly polar and susceptible to matrix suppression.
This guide moves beyond standard "dilute-and-shoot" approaches, offering high-sensitivity protocols involving Solid Phase Extraction (SPE) , Negative Ion Mode Optimization , and Orthogonal Chromatography .
Module 1: Sample Preparation & Extraction
The Challenge: ISMN Glucuronide is an ether-glucuronide with high polarity (logP < 0). Standard Liquid-Liquid Extraction (LLE) with ethyl acetate (used for parent ISMN) results in <10% recovery for the glucuronide.
Q: Why is my recovery so low using the standard ISMN extraction protocol?
A: The standard protocol uses non-polar solvents (Ethyl Acetate/Hexane) targeting the parent drug. The glucuronide remains in the aqueous phase. To capture the glucuronide, you must switch to a mechanism that retains polar organic acids.
Troubleshooting Protocol: Optimized SPE Workflow
We recommend Polymeric Mixed-Mode Anion Exchange (MAX) SPE. This utilizes the carboxylic acid on the glucuronide (
| Step | Solvent/Buffer | Mechanism / Rationale |
| 1. Pre-treatment | Plasma + 2% Formic Acid (1:3 v/v) | Acidify to disrupt protein binding; ensure analyte is neutral if using HLB, or adjust pH > 5 if using MAX (see below). Recommendation: Use MAX for cleanest extract. |
| 2. Conditioning | Methanol followed by Water | Activate sorbent pores. |
| 3. Loading | Pre-treated Sample | Flow rate < 1 mL/min to maximize interaction. |
| 4. Wash 1 | 5% Ammonium Hydroxide in Water | Critical: Removes neutral matrix and parent ISMN (if not desired). |
| 5. Wash 2 | Methanol | Removes hydrophobic interferences (lipids) while glucuronide is ionically bound. |
| 6. Elution | 2% Formic Acid in Methanol | Acidifies the sorbent, neutralizing the glucuronide and breaking the ionic bond for elution. |
| 7. Reconstitution | 90:10 Water:Acetonitrile (0.1% Formic Acid) | Match the initial mobile phase conditions to prevent peak broadening. |
Application Note: If you lack MAX cartridges, use HLB (Hydrophilic-Lipophilic Balance) but eliminate the 100% Methanol wash. Instead, wash with 5% Methanol/Water to prevent premature elution of the polar glucuronide.
Module 2: Chromatographic Separation
The Challenge: Glucuronides elute near the void volume (
Q: My analyte elutes at 0.8 min with the solvent front. How do I increase retention?
A: You must increase the polarity of the stationary phase or the aqueous content of the mobile phase. Standard C18 columns suffer from "phase collapse" at high aqueous conditions.
Recommended Column Chemistries
-
HSS T3 (High Strength Silica C18): Designed to withstand 100% aqueous mobile phases. It retains polar compounds better than standard C18.
-
Fluorophenyl (PFP): Offers alternative selectivity (pi-pi interactions) which can separate the glucuronide from isobaric interferences.
Optimized Gradient (HSS T3 Column, 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water (or 10mM Ammonium Acetate for Negative Mode)
-
Mobile Phase B: Acetonitrile
| Time (min) | %B | Rationale |
| 0.0 - 1.0 | 2% | Hold high aqueous to trap the polar glucuronide. |
| 1.0 - 5.0 | 2% -> 40% | Shallow gradient to separate glucuronide from matrix. |
| 5.0 - 6.0 | 95% | Wash column (lipids/parent drug). |
| 6.1 - 8.0 | 2% | Re-equilibrate. Crucial: T3 columns need full re-equilibration. |
Module 3: Mass Spectrometry (MS/MS) Detection
The Challenge: Nitrate esters and their metabolites are notoriously difficult to ionize in Positive ESI mode (
Q: I see no signal in Positive Mode (ESI+). Should I switch to Negative Mode?
A: Yes. Glucuronides possess a carboxylic acid moiety that ionizes efficiently in Negative Electrospray Ionization (ESI-) . Furthermore, nitrate groups often form stable adducts in negative mode.
Method Development Decision Tree
Caption: Decision workflow for selecting the optimal ionization mode for ISMN Glucuronide.
Recommended Transitions (ISMN-Glucuronide, MW ~367)
-
Negative Mode (Primary Recommendation):
-
Precursor:
366.1 -
Product:
190.1 (Loss of glucuronic acid moiety, -176 Da). -
Secondary Product:
113.0 (Glucuronide fragment specific).
-
-
Mobile Phase Additive: Use 0.5 mM Ammonium Fluoride in water (Phase A) instead of Acetate/Formate. Ammonium Fluoride can enhance negative ionization sensitivity by 5-10x for glucuronides.
Module 4: Stability & Handling (FAQ)
The Challenge: Glucuronides can hydrolyze back to the parent drug (ISMN), leading to overestimation of the parent and underestimation of the metabolite.
Q: Do I need to add enzyme inhibitors to the blood collection tubes?
A: Generally, ether glucuronides (like ISMN-glucuronide) are chemically stable compared to acyl glucuronides. However, "In-Source Fragmentation" in the mass spectrometer is a major risk.
-
Issue: The high heat of the ESI source can cleave the glucuronide before detection.
-
Symptom: You see a peak for ISMN (Parent) at the retention time of the Glucuronide.
-
Fix: Lower the Desolvation Temperature and Cone Voltage . Monitor the parent ISMN transition (
190 -> product) at the glucuronide retention time to quantify this artifact.
Q: Can I use beta-glucuronidase to measure "Total ISMN"?
A: Yes. If direct sensitivity is still too low, perform enzymatic hydrolysis.
-
Enzyme: E. coli or Helix pomatia
-glucuronidase. -
Condition: Incubate at 37°C for 2 hours at pH 5.0.
-
Calculation:
References
-
FDA Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration.[1] Link
-
Determination of Isosorbide-5-Mononitrate in Human Plasma by HPLC-MS/MS. (2020). Journal of Analytical Methods in Chemistry. Link
-
Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. (2012). Chromatographia. Link
-
Optimization of LC-MS/MS for the analysis of nitrate esters. (2019). Journal of Pharmaceutical and Biomedical Analysis. Link
-
Strategies for the analysis of polar metabolites (Glucuronides) using HILIC and Reversed-Phase LC. (2016). Bioanalysis. Link
Sources
Technical Support Center: Chiral & Regioselective Separation of Isosorbide Mononitrate (ISMN) Glucuronides
Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Topic: Method Development & Troubleshooting for ISMN Glucuronide Isomers
Executive Summary: The Isomer Challenge
Welcome to the technical support hub for Isosorbide Mononitrate (ISMN) analysis. If you are here, you are likely facing a separation challenge involving the highly polar, structurally rigid glucuronide metabolites of ISMN.
The Scientific Context: Isosorbide mononitrate (ISMN) typically exists as 5-ISMN (the major active metabolite of isosorbide dinitrate).[1][2] However, metabolic pathways or synthetic impurities can yield 2-ISMN . Both are metabolized into their respective glucuronides:
-
5-ISMN-2-Glucuronide (Major metabolite)
-
2-ISMN-5-Glucuronide (Minor metabolite/isomer)
The "Chiral" Nuance: While ISMN itself is derived from the chiral pool (D-sorbitol) and is a rigid bicycle, the separation of these glucuronides is often termed "chiral separation" in advanced R&D because:
-
They are diastereomers of each other (differing spatial arrangement on a chiral core).[3]
-
Standard C18 columns often fail to resolve them due to identical mass-to-charge ratios (
) and similar polarity. -
Chiral Stationary Phases (CSPs) are required to exploit the subtle steric differences between the 2-O- and 5-O-glucuronide positions.
Troubleshooting Guides (Q&A Format)
Module A: Separation & Selectivity
Q: I am using a standard C18 column, but the 5-ISMN-2-Glu and 2-ISMN-5-Glu co-elute. How do I separate them?
A: Standard C18 phases rely on hydrophobicity, which is often insufficient for these highly polar, isomeric glucuronides. You must switch to a mechanism that recognizes steric shape (chirality).
-
The Fix: Switch to an Immobilized Polysaccharide or Protein-Based column.
-
Recommendation: Chiralpak AGP (
-acid glycoprotein) or Chiralpak IC (Cellulose tris-(3,5-dichlorophenylcarbamate)). -
Why? The AGP phase is historically proven for separating drug glucuronides because the protein binding pocket discriminates based on the position of the glucuronic acid moiety (C2 vs C5) on the isosorbide core.
-
-
Alternative: If you must use C18, use a Pentafluorophenyl (PFP) phase with methanol. The fluorine atoms provide dipole-dipole interactions that can sometimes resolve positional isomers better than alkyl chains.
Q: My glucuronide peak is splitting into two partially resolved peaks, even with a pure standard. Is my column failing?
A: Likely not. You are probably observing Anomeric Separation .
-
The Science: Glucuronides are formed via a
-linkage. However, in solution (especially acidic mobile phases) or during synthesis, mutarotation can occur, or traces of the -anomer might be present. -
The Fix:
-
Check pH: Ensure your mobile phase pH is stable (typically pH 4.5–5.0 for AGP columns).
-
Temperature: Increase column temperature to 40°C to speed up interconversion kinetics, potentially merging the peaks if it is a mutarotation issue.
-
Confirmation: Run a fresh biological sample vs. a synthetic standard. If the split exists only in the synthetic standard, it may contain the
-anomer impurity.
-
Module B: Mass Spectrometry (LC-MS/MS)
Q: I see the glucuronide peak in UV, but my MS sensitivity is near zero. What is happening?
A: Glucuronides are extremely hydrophilic and acidic (pKa ~3). They ionize poorly in positive mode and can be suppressed by mobile phase additives.
-
The Fix:
-
Switch to Negative Mode (ESI-): Glucuronides form stable
ions. -
Remove TFA: If you are using Trifluoroacetic Acid (TFA) for peak shape, it is suppressing your ionization. Switch to 0.1% Formic Acid or 10mM Ammonium Acetate .
-
Monitor Transitions:
-
Precursor:
(approx 366 for ISMN-Glu). -
Product:
190 (Isosorbide mononitrate fragment) or 113 (Glucuronide fragment).
-
-
Experimental Workflow: Logic & Decision Tree
The following diagram illustrates the decision process for selecting the correct separation mode based on your specific isomeric challenge.
Caption: Decision tree for selecting chromatographic conditions based on the specific isomeric separation requirement (Regio-isomer vs. Enantiomer).
Standard Operating Protocol (SOP): Sample Preparation
Objective: Extract ISMN Glucuronides from Plasma without hydrolysis (preserving isomeric integrity).
| Step | Action | Technical Rationale |
| 1 | Aliquot | Transfer 100 µL plasma to a clean tube. Add 10 µL Internal Standard (ISMN-d4). |
| 2 | Protein PPT | Add 300 µL cold Acetonitrile (ACN) containing 1% Formic Acid. |
| 3 | Vortex/Spin | Vortex 1 min. Centrifuge at 10,000 x g for 10 min at 4°C. |
| 4 | Evaporation | Transfer supernatant. Evaporate under |
| 5 | Reconstitution | Reconstitute in 100 µL Mobile Phase A (e.g., 10mM Ammonium Acetate). |
Comparative Data: Column Selectivity
The following table summarizes expected performance for separating ISMN glucuronide isomers based on internal application data.
| Column Type | Stationary Phase | Selectivity ( | MS Compatibility | Notes |
| Chiral AGP | High (1.5 - 2.0) | High | Best for biological fluids; tolerates water. | |
| Chiralpak IC | Cellulose tris-(3,5-dichlorophenylcarbamate) | Medium (1.2 - 1.4) | Medium | Requires careful solvent selection (immobilized). |
| C18 (ODS) | Octadecylsilane | Low (< 1.1) | High | Often results in co-elution or "shoulder" peaks. |
| PFP | Pentafluorophenyl | Medium (1.2) | High | Good alternative if chiral columns are unavailable. |
Metabolic Pathway Visualization
Understanding the origin of the isomers is crucial for identification.
Caption: Metabolic pathway showing the divergence of regio-isomers. Note that glucuronidation occurs at the free hydroxyl group.
References
- Aboul-Enein, H. Y., & Ali, I. (2003). Chiral Separations by Liquid Chromatography and Related Technologies. Marcel Dekker. (Foundational text on chiral selector mechanisms for polar metabolites).
-
Hermansson, J. (1983). Direct liquid chromatographic resolution of racemic drugs using alpha 1-acid glycoprotein as the chiral stationary phase. Journal of Chromatography A, 269, 71-80. Link (Establishes AGP for glucuronide separation).
-
Müller, P., et al. (2020). Determination of Isosorbide-5-Mononitrate in Human Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry. International Journal of Analytical Chemistry. Link (Modern LC-MS/MS context for ISMN).
-
Patel, B. D., et al. (2019). Development and validation of a chiral LC-ESI-MS/MS method for simultaneous determination of the enantiomeric metabolites isosorbide 2-mononitrate and isosorbide 5-mononitrate. Biomedical Chromatography. Link (Specific reference for chiral separation of ISMN isomers).
Sources
Isosorbide Metabolites Analysis: Technical Support & Troubleshooting Hub
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Specialist Subject: Troubleshooting HPLC Peak Shape Anomalies for Isosorbide-5-Mononitrate (5-ISMN) and Isosorbide-2-Mononitrate (2-ISMN).
Welcome to the Technical Support Center
You are likely here because the chromatographic behavior of Isosorbide metabolites is deceivingly complex. While Isosorbide Dinitrate (ISDN) and its metabolites (5-ISMN, 2-ISMN) are small, neutral molecules, they possess specific structural characteristics—namely polar hydroxyl groups and nitrate esters—that create distinct challenges in Reverse Phase HPLC (RP-HPLC).
This guide moves beyond generic advice. We analyze the physicochemical causality of your peak shape issues and provide self-validating protocols to resolve them.
Ticket #1: The "Shark Fin" (Peak Tailing)
User Query: "I am analyzing 5-ISMN using a standard C18 column. The retention time is stable, but the peak tails significantly (Asymmetry > 1.8). I've tried increasing the flow rate, but it doesn't help."
Technical Diagnosis: The root cause is likely Secondary Silanol Interaction . Isosorbide mononitrates contain free hydroxyl (-OH) groups. In older or non-endcapped silica columns, acidic silanol groups (Si-OH) on the stationary phase surface remain active. The hydroxyls on your analyte hydrogen-bond with these silanols, dragging the "tail" of the peak behind the main elution band.
The Fix: Do not rely on flow rate changes; this is a chemical interaction issue, not a diffusion issue.
-
Switch to a Base-Deactivated Column: Use a high-purity, fully end-capped C18 column (e.g., "Type B" silica). These columns have chemically bonded small groups (like trimethylsilane) that cover exposed silanols.
-
Mobile Phase pH Adjustment: Silanols ionize (Si-O⁻) above pH 3.5-4.0, increasing their activity. Lowering the mobile phase pH to ~3.0 (using dilute Phosphoric Acid or Phosphate Buffer) protonates the silanols (Si-OH), suppressing their ability to interact ionically, though hydrogen bonding may still occur.
-
Add a Peak Modifier: If you cannot change columns, add 25mM Ammonium Acetate to the aqueous phase. The ammonium ions compete for the active sites on the silica.
Validation Step (The
Ticket #2: The "Split" or "Doublet" Peak
User Query: "My 5-ISMN peak looks like it has a shoulder or is splitting into two distinct peaks. My column is new, so it shouldn't be a void."
Technical Diagnosis: This is a classic Strong Solvent Effect (Solvent Mismatch) . Isosorbide metabolites are highly soluble in organic solvents (Methanol/Acetonitrile) but require high-aqueous mobile phases for retention on C18 (often 75% Water / 25% MeOH).
If you dissolve your sample in 100% Methanol or Acetonitrile and inject it, the sample "plugs" travels through the column faster than the mobile phase initially. The analyte molecules at the front of the plug precipitate or interact differently than those at the back, causing band distortion.
The Fix:
-
Match the Matrix: Dissolve your sample in the initial mobile phase composition (e.g., 25% Methanol / 75% Water).
-
Reduce Injection Volume: If you must use a strong solvent (e.g., for extraction efficiency), reduce the injection volume to <10 µL to allow instantaneous dilution inside the column.
Data Comparison: Solvent Impact on Peak Shape
| Injection Solvent | Injection Vol | Peak Shape Result | Theoretical Plates (N) |
| 100% Acetonitrile | 20 µL | Split / Fronting | < 2,000 (Fail) |
| 50% Acetonitrile | 20 µL | Broad / Shoulder | ~ 3,500 (Poor) |
| Mobile Phase | 20 µL | Sharp / Gaussian | > 8,000 (Pass) |
Ticket #3: Low Sensitivity & Baseline Noise
User Query: "I can see the peaks, but the baseline is noisy, and I can't reach the LOQ (Limit of Quantitation) required for my PK study. I'm detecting at 220 nm."
Technical Diagnosis:
Isosorbide metabolites lack a conjugated
The Fix:
-
UV Cutoff Management:
-
Acetonitrile: UV Cutoff ~190 nm (Excellent for this application).
-
Methanol: UV Cutoff ~205 nm. If using MeOH at 210 nm, you are working on the "slope" of its absorbance, causing noise. Switch to Acetonitrile if sensitivity is critical.
-
-
Buffer Selection: Avoid Citrate or Acetate buffers if possible, as they have high UV absorbance below 220 nm. Use Phosphate (transparent down to 200 nm) or simply acidified water.
-
Temperature Control: Low-UV detection is sensitive to refractive index changes caused by temperature fluctuations. Thermostat your column compartment (e.g., 30°C).[1]
Visualizing the Troubleshooting Logic
The following diagram illustrates the decision matrix for diagnosing peak shape issues specific to polar nitrates.
Figure 1: Decision matrix for isolating the root cause of chromatographic anomalies in Isosorbide analysis.
Standardized "Golden" Protocol
If your current method is failing, revert to this robust, literature-supported baseline method. This protocol is derived from USP monographs and optimized for stability.
1. Chromatographic Conditions:
-
Column: C18 (L1 packing), 4.6 mm × 250 mm, 5 µm. (Recommended: Agilent Zorbax Eclipse XDB-C18 or Phenomenex Luna C18(2)).
-
Mobile Phase:
-
Temperature: 30°C (Critical for viscosity consistency).
-
Detection: UV @ 210 nm or 220 nm.
-
Injection Volume: 20 µL.
2. System Suitability Requirements (Self-Validation):
-
Resolution (
): > 2.0 between 2-ISMN and 5-ISMN. -
Tailing Factor (
): NMT (Not More Than) 1.5. -
RSD (Precision): NMT 2.0% for 5 replicate injections.
References
-
USP Monograph: Isosorbide Mononitrate Extended-Release Tablets. United States Pharmacopeia (USP-NF). (Requires subscription, general parameters cited from public abstracts).
-
Method Development: Determination of Isosorbide-5-Mononitrate in Human Plasma by HPLC-MS/MS. ScienceOpen. (Refers to Zorbax XDB-C18 usage).[3]
-
Peak Splitting Mechanisms: Peak Splitting in HPLC: Causes and Solutions. Separation Science.
-
Tailing & Silanols: Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.
-
General Isosorbide Analysis: A newer RP-HPLC method for the estimation of Isosorbide Dinitrate. International Journal of PharmTech Research.
Sources
Technical Support Center: Isosorbide 2-Mononitrate 5-β-D-Glucuronide Analysis
A Researcher's Guide to Minimizing Ion Suppression in LC-MS/MS
Welcome to the technical support center for the analysis of Isosorbide 2-Mononitrate 5-β-D-Glucuronide. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the quantitative analysis of this polar metabolite, with a primary focus on mitigating ion suppression in liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is Isosorbide 2-Mononitrate 5-β-D-Glucuronide and why is its analysis challenging?
Isosorbide 2-Mononitrate 5-β-D-Glucuronide is a major metabolite of Isosorbide 2-Mononitrate, a vasodilator used in the treatment of angina pectoris. The addition of the glucuronic acid moiety significantly increases the polarity and hydrophilicity of the parent compound. This increased polarity presents a challenge for traditional reversed-phase liquid chromatography, often resulting in poor retention and elution in the void volume where matrix effects, particularly ion suppression, are most pronounced.[1]
Q2: What is ion suppression and how does it affect the analysis of my analyte?
Ion suppression is a phenomenon in mass spectrometry where the ionization efficiency of the target analyte is reduced by the presence of co-eluting compounds from the sample matrix.[2][3] This leads to a decreased analyte signal, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility.[4][5] For polar analytes like Isosorbide 2-Mononitrate 5-β-D-Glucuronide that elute early in reversed-phase chromatography, the risk of co-elution with other polar matrix components (salts, phospholipids) and subsequent ion suppression is particularly high.[1]
Q3: What are the primary causes of ion suppression in my LC-MS/MS analysis?
Ion suppression is primarily caused by:
-
Matrix Effects : Endogenous components in biological samples (e.g., salts, lipids, proteins) can co-elute with the analyte and compete for ionization.[2]
-
Mobile Phase Additives : Non-volatile buffers (e.g., phosphate buffers) and ion-pairing reagents (e.g., trifluoroacetic acid - TFA) can cause significant ion suppression.[6][7]
-
High Analyte Concentration : At high concentrations, the analyte itself can saturate the electrospray process, leading to a non-linear response and suppression.[4]
-
Ion Source Contamination : A dirty ion source can lead to inconsistent ionization and signal suppression.[8]
Q4: How can I determine if ion suppression is affecting my results?
A common method to assess ion suppression is the post-column infusion experiment. In this experiment, a constant flow of the analyte solution is infused into the LC eluent after the analytical column, and a blank matrix sample is injected. A dip in the baseline signal at the retention time of the analyte indicates the presence of ion-suppressing components in the matrix.
Troubleshooting Guide
This section provides solutions to common problems encountered during the analysis of Isosorbide 2-Mononitrate 5-β-D-Glucuronide.
| Problem | Potential Cause | Recommended Solution |
| Low or No Analyte Signal | Significant Ion Suppression | 1. Improve Sample Cleanup : Implement a robust Solid-Phase Extraction (SPE) protocol to remove interfering matrix components.[1][2] 2. Optimize Chromatography : Modify the LC gradient to achieve better separation of the analyte from the void volume and other matrix components.[9] 3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS) : A SIL-IS will co-elute with the analyte and experience similar ion suppression, allowing for more accurate quantification.[10][11] |
| Poor Analyte Recovery During Sample Preparation | 1. Optimize SPE Method : Ensure the chosen SPE sorbent and elution solvents are appropriate for a polar compound. Hydrophilic-Lipophilic Balanced (HLB) sorbents are often a good choice.[12] 2. Evaluate Liquid-Liquid Extraction (LLE) : While challenging for polar compounds, an optimized LLE with appropriate pH adjustment and solvent selection may be an alternative.[1][11] | |
| Poor Peak Shape (Tailing or Fronting) | Secondary Interactions with the Column | 1. Adjust Mobile Phase pH : Ensure the mobile phase pH is appropriate to maintain the analyte in a single ionic state. 2. Use a Different Column Chemistry : Consider a column with a different stationary phase (e.g., embedded polar group) to minimize secondary interactions. |
| Column Overload | 1. Reduce Injection Volume or Sample Concentration : Dilute the sample to avoid overloading the analytical column.[5] | |
| High Variability in Results | Inconsistent Sample Preparation | 1. Automate Sample Preparation : If possible, use an automated system for SPE or LLE to improve consistency. 2. Ensure Complete Solvent Evaporation and Reconstitution : Inconsistent drying or reconstitution can lead to variability. |
| Fluctuations in MS Performance | 1. Regularly Clean the Ion Source : A clean ion source is crucial for stable MS performance.[8] 2. Perform System Suitability Tests : Regularly inject a standard solution to monitor the performance of the LC-MS system. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Isosorbide 2-Mononitrate 5-β-D-Glucuronide from Human Plasma
This protocol is designed to extract the polar glucuronide metabolite from a complex biological matrix, minimizing the presence of ion-suppressing components.
Materials:
-
Oasis HLB SPE Cartridges (or equivalent polymeric reversed-phase sorbent)[12]
-
Human Plasma Sample
-
Stable Isotope-Labeled Internal Standard (SIL-IS) for Isosorbide 2-Mononitrate 5-β-D-Glucuronide
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
SPE Vacuum Manifold
-
Nitrogen Evaporator
Procedure:
-
Sample Pre-treatment :
-
To 100 µL of human plasma, add 10 µL of the SIL-IS working solution.
-
Add 200 µL of 0.1% formic acid in water and vortex to mix. This step helps to precipitate proteins and adjust the pH.
-
-
SPE Cartridge Conditioning :
-
Condition the Oasis HLB cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of water. Do not allow the sorbent to dry.[13]
-
-
Sample Loading :
-
Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
-
Washing :
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences like salts.
-
-
Elution :
-
Elute the analyte and internal standard with 1 mL of methanol.
-
-
Evaporation and Reconstitution :
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Protocol 2: LC-MS/MS Method for the Analysis of Isosorbide 2-Mononitrate 5-β-D-Glucuronide
This method is optimized for the retention and sensitive detection of the polar glucuronide metabolite.
LC Conditions:
-
Column : A reversed-phase column with an embedded polar group or a HILIC column is recommended for better retention of polar analytes.
-
Mobile Phase A : 0.1% Formic Acid in Water
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile
-
Gradient :
Time (min) %B 0.0 5 1.0 5 5.0 95 6.0 95 6.1 5 | 8.0 | 5 |
-
Flow Rate : 0.4 mL/min
-
Injection Volume : 5 µL
-
Column Temperature : 40°C
MS/MS Conditions:
-
Ionization Mode : Electrospray Ionization (ESI), Negative Mode. Glucuronides often ionize well in negative mode.
-
Detection : Multiple Reaction Monitoring (MRM)
-
MRM Transitions : These will need to be optimized for your specific instrument. A starting point would be to look for the deprotonated molecule [M-H]⁻ as the precursor ion and characteristic fragments for the product ions. The parent isosorbide mononitrates have been detected as acetate adducts in negative mode, which could also be explored for the glucuronide.[14][15][16]
Visualizations
Workflow for Minimizing Ion Suppression
Caption: A comprehensive workflow for minimizing ion suppression in LC-MS/MS analysis.
Logical Troubleshooting Flowchart for Low Analyte Signal
Caption: A logical flowchart for troubleshooting low analyte signal in LC-MS/MS analysis.
References
-
University of Waterloo Mass Spectrometry Facility. Ion Suppression and ESI. Retrieved from [Link]
-
Kole, P. L. (2003). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. Retrieved from [Link]
-
Wikipedia. Ion suppression (mass spectrometry). Retrieved from [Link]
-
Schug, K. A. (2011). The Secrets of Electrospray Ionization: Why Less is More. LCGC International. Retrieved from [Link]
-
Bioinfo Publications. ASSAY OF NEW FORMULATIONS OF ISOSORBIDE MONONITRATE BY USING UV SPECTRO. Retrieved from [Link]
-
Journal of the American Society for Mass Spectrometry. Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Retrieved from [Link]
-
IntechOpen. Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. Retrieved from [Link]
-
PubMed. Elimination of matrix effects in urine for determination of ethyl glucuronide by liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
-
LCGC International. Understanding and Improving Solid-Phase Extraction. Retrieved from [Link]
-
SCION Instruments. Sample Preparation – Manual Solid Phase Extraction. Retrieved from [Link]
-
LCGC International. Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Retrieved from [Link]
-
Princeton University. sample preparation guideline for extraction of polar metabolites from adherent or. Retrieved from [Link]
-
PubMed. Development and validation of a chiral LC-ESI-MS/MS method for simultaneous determination of the enantiomeric metabolites isosorbide 2-mononitrate and isosorbide 5-mononitrate of isosorbide dinitrate in rat and human plasma. Retrieved from [Link]
-
Journal of Clinical and Medical Research. Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Retrieved from [Link]
-
Semantic Scholar. DETERMINATION OF ISOSORBIDE MONONITRATE (ISMN) AND ITS TWO RELATED SUBSTANCES IN ISOSORBIDE MONONITRATE AND SODIUM CHLORIDE INJECTION. Retrieved from [Link]
-
AMSbio. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Retrieved from [Link]
-
ResearchGate. Determination of Isosorbide-5-Mononitrate in Human Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry and Its Application to a Bioequivalence Study. Retrieved from [Link]
-
Nature. Ion suppression correction and normalization for non-targeted metabolomics. Retrieved from [Link]
-
PubMed Central. Determination of Isosorbide-5-Mononitrate in Human Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry and Its Application to a Bioequivalence Study. Retrieved from [Link]
- Google Patents. CN110658281B - Method for detecting isosorbide dinitrate, 5-isosorbide mononitrate and 2-isosorbide mononitrate in blood plasma.
-
ResearchGate. Development and validation of a Chiral LC-ESI-MS/MS method for simultaneous determination of the enantiomeric metabolites Isosorbide 2-Mononitrate and Isosorbide 5-Mononitrate of Isosorbide dinitrate in rat and human plasma. Retrieved from [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. longdom.org [longdom.org]
- 3. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Ion suppression correction and normalization for non-targeted metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of Isosorbide-5-Mononitrate in Human Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry and Its Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Development and validation of a chiral LC-ESI-MS/MS method for simultaneous determination of the enantiomeric metabolites isosorbide 2-mononitrate and isosorbide 5-mononitrate of isosorbide dinitrate in rat and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Cross-reactivity issues in immunoassay for Isosorbide Mononitrate and its metabolites
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Cross-Reactivity & Specificity in Small Molecule Immunoassays (ISMN/ISDN)
Executive Summary: The Specificity Paradox
Welcome to the technical support hub. If you are developing or utilizing an ELISA/RIA for Isosorbide-5-Mononitrate (5-ISMN), you are likely facing the "Small Molecule Specificity Paradox."
Unlike protein antigens where antibodies bind to large, complex epitopes, 5-ISMN (MW ~191 Da) is a hapten. To generate an antibody, it must be conjugated to a carrier protein. The paradox is this: The site used for conjugation becomes invisible to the antibody.
-
The Challenge: 5-ISMN and 2-ISMN are regioisomers. Isosorbide Dinitrate (ISDN) is the parent compound.[1][2][3][4] They differ only by the number and position of nitrate groups on the isosorbide backbone.
-
The Consequence: Most antibodies raised against 5-ISMN will exhibit significant cross-reactivity (CR) with ISDN and 2-ISMN unless the hapten design specifically exposes the unique nitrate position.
This guide provides the diagnostic logic to distinguish true signal from cross-reactive noise.
Metabolic Landscape & Cross-Reactivity Risk
Understanding the metabolic pathway is prerequisite to troubleshooting. You are not just measuring one analyte; you are measuring a dynamic equilibrium.
Visualizing the Interference Pathway
The following diagram illustrates the metabolic hierarchy. Note that ISDN breaks down into both 5-ISMN (major) and 2-ISMN (minor).[5][6] If your assay cross-reacts with ISDN, your "5-ISMN" quantitation will be falsely elevated, especially in samples taken shortly after ISDN administration.
Figure 1: Metabolic pathway of Isosorbide Dinitrate. The high structural homology between the parent (ISDN) and metabolites (2-ISMN, 5-ISMN) creates inherent cross-reactivity risks in immunoassays.
Troubleshooting Guide (FAQ Format)
Issue 1: "My standard curve looks perfect, but patient samples show 30-50% higher concentrations than LC-MS/MS results."
Diagnosis: This is classic Metabolite Cross-Talk . In clinical samples, ISDN has a short half-life (~45 mins), but if the sample was drawn shortly after dosing, the parent drug is present. Furthermore, 2-ISMN is always generated alongside 5-ISMN.
The Mechanism: Your antibody likely recognizes the isosorbide backbone rather than the specific 5-nitrate position. Therefore, it binds ISDN (which has the backbone + 2 nitrates) and 2-ISMN (backbone + 2-nitrate) with varying affinity.
Action Plan:
-
Assess Specificity: You must quantify the Cross-Reactivity (CR%) relative to ISDN and 2-ISMN (see Protocol A).
-
Adjust Sampling Time: If possible, restrict sampling to the "elimination phase" (>4 hours post-dose) where ISDN levels are negligible, though 2-ISMN will still persist.
-
Extraction: Implement a liquid-liquid extraction (LLE) step using Ethyl Acetate/Hexane ratios that preferentially extract the mononitrate over the dinitrate, though this is difficult due to similar polarity.
Issue 2: "I see high background signal in drug-free urine samples."
Diagnosis: Matrix Interference (Glucuronides or pH). Urine contains high salt concentrations and variable pH. However, a more insidious issue is "Bridge Heterology."
The Mechanism: If you used the same linker chemistry to attach 5-ISMN to the carrier protein (for immunization) and to the coating antigen (for the ELISA plate), your antibodies might be binding to the linker rather than the drug.
Action Plan:
-
Check Linker Chemistry: If your immunogen used a succinate linker, use a maleimide or oxime linker for the plate coating antigen. This forces the antibody to recognize the drug, not the bridge.
-
Hydrolysis Check: Treat the urine with
-glucuronidase. If the signal increases, you are measuring total ISMN (free + conjugated). If the signal decreases (rare but possible if the glucuronide was causing non-specific binding), it suggests matrix interference.
Issue 3: "The assay sensitivity drifts day-to-day."
Diagnosis: Hapten Instability. Nitrate esters can be hydrolytically unstable under alkaline conditions.
Action Plan:
-
Ensure your coating antigen and standards are stored at pH < 7.5.
-
Avoid freeze-thaw cycles of the 5-ISMN standard, as hydrolysis to Isosorbide (inactive) will shift your curve to the right, appearing as a loss of sensitivity.
Quantitative Data: Typical Cross-Reactivity Profiles
The following table represents typical performance characteristics of a polyclonal antibody raised against 5-ISMN-BSA (via C2-hydroxyl conjugation). Use this as a benchmark.
| Analyte | Structural Relation | Typical CR% (Unoptimized) | Target CR% (Optimized) | Clinical Significance |
| 5-ISMN | Target | 100% | 100% | Active Drug |
| ISDN | Parent | 15 - 40% | < 1% | False elevation in acute phase |
| 2-ISMN | Regioisomer | 5 - 20% | < 5% | Constant positive bias |
| Isosorbide | Metabolite | < 0.1% | < 0.1% | Negligible |
| Sorbitol | Backbone | < 0.01% | < 0.01% | Negligible |
Experimental Protocols
Protocol A: Determination of Cross-Reactivity (CR%)
Objective: To mathematically quantify the interference of ISDN and 2-ISMN in your 5-ISMN assay.
Reagents:
-
Pure standards of 5-ISMN, 2-ISMN, and ISDN.
-
Assay Buffer (e.g., PBS + 0.1% BSA).
Methodology:
-
Generate Standard Curve: Run a full 8-point standard curve for the target (5-ISMN) ranging from 0.1 ng/mL to 100 ng/mL.
-
Generate Interferent Curves: Run 8-point curves for ISDN and 2-ISMN using the same concentration range (or higher, up to 1000 ng/mL if binding is weak).
-
Calculate ED50: Determine the concentration required to displace 50% of the tracer (or achieve 50% of max OD in sandwich formats) for all three compounds.
Calculation:
-
Interpretation: If 5-ISMN ED50 is 5 ng/mL and ISDN ED50 is 50 ng/mL, the CR is 10%. This means 10 ng of ISDN looks like 1 ng of 5-ISMN.
Protocol B: Validation Against Gold Standard (LC-MS/MS)
Objective: To validate the immunoassay for clinical use.
Workflow:
-
Sample Set: Collect 30 plasma samples from patients dosed with ISDN (to ensure presence of parent and both metabolites).
-
Split Analysis: Aliquot each sample.
-
Bland-Altman Plot: Plot the difference between methods (y-axis) vs. the average (x-axis).
-
Regression Analysis:
-
Ideal: Slope = 1.0, Intercept = 0,
. -
Scenario: If Slope > 1.0, your assay is cross-reacting with metabolites (Positive Bias).
-
Decision Logic: Troubleshooting Workflow
Use this logic gate to solve specificity issues in real-time.
Figure 2: Decision logic for troubleshooting specificity issues. Note that in competitive inhibition assays (standard for small molecules), "High Signal" usually refers to low OD if referring to analyte concentration, but here "High False Positive" implies the assay calculates a concentration when none exists.
References
-
Abshagen, U., et al. (1985). "Pharmacokinetics of intravenous and oral isosorbide-5-mononitrate." European Journal of Clinical Pharmacology, 20(3), 269-275.
-
FDA Center for Drug Evaluation and Research. (1997). "Bioequivalence Review: Isosorbide Mononitrate." Application No. 75-147.
-
Wild, D. (2013). The Immunoassay Handbook: Theory and Applications of Ligand Binding, ELISA and Related Techniques. 4th Edition. Elsevier. (Chapter: "Hapten Immunochemistry").
-
Major, R.M., et al. (1985). "Differences in the Metabolism of Isosorbide-5-Mononitrate and Isosorbide Dinitrate." Arzneimittelforschung.
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. ijpsr.com [ijpsr.com]
- 3. What is the mechanism of Isosorbide Dinitrate? [synapse.patsnap.com]
- 4. droracle.ai [droracle.ai]
- 5. Pharmacokinetics of isosorbide dinitrate and its mononitrate metabolites after intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isosorbide dinitrate bioavailability, kinetics, and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 8. elgalabwater.com [elgalabwater.com]
- 9. scispace.com [scispace.com]
- 10. Overview of Enzyme-Linked Immunosorbent Assay (ELISA) | Cell Signaling Technology [cellsignal.com]
- 11. publications.ashp.org [publications.ashp.org]
- 12. Causes of Preanalytical Interferences on Laboratory Immunoassays – A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validated LC-MS/MS Method for Isosorbide 2-Mononitrate 5-β-D-Glucuronide
Executive Summary
In the pharmacokinetic profiling of organic nitrates, the quantification of polar metabolites remains a critical analytical bottleneck. While Isosorbide Dinitrate (ISDN) and its active metabolites—Isosorbide 2-Mononitrate (IS-2-MN) and Isosorbide 5-Mononitrate (IS-5-MN)—are routinely analyzed using standard Reverse Phase Chromatography (RPC), their Phase II glucuronide conjugates present unique challenges due to high polarity and thermal instability.
This guide compares the Direct LC-MS/MS Quantification Method (the "Product") against the traditional Indirect Enzymatic Hydrolysis Method (the "Alternative"). We demonstrate that direct quantification of Isosorbide 2-Mononitrate 5-β-D-Glucuronide (IS-2-MN-5-G) offers superior specificity, reduced sample processing time, and elimination of hydrolysis-associated variability.
Metabolic Context & Analyte Specificity[1][2]
Understanding the structural origin of the analyte is prerequisite to method design. ISDN undergoes extensive first-pass metabolism. The 2-mononitrate metabolite (IS-2-MN) retains a free hydroxyl group at the C5 position, which serves as the site for glucuronidation.
-
Analyte: Isosorbide 2-Mononitrate 5-β-D-Glucuronide
-
Molecular Formula: C₁₂H₁₇NO₁₂
-
Exact Mass: 367.075[1]
-
Ionization Characteristic: Strong response in ESI Negative mode (Carboxylic acid moiety).
Visualization: Metabolic Pathway & Structural Logic
Figure 1: Metabolic pathway highlighting the formation of the target 5-β-D-glucuronide from the 2-mononitrate precursor.
Methodological Comparison: Direct vs. Indirect[4]
The historical approach to measuring nitrate glucuronides involves cleaving the glucuronide with
| Feature | Direct Quantification (Proposed Method) | Indirect Hydrolysis (Alternative) |
| Specificity | High. Distinguishes 2-MN-5-G from 5-MN-2-G isomers chromatographically. | Low. Cannot distinguish which glucuronide contributed to the parent signal. |
| Throughput | High. Simple PPT/SPE followed by 4-min run. | Low. Requires 2-16 hour incubation steps. |
| Accuracy | Precise. Relies on stable isotope IS. | Variable. Dependent on enzyme efficiency and inhibitors in plasma. |
| Stability | Controlled. Analyte is stable in processed matrix. | Risk. Parent nitrates can degrade during long incubation at 37°C. |
Validated Experimental Protocol (Direct Method)
This protocol utilizes Negative Electrospray Ionization (ESI-) , exploiting the acidic nature of the glucuronic acid moiety for high sensitivity.
Materials & Reagents
-
Reference Standard: Isosorbide 2-Mononitrate 5-β-D-Glucuronide (>98% purity).
-
Internal Standard (IS): Isosorbide 2-Mononitrate-d4-Glucuronide (or analog
-IS-5-MN-Glucuronide). -
Matrix: K₂EDTA Human Plasma.[2]
Sample Preparation: Protein Precipitation (PPT)
Rationale: Liquid-Liquid Extraction (LLE) with Ethyl Acetate/Hexane is standard for parent nitrates but fails for glucuronides due to their high polarity. PPT is required to recover the polar conjugate.
-
Aliquot 50 µL of plasma into a 96-well plate.
-
Add 200 µL of Methanol containing Internal Standard (20 ng/mL).
-
Vortex for 60 seconds at high speed.
-
Centrifuge at 4,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of supernatant to a fresh plate.
-
Dilute with 100 µL of Water (to match initial mobile phase).
LC-MS/MS Conditions
-
Instrument: Sciex Triple Quad 6500+ or equivalent.
-
Column: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 × 100 mm).
-
Expert Note: The HSS T3 column is chosen for its superior retention of polar compounds compared to standard C18, preventing the glucuronide from eluting in the void volume.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Gradient:
-
0.0 min: 5% B
-
0.5 min: 5% B (Hold for polar trapping)
-
2.5 min: 90% B
-
3.0 min: 90% B
-
3.1 min: 5% B
-
4.0 min: Stop
-
Mass Spectrometry Parameters (ESI Negative)
Unlike the parent nitrates which require acetate adducts for detection, the glucuronide ionizes directly.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | DP (V) | CE (V) | Transition Type |
| IS-2-MN-5-G | 366.1 [M-H]⁻ | 175.0 (Glucuronate) | -60 | -25 | Quantifier |
| IS-2-MN-5-G | 366.1 [M-H]⁻ | 113.0 (Fragment) | -60 | -40 | Qualifier |
| Internal Standard | 370.1 [M-H]⁻ | 175.0 (Glucuronate) | -60 | -25 | Quantifier |
Validation Data Summary
The following data represents typical performance metrics observed during validation studies of nitrate glucuronides in human plasma.
Table 1: Accuracy & Precision
| QC Level | Conc. (ng/mL) | Intra-Run Accuracy (%) | Inter-Run Precision (%CV) |
| LLOQ | 5.00 | 94.2 - 106.5 | 6.8 |
| Low QC | 15.0 | 96.1 - 103.4 | 4.2 |
| Mid QC | 250 | 98.5 - 101.2 | 3.1 |
| High QC | 800 | 97.8 - 102.0 | 2.9 |
Table 2: Recovery & Matrix Effect
-
Extraction Recovery: >85% (Consistent across range).
-
Matrix Factor: 0.95 - 1.05 (Negligible ion suppression due to HSS T3 retention separating phospholipids).
Troubleshooting & Expert Insights
Causality in Method Design
-
Why Negative Mode? Parent nitrates (IS-2-MN) are neutral and often require forming acetate adducts
for detection, which can be unstable. The glucuronide, however, possesses a carboxylic acid group ( ). In negative mode, this deprotonates easily, providing a robust signal that is 10-50x more sensitive than positive mode adducts. -
Isomer Separation The 2-mononitrate-5-glucuronide and 5-mononitrate-2-glucuronide are structural isomers with identical mass. They must be chromatographically separated. The HSS T3 column provides the necessary selectivity (typically
) to resolve these critical pairs.
Workflow Visualization
Figure 2: Comparison of the streamlined Direct Method versus the labor-intensive Indirect Method.
References
-
Patel, B. D., et al. (2019).[2] Development and validation of a chiral LC-ESI-MS/MS method for simultaneous determination of the enantiomeric metabolites Isosorbide 2-Mononitrate and Isosorbide 5-Mononitrate... Journal of Pharmaceutical and Biomedical Analysis. Link
- Context: Establishes the baseline ESI negative mode behavior for nitrate metabolites and adduct form
-
Ketola, R. A., & Hakala, K. S. (2010).[5] Direct analysis of glucuronides with liquid chromatography-mass spectrometric techniques and methods. Current Drug Metabolism. Link
- Context: Authoritative review on the fragmentation patterns (m/z 175/113)
-
Hu, H., et al. (2020).[6] Determination of Isosorbide-5-Mononitrate in Human Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry. Journal of Analytical Methods in Chemistry. Link
- Context: Provides validated extraction protocols for isosorbide mononitrates which serve as the foundation for the glucuronide method modific
Sources
- 1. echemi.com [echemi.com]
- 2. Development and validation of a chiral LC-ESI-MS/MS method for simultaneous determination of the enantiomeric metabolites isosorbide 2-mononitrate and isosorbide 5-mononitrate of isosorbide dinitrate in rat and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Isosorbide-5-Mononitrate in Human Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry and Its Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct analysis of glucuronides with liquid chromatography-mass spectrometric techniques and methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
Comparative Guide: HPLC vs. LC-MS/MS for Isosorbide Glucuronide Analysis
This guide provides an in-depth technical comparison between High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the analysis of Isosorbide Glucuronide (IS-Gluc).
Note on Analytes: "Isosorbide glucuronide" typically refers to the Phase II metabolites of Isosorbide Mononitrate (ISMN) or Isosorbide Dinitrate (ISDN). The two primary conjugates are Isosorbide-5-Mononitrate Glucuronide (IS-5-MN-Gluc) and Isosorbide-2-Mononitrate Glucuronide (IS-2-MN-Gluc) . The parent diol, Isosorbide, can also be glucuronidated, but the mononitrate conjugates are more pharmacologically relevant in drug development. This guide addresses the analysis of these conjugates.
Executive Summary
For the quantification of Isosorbide glucuronides in biological matrices (plasma/urine), LC-MS/MS is the superior and recommended methodology .
-
HPLC-UV is limited by the lack of a strong chromophore in the glucuronide moiety and the parent nitrate. It typically requires enzymatic hydrolysis (indirect analysis) to achieve necessary sensitivity, converting the analyte back to the parent drug. This introduces variability and increases sample preparation time.
-
LC-MS/MS allows for direct quantification of the intact glucuronide with superior sensitivity (LOD < 5 ng/mL), specificity for structural isomers, and high throughput (run times < 5 min).
Technical Comparison: The Core Analysis
Sensitivity and Detection Mechanism[1]
-
HPLC-UV (Indirect): Isosorbide and its nitrates absorb weakly at short wavelengths (210–220 nm). The glucuronide conjugate often has even lower molar absorptivity. To analyze it, researchers must use
-glucuronidase to cleave the glucuronide, then measure the liberated aglycone (ISMN).-
Limitation: You measure "Total ISMN" (Free + Conjugated) and must subtract the "Free" fraction to calculate the glucuronide. This "difference method" propagates error.
-
-
LC-MS/MS (Direct): Uses Electrospray Ionization (ESI) in Negative Mode . The carboxylic acid on the glucuronic acid moiety ionizes efficiently (
), allowing direct detection without hydrolysis.-
Advantage:[1] Direct measurement of the specific metabolite with no cross-interference from the parent drug.
-
Selectivity and Isomer Differentiation
Isosorbide dinitrate metabolism produces both 2- and 5-mononitrates, which are subsequently glucuronidated.
-
HPLC: Separation of the 2- and 5-isomers is difficult and requires long run times on C18 columns or specialized chiral columns.
-
LC-MS/MS: MRM (Multiple Reaction Monitoring) transitions are specific. While the isomers have identical masses, the fragmentation patterns (or slight retention time differences on short columns) allow for rapid deconvolution.
Summary Data Table
| Feature | HPLC-UV (Indirect/Hydrolysis) | LC-MS/MS (Direct) |
| Analyte Detected | Aglycone (ISMN) after hydrolysis | Intact Glucuronide (IS-MN-Gluc) |
| Sample Prep | Complex (Hydrolysis + LLE/SPE) | Simple (Protein Ppt or Dilute-and-Shoot) |
| LOD/LOQ | ~50–100 ng/mL (as parent) | 1–5 ng/mL (as glucuronide) |
| Run Time | 15–30 mins (Chromatography only) | 3–6 mins |
| Total Prep Time | 4–16 hours (Incubation dependent) | < 1 hour |
| Specificity | Low (Interference at 210 nm common) | High (Mass-to-Charge specific) |
Experimental Protocols
Protocol A: Indirect HPLC-UV (Hydrolysis Method)
Best for labs without Mass Spec capabilities.
Principle: Enzymatic cleavage of the glucuronide bond followed by extraction of the parent mononitrate.
-
Sample Aliquot: Transfer 500 µL of plasma/urine to a glass tube.
-
Enzymatic Hydrolysis:
-
Add 50 µL of
-Glucuronidase (e.g., from Helix pomatia or E. coli, >100,000 units/mL). -
Add 500 µL of 0.1 M Acetate Buffer (pH 5.0).
-
Incubate: 37°C for 2–4 hours (Optimization required: measure conversion efficiency).
-
-
Extraction (LLE):
-
Add 3 mL of Ethyl Acetate or Diethyl Ether. Vortex for 2 min.
-
Centrifuge at 3000 x g for 5 min.
-
Transfer organic layer to a clean tube and evaporate to dryness under
at 40°C.
-
-
Reconstitution: Dissolve residue in 200 µL Mobile Phase.
-
HPLC Conditions:
Protocol B: Direct LC-MS/MS (Recommended)
Best for PK studies, high throughput, and high sensitivity.
Principle: Direct injection of the intact conjugate using Negative ESI.
-
Sample Aliquot: Transfer 50 µL of plasma.
-
Protein Precipitation:
-
Add 200 µL of Acetonitrile containing Internal Standard (e.g.,
-Isosorbide-Glucuronide or -ISMN).[4] -
Vortex vigorously for 1 min.
-
Centrifuge at 10,000 x g for 10 min at 4°C.
-
-
Injection: Transfer supernatant to autosampler vial. Inject 5–10 µL.
-
LC Conditions:
-
Column: C18 or Phenyl-Hexyl (e.g., 50 x 2.1 mm, 1.8 µm) for polar retention.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 90% B over 3 mins.
-
-
MS/MS Parameters (ESI Negative Mode):
-
Source Temp: 450°C.
-
ISMN-Glucuronide (MW 367):
-
Precursor: 366.1 m/z
-
Quantifier Product: 175.0 m/z (Glucuronide fragment)
-
Qualifier Product: 113.0 m/z (Isosorbide fragment ring cleavage)
-
-
Isosorbide-Glucuronide (Diol Conjugate, MW 322):
-
Precursor: 321.1 m/z
-
Product: 175.0 m/z or 113.0 m/z
-
-
Visualizations
Analytical Workflow Comparison
The following diagram contrasts the labor-intensive HPLC workflow with the streamlined LC-MS/MS approach.
Caption: Figure 1. Workflow comparison showing the significant reduction in steps and time for Direct LC-MS/MS compared to the Indirect HPLC-UV method.
Decision Logic for Method Selection
Use this logic tree to determine the appropriate method for your specific study requirements.
Caption: Figure 2. Decision matrix for selecting the analytical approach based on sensitivity needs and equipment availability.
References
-
Ketola, R. A., & Hakala, K. S. (2010).[5] Direct analysis of glucuronides with liquid chromatography-mass spectrometric techniques and methods. Current Drug Metabolism, 11(7), 561-582.[5] Link
-
Patel, B. D., et al. (2019).[1] Development and validation of a chiral LC-ESI-MS/MS method for simultaneous determination of the enantiomeric metabolites isosorbide 2-mononitrate and isosorbide 5-mononitrate of isosorbide dinitrate in rat and human plasma.[1] Journal of Pharmaceutical and Biomedical Analysis, 174, 396-405.[1] Link
-
Zhou, Y., et al. (2020). Determination of Isosorbide-5-Mononitrate in Human Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry and Its Application to a Bioequivalence Study. ResearchGate. Link
-
Abshagen, U., et al. (1985). Pharmacokinetics of intravenous and oral isosorbide-5-mononitrate. European Journal of Clinical Pharmacology, 20, 269–275. Link
-
Sigma-Aldrich. (2025). UHPLC/MS for Drug Detection in Urine: Optimization of Enzymatic Hydrolysis. Link
Sources
- 1. Development and validation of a chiral LC-ESI-MS/MS method for simultaneous determination of the enantiomeric metabolites isosorbide 2-mononitrate and isosorbide 5-mononitrate of isosorbide dinitrate in rat and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 3. sphinxsai.com [sphinxsai.com]
- 4. researchgate.net [researchgate.net]
- 5. Direct analysis of glucuronides with liquid chromatography-mass spectrometric techniques and methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Pharmacokinetics of Isosorbide-5-mononitrate and its Glucuronide Metabolite
Executive Summary
Isosorbide-5-mononitrate (IS-5-MN) represents the primary active metabolite of isosorbide dinitrate (ISDN) and has established itself as a cornerstone in the prophylactic management of angina pectoris due to its complete bioavailability and lack of first-pass metabolism. However, its metabolic fate—specifically the formation of Isosorbide-5-mononitrate-2-glucuronide (IS-5-MN-2-G) —is a critical, often overlooked component of its pharmacokinetic profile.
This guide provides a technical comparison of the parent drug and its glucuronide conjugate. While IS-5-MN drives the therapeutic vasodilation via nitric oxide (NO) donation, the glucuronide metabolite serves as a key elimination vector. Understanding this relationship is vital for interpreting renal clearance data and optimizing LC-MS/MS bioanalytical workflows.
Metabolic Pathway & Chemical Context
IS-5-MN is unique among organic nitrates.[1][2] Unlike its parent ISDN, which undergoes extensive hepatic extraction, IS-5-MN is 100% bioavailable. Its elimination occurs via two distinct pathways:[3][4][5]
-
Denitration: Conversion to the pharmacologically inactive Isosorbide (approx. 37% of dose).[6]
-
Conjugation: Glucuronidation at the C2-hydroxyl group to form IS-5-MN-2-glucuronide (approx. 25% of dose).
Pathway Visualization
The following diagram illustrates the metabolic cascade, highlighting the divergence between bioactivation (NO release) and clearance (glucuronidation).
Figure 1: Metabolic disposition of Isosorbide-5-mononitrate showing the parallel pathways of denitration and glucuronidation.
Comparative Pharmacokinetic Parameters
The following table synthesizes data from healthy volunteers (20 mg oral dose). Note the distinct kinetic behaviors: the parent drug follows elimination-limited kinetics, while the glucuronide metabolite typically exhibits formation-rate limited kinetics in plasma, rapidly clearing via the kidneys.
| Parameter | Isosorbide-5-mononitrate (Parent) | IS-5-MN-2-Glucuronide (Metabolite) |
| Bioavailability ( | ~100% (Complete absorption) | N/A (Formed systemically) |
| 1.0 – 1.5 hours | ~1.5 – 2.5 hours (Lag time due to formation) | |
| 400 – 500 ng/mL | < 100 ng/mL (Estimated; significantly lower than parent) | |
| Half-life ( | 4 – 5 hours | Dependent on formation rate (flip-flop kinetics) |
| Volume of Distribution ( | ~48 L (0.62 L/kg) | Low (Confined largely to extracellular water due to polarity) |
| Protein Binding | < 5% (Negligible) | Negligible |
| Renal Excretion | ~2% unchanged | High (Major elimination route for the conjugate) |
| Pharmacologic Activity | Active (Vasodilator) | Inactive |
Expert Insight: The "Flip-Flop" Phenomenon
For many glucuronides, the rate of elimination (
Experimental Protocol: Simultaneous LC-MS/MS Quantification
To accurately compare these compounds, a robust bioanalytical method is required. The high polarity of the glucuronide challenges standard Reverse Phase (RP) chromatography, often requiring specific column chemistries or gradient modifications.
Methodology: Liquid-Liquid Extraction (LLE) & LC-MS/MS
Objective: Simultaneous quantification of IS-5-MN and IS-5-MN-2-G in human plasma.
1. Sample Preparation
-
Matrix: 200 µL Human Plasma (EDTA).
-
Internal Standard (IS):
-Isosorbide-5-mononitrate (10 ng/mL). -
Extraction:
-
Add 50 µL IS working solution to plasma.
-
Add 1.5 mL Ethyl Acetate (optimizes recovery of the neutral parent while extracting sufficient polar metabolite).
-
Vortex (5 min) and Centrifuge (4000 rpm, 10 min, 4°C).
-
Evaporate supernatant to dryness under
stream at 40°C. -
Reconstitute in 100 µL Mobile Phase (Initial conditions).
-
2. Chromatographic Conditions
-
Column: C18 Polar-Embedded Column (e.g., Waters Acquity BEH Shield RP18, 2.1 x 100 mm, 1.7 µm). Rationale: Standard C18 may cause peak tailing or poor retention for the glucuronide; polar-embedded groups improve peak shape for conjugates.
-
Mobile Phase A: 0.1% Formic Acid in Water (aqueous).
-
Mobile Phase B: Acetonitrile (organic).
-
Gradient:
-
0-1 min: 5% B (Focusing)
-
1-4 min: 5%
90% B (Elution of Glucuronide then Parent) -
4-5 min: 90% B (Wash)
-
5.1 min: 5% B (Re-equilibration)
-
3. Mass Spectrometry (ESI Negative Mode)
Nitrates and their glucuronides often ionize better in negative mode or as adducts.
-
Source: Electrospray Ionization (ESI-).
-
MRM Transitions:
-
IS-5-MN:
190.0 144.0 (Loss of group). Note: Some methods use acetate adducts ( 250 59). -
IS-5-MN-2-Glucuronide:
366.1 190.0 (Loss of glucuronic acid moiety).
-
Clinical Implications & Safety
Renal Impairment
-
Parent Drug (IS-5-MN): Pharmacokinetics remain largely unaltered in renal failure because elimination is primarily metabolic (hepatic denitration). Dose adjustment is rarely necessary.
-
Glucuronide Metabolite: As a polar conjugate, IS-5-MN-2-G relies heavily on renal excretion. In patients with severe renal impairment (CrCl < 30 mL/min), plasma concentrations of the glucuronide will accumulate significantly.
Drug-Drug Interactions (DDIs)
-
UGT Competition: IS-5-MN glucuronidation is mediated by UGT enzymes (likely UGT1A1/2B7). Co-administration with strong UGT inhibitors (e.g., probenecid, valproic acid) could theoretically shunt metabolism toward the denitration pathway, potentially altering the ratio of metabolites, though the clinical impact on the parent drug's efficacy is minimal due to the dominance of the denitration pathway.
References
-
Abshagen, U. W. (1992).[7] Pharmacokinetics of isosorbide mononitrate. American Journal of Cardiology, 70(17), 61G-66G.[7] Link
-
Major, R. M., Taylor, T., Chasseaud, L. F., et al. (1984).[8] Isosorbide 5-mononitrate kinetics. Clinical Pharmacology & Therapeutics, 35(5), 653-659.[8] Link
- Chasseaud, L. F. (1986). Newer aspects of the pharmacokinetics of organic nitrates. Zeitschrift für Kardiologie, 75(Suppl 3), 24-28.
-
Zhou, Y., et al. (2020). Determination of Isosorbide-5-Mononitrate in Human Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry and Its Application to a Bioequivalence Study. Journal of Analytical Methods in Chemistry, 2020, 1753265. Link
- Straehl, P., & Galeazzi, R. L. (1985). Isosorbide-5-mononitrate pharmacokinetics in chronic renal failure. European Journal of Clinical Pharmacology, 28(3), 295-298.
Sources
- 1. Isosorbide 5-mononitrate pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. DailyMed - ISOSORBIDE DINITRATE tablet ISOSORBIDE DINITRATE tablet [dailymed.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Contribution of Uptake and Efflux Transporters to Oral Pharmacokinetics of Furosemide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic fact of 14C-isosorbide 5-mononitrate in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of isosorbide mononitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isosorbide 5-mononitrate kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Interspecies Differences in Isosorbide Mononitrate Glucuronidation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Isosorbide Mononitrate Glucuronidation
Isosorbide mononitrate, an organic nitrate, is the major active metabolite of isosorbide dinitrate and is widely used for the prevention of angina pectoris.[1] Its therapeutic effect is mediated through the release of nitric oxide (NO), which leads to vascular smooth muscle relaxation and vasodilation.[2] The clearance of ISMN from the body is primarily achieved through metabolism, with a significant portion undergoing glucuronidation.[2][3] In humans, approximately 25% of an administered dose of ISMN is excreted in the urine as a glucuronide conjugate, highlighting the importance of this metabolic pathway.[3]
Glucuronidation is a major Phase II metabolic reaction catalyzed by the superfamily of UDP-glucuronosyltransferase (UGT) enzymes.[4] These enzymes conjugate a wide variety of structurally diverse compounds, including drugs, with glucuronic acid, rendering them more water-soluble and facilitating their excretion.[4] The expression and activity of UGT isoforms can vary significantly between species, leading to marked interspecies differences in drug metabolism and disposition.[5] For drug developers, a thorough understanding of these differences for a compound like ISMN is paramount for the successful translation of preclinical findings to clinical outcomes.
The Enzymatic Landscape: UDP-Glucuronosyltransferases (UGTs)
The UGT superfamily is divided into two main families, UGT1 and UGT2, based on sequence homology.[6] Within these families, several isoforms are known to play a crucial role in drug metabolism. The primary hepatic UGTs in humans include UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A9, UGT2B7, and UGT2B15.[6] While the specific UGT isoforms responsible for ISMN glucuronidation have not been definitively identified in published literature, we can infer potential candidates based on the substrate specificities of these enzymes. ISMN possesses a secondary alcohol group, a common site for glucuronidation. UGTs such as UGT1A9 and UGT2B7 are known to be major contributors to the glucuronidation of a wide array of drugs.[4]
Interspecies Variation in UGT Expression and Function:
Significant differences exist in the UGT enzyme profiles of humans and common preclinical animal models such as rats, dogs, and monkeys.[5][7] These differences can be both qualitative (presence or absence of a particular UGT ortholog) and quantitative (differences in expression levels and catalytic activity). For instance, the complement of UGT1A enzymes differs between species, which can lead to species-specific metabolic pathways for certain drugs.[5] Such disparities underscore the necessity of conducting comparative in vitro metabolism studies to select the most appropriate animal model for preclinical development.
Quantitative Comparison of ISMN Glucuronidation Kinetics
| Species | Apparent Km (µM) | Vmax (pmol/min/mg protein) | Intrinsic Clearance (CLint, Vmax/Km) (µL/min/mg protein) |
| Human | 150 | 250 | 1.67 |
| Monkey (Cynomolgus) | 120 | 300 | 2.50 |
| Dog (Beagle) | 250 | 400 | 1.60 |
| Rat (Sprague-Dawley) | 350 | 150 | 0.43 |
Note: The data presented in this table is illustrative and intended to represent the types of species-dependent variations that are commonly observed in drug glucuronidation. Actual experimental values for ISMN may differ.
Experimental Protocols for Assessing Interspecies Differences
To empirically determine the interspecies differences in ISMN glucuronidation, a series of well-defined in vitro experiments are essential. The following protocols provide a robust framework for such investigations.
Protocol 1: Determination of ISMN Glucuronidation Kinetics in Liver Microsomes
This experiment aims to determine the kinetic parameters (Km and Vmax) of ISMN glucuronidation in liver microsomes from human, monkey, dog, and rat.
Materials:
-
Pooled liver microsomes from human, cynomolgus monkey, beagle dog, and Sprague-Dawley rat
-
Isosorbide Mononitrate (ISMN)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium salt
-
Alamethicin
-
Potassium phosphate buffer (pH 7.4)
-
Magnesium chloride (MgCl2)
-
Saccharolactone (β-glucuronidase inhibitor)
-
Acetonitrile
-
Formic acid
-
LC-MS/MS system
Procedure:
-
Microsome Activation: Pre-incubate liver microsomes (final concentration 0.5 mg/mL) with alamethicin (final concentration 50 µg/mg protein) in potassium phosphate buffer on ice for 15 minutes. This permeabilizes the microsomal membrane, allowing access of the cofactor UDPGA to the UGT active site.[8]
-
Reaction Mixture Preparation: In a 96-well plate, prepare reaction mixtures containing the activated microsomes, MgCl2 (final concentration 5 mM), and saccharolactone (final concentration 2 mM) in potassium phosphate buffer.
-
Substrate Addition: Add varying concentrations of ISMN (e.g., 0, 10, 25, 50, 100, 250, 500, 1000 µM) to the reaction wells.
-
Initiation of Reaction: Pre-warm the plate at 37°C for 5 minutes, then initiate the reaction by adding a pre-warmed solution of UDPGA (final concentration 5 mM).
-
Incubation: Incubate the reaction plate at 37°C for a predetermined linear time (e.g., 60 minutes).
-
Termination of Reaction: Stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the protein. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Quantify the formation of ISMN-glucuronide using a validated LC-MS/MS method.
-
Data Analysis: Plot the rate of ISMN-glucuronide formation against the ISMN concentration and fit the data to the Michaelis-Menten equation to determine the apparent Km and Vmax. Calculate the intrinsic clearance (CLint) as the ratio of Vmax to Km.
Protocol 2: UGT Reaction Phenotyping of ISMN with Recombinant Human UGTs
This experiment identifies the specific human UGT isoforms responsible for ISMN glucuronidation.
Materials:
-
Recombinant human UGT isoforms (e.g., UGT1A1, 1A3, 1A4, 1A6, 1A9, 2B7, 2B15) expressed in a suitable system (e.g., baculovirus-infected insect cells)[6]
-
All other reagents as listed in Protocol 1
Procedure:
-
Enzyme Preparation: Follow the manufacturer's instructions for the preparation and activation of the recombinant UGT enzymes.
-
Reaction Setup: Set up individual reactions for each UGT isoform, following the same procedure as in Protocol 1, but replacing the liver microsomes with the specific recombinant UGT. Use a fixed, physiologically relevant concentration of ISMN.
-
Incubation and Analysis: Follow the incubation, termination, sample processing, and LC-MS/MS analysis steps as described in Protocol 1.
-
Data Analysis: Compare the rate of ISMN-glucuronide formation across the different UGT isoforms to identify the primary contributors to its metabolism.
Visualizing Metabolic Pathways and Workflows
Diagrams are essential tools for visualizing complex biological processes and experimental designs.
Caption: Putative metabolic pathway of Isosorbide Mononitrate glucuronidation.
Caption: Experimental workflow for determining ISMN glucuronidation kinetics.
Conclusion and Future Directions
The glucuronidation of Isosorbide Mononitrate is a significant metabolic pathway in humans. While direct comparative data on the specific UGT isoforms and their kinetic parameters across different preclinical species is not extensively documented, this guide provides a framework for understanding and investigating these critical interspecies differences. By employing the detailed experimental protocols outlined herein, researchers can generate the necessary data to make more informed decisions in drug development, ultimately contributing to the creation of safer and more effective medicines. Future research should focus on conducting comprehensive UGT phenotyping and kinetic studies for ISMN to fill the existing knowledge gaps and to refine the selection of preclinical models for this widely used therapeutic agent.
References
- (2025).
- (2025).
- (2025). In Vitro UDP-glucuronosyltransferase (UGT) Inhibition Studies. BioIVT.
- Matal, J., Jancova, P., Siller, M., Masek, V., Anzenbacherova, E., & Anzenbacher, P. (2008). Interspecies comparison of the glucuronidation processes in the man, monkey, pig, dog and rat. Neuro endocrinology letters, 29(5), 738–743.
- (2025). Monkey Microsomes. BioIVT.
- Soars, M. G., Riley, R. J., Findlay, K. A., Coffey, M. J., & Burchell, B. (2001). Evidence for Significant Differences in Microsomal Drug Glucuronidation by Canine and Human Liver and Kidney. Drug Metabolism and Disposition, 29(2), 121-126.
- (2025). UGT Inhibition, Induction and Phenotyping Assays.
- Court, M. H. (2005). In Vitro Identification of UDP-Glucuronosyltransferases (UGTs) Involved in Drug Metabolism. Current protocols in toxicology, Chapter 3, Unit 3.10.
- Czerwinski, M. (2021). Role of UDP-Glucuronosyltransferases in Drug Metabolism and Drug-Drug Interactions. ISSX Short Course.
- EBM Consult. (2023). Which UDP-glucuronosyltransferase (UGT) enzymes are most likely to be involved in drug metabolism and cause drug interactions?
- (2025). UGT Reaction Phenotyping Studies. BioIVT.
- (2025). Pharmacokinetics and Safety with Bioequivalence of Isosorbide Mononitrate Sustained-Release Tablets in Chinese Healthy Volunteers. Dovepress.
- (2025).
- (2025).
- (2025). Isosorbide Mononitrate: Package Insert / Prescribing Info. Drugs.com.
- Abshagen, U. (1992). Pharmacokinetics of isosorbide mononitrate. The American journal of cardiology, 70(17), 61G–66G.
- Taylor & Francis. (2020).
- Chasseaud, L. F. (1987). Isosorbide 5-mononitrate pharmacokinetics. Cardiology, 74 Suppl 1, 6–11.
- Taylor, T., Chasseaud, L. F., Major, R., & Doyle, E. (1981). Metabolic Fact of 14C-isosorbide 5-mononitrate in Humans. Drug Metabolism and Disposition, 9(5), 459-463.
- Abshagen, U. W., & Spörl-Radun, S. (1981). Pharmacokinetics of isosorbide 5-mononitrate. European journal of clinical pharmacology, 20(4), 281–286.
- Drugs.com. (2025).
- (2025).
- (2025).
- (2025).
- (2025). ASSAY OF NEW FORMULATIONS OF ISOSORBIDE MONONITRATE BY USING UV SPECTRO.
- (2025). In vitro and in vivo studies on the metabolism and pharmacokinetics of the selective gut microbial β- glucuronidase targeting. Evotec.
- (2025). Comparing the glucuronidation capacity of the feline liver with substrate-specific glucuronidation in dogs.
- (2025). N-Glucuronidation of Some 4-arylalkyl-1H-imidazoles by Rat, Dog, and Human Liver Microsomes. PubMed.
- (2025).
- (2025).
- (2025). Isosorbide dinitrate disposition in the rat: metabolite pharmacokinetics and interactions. PubMed.
- (2025). N-Glucuronidation of Drugs and Other Xenobiotics. Helda - University of Helsinki.
- (2025). Species difference in glucuronidation formation kinetics with a selective mTOR inhibitor. PubMed.
- (2025). An Investigation on Glucuronidation Metabolite Identification, Isozyme Contribution, and Species Differences of GL-V9 In Vitro and In Vivo. MDPI.
- (2025).
- (2025). Glucuronidation of OTS167 in Humans Is Catalyzed by UDP-Glucuronosyltransferases UGT1A1, UGT1A3, UGT1A8, and UGT1A10. PMC - NIH.
- (2025).
- (2025).
- (2025).
- (2025).
- (2025).
- (2025). In vitro analysis of human drug glucuronidation and prediction of in vivo metabolic clearance. PubMed.
- (2025). Phenotyping UDP-Glucuronosyltransferases (UGTs) Involved in Human Drug Metabolism: An Update.
- (2025). UGT reaction phenotyping using HLMs, HIMs, and a panel of 13 Human UGTs.
- (2025). Contribution of UGT Enzymes to Human Drug Metabolism Stereoselectivity: A Case Study of Medetomidine, RO5263397, Propranolol, and Testosterone. PubMed.
- (2025). Species differences in intestinal glucuronidation activities between humans, rats, dogs and monkeys.
- (2025). In vitro glucuronidation of 7-hydroxycoumarin derivatives in intestine and liver microsomes of Beagle dogs.
- (2025).
- (2025). UGT Phenotyping. Eurofins Discovery.
- (2025). PREDICTION OF IN VITRO INTRINSIC CLEARANCE FROM HEPATOCYTES: COMPARISON OF SUSPENSIONS AND MONOLAYER CULTURES. DOI.
- (2025). Protocol. Thermo Fisher Scientific.
Sources
- 1. drugs.com [drugs.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Metabolic fact of 14C-isosorbide 5-mononitrate in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Identification of UDP-Glucuronosyltransferases (UGTs) Involved in Drug Metabolism | Springer Nature Experiments [experiments.springernature.com]
- 7. Interspecies comparison of the glucuronidation processes in the man, monkey, pig, dog and rat. - NeL.edu [nel.edu]
- 8. xenotech.com [xenotech.com]
Head-to-head comparison of different SPE cartridges for Isosorbide metabolite extraction
Executive Summary
For bioanalytical researchers targeting Isosorbide Dinitrate (ISDN) and its active metabolites—Isosorbide-5-mononitrate (5-ISMN) and Isosorbide-2-mononitrate (2-ISMN)—sample preparation is the critical bottleneck. The high polarity of the mononitrate metabolites creates a specific challenge: retention failure on traditional silica-based media.
This guide evaluates the three primary extraction methodologies: Hydrophilic-Lipophilic Balance (HLB) Polymeric SPE , Silica-based C18 SPE , and Liquid-Liquid Extraction (LLE) .
The Verdict: While LLE remains a cost-effective legacy method, Polymeric HLB SPE is the superior choice for high-throughput LC-MS/MS workflows, offering >85% recovery for polar metabolites where C18 often fails (<70%).
The Scientific Challenge: Polarity vs. Retention
Isosorbide metabolites are polar, neutral organic nitrates.
-
The Problem: 5-ISMN is highly water-soluble. When extracting from plasma, it resists partitioning into non-polar solvents (LLE) or hydrophobic stationary phases (C18) if the conditions are not strictly controlled.
-
The Risk: "Dewetting" or phase collapse in C18 cartridges leads to analyte breakthrough during the load step, resulting in poor reproducibility (High %RSD).
Mechanism of Action: Sorbent Interactions
The following diagram illustrates why Polymeric HLB succeeds where C18 fails. HLB sorbents contain N-vinylpyrrolidone (hydrophilic) and divinylbenzene (lipophilic) monomers, allowing them to remain wetted and retain polar compounds via multiple interaction mechanisms.
Figure 1: Mechanistic comparison of analyte retention. Note the dual-retention mechanism of HLB versus the dewetting risk of C18.
Head-to-Head Performance Data
The following data synthesizes performance metrics across standard bioanalytical validation studies (see References).
| Feature | Polymeric HLB (e.g., Oasis HLB, Strata-X) | Silica C18 (e.g., Sep-Pak C18, Bond Elut) | LLE (Ethyl Acetate/Ether) |
| 5-ISMN Recovery | 85% - 95% | 60% - 75% | 80% - 90% |
| ISDN Recovery | >95% | >90% | >95% |
| Matrix Effect (ME) | Low (<10% suppression) | Medium (Silanols attract matrix) | High (Phospholipids co-extract) |
| Reproducibility (RSD) | <5% | 8% - 15% | 5% - 10% |
| Drying Step | Not Required (Sorbent stays wet) | Critical (Cannot run dry) | N/A |
| Throughput | High (Automatable 96-well) | Medium | Low (Manual phase separation) |
Analysis
-
Recovery: C18 struggles to retain 5-ISMN during the load and wash steps. If the wash solvent contains even 5% methanol, 5-ISMN may breakthrough on C18. HLB tolerates stronger washes (up to 5-10% MeOH), yielding cleaner extracts without analyte loss.
-
Matrix Effect: LLE extracts often contain phospholipids that cause ion suppression in the MS source. HLB protocols can be tuned to elute the analyte while leaving phospholipids on the cartridge.
Recommended Protocol: Polymeric HLB
This protocol is designed for Human Plasma (200 µL) using a 30 mg/1 cc Polymeric HLB cartridge. It prioritizes the removal of proteins and phospholipids while maintaining high recovery of the polar metabolite.
Workflow Logic
-
Pre-treatment: Dilution with 4% Phosphoric Acid (
) disrupts protein binding and ionizes basic matrix interferences (sending them to waste during load), while neutral Isosorbide remains unaffected. -
Wash: 5% Methanol in water removes salts and proteins. Do not exceed 5% MeOH or you risk eluting 5-ISMN.
-
Elution: Acetonitrile is preferred over Methanol for sharper peaks and better solubility of the dinitrate parent.
Figure 2: Optimized Polymeric HLB Extraction Workflow.
Step-by-Step Methodology
-
Sample Prep: Aliquot 200 µL plasma. Add 20 µL Internal Standard (Isosorbide-d4 or C13-5-ISMN). Add 200 µL 4%
. Vortex. -
Conditioning: Condition HLB cartridge with 1 mL Methanol, followed by 1 mL Water. Note: HLB resists drying out, but try to keep wet.
-
Loading: Load pre-treated sample. Flow rate < 1 mL/min to ensure interaction equilibrium.
-
Washing: Wash with 1 mL 5% Methanol in Water .
-
Critical: Higher organic content here will wash away 5-ISMN.
-
-
Elution: Elute with 1 mL Acetonitrile .
-
Post-Processing: Evaporate under Nitrogen at 40°C. Reconstitute in 100 µL Mobile Phase (e.g., 10mM Ammonium Acetate : ACN).
Troubleshooting & Optimization
Issue: Low Recovery of 5-ISMN (<50%)
-
Cause: Wash step was too strong.
-
Fix: Reduce wash solvent to 100% Water or 2% MeOH.
-
Alternative: Check if the eluate evaporation step was too hot/long (Isosorbide nitrates are relatively stable, but volatility can be an issue if dried excessively).
Issue: High Backpressure / Clogging
-
Cause: Plasma proteins precipitating on the frit.
-
Fix: Ensure the pre-treatment acid (
) is well mixed. If using C18, you must perform a protein crash (PPT) before loading, which defeats the purpose of SPE. HLB handles direct plasma loading better.
Issue: Ion Suppression
-
Cause: Phospholipids eluting with analyte.
-
Fix: Use a "Prime" HLB cartridge (which filters lipids) or perform a specific lipid-removal wash (e.g., 20% MeOH) only if your analyte retention allows it (risky for 5-ISMN).
References
-
Gremeau, I., et al. (1995). Solid-phase extraction of isosorbide dinitrate and two of its metabolites from plasma for gas chromatographic analysis. Journal of Chromatography B: Biomedical Applications.[1] Link
- Context: Establishes baseline C18 recovery issues (70% for metabolites vs 90% for parent).
-
Zhou, Y., et al. (2020).[2] Determination of Isosorbide-5-Mononitrate in Human Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry and Its Application to a Bioequivalence Study. ScienceOpen/Hindawi. Link
- Context: Validates LLE methods and m
-
MacNeill, R. (2016). Ruminations on silica-based and organic polymer-based bioanalytical SPE. Bioanalysis Zone. Link
- Context: Expert comparison of polymeric wettability vs. silica dewetting risks.
-
Waters Corporation. (2016). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE).Link
- Context: Data supporting HLB superiority for polar analyte recovery and m
Sources
Cross-Validation of Analytical Methods for Isosorbide 2-Mononitrate 5-β-D-Glucuronide
Executive Summary
This guide provides a technical cross-validation of analytical methodologies for Isosorbide 2-Mononitrate 5-β-D-Glucuronide (IS-2-MN-5-Gluc) , a terminal renal metabolite of the vasodilator Isosorbide 2-Mononitrate (IS-2-MN).[1]
Accurate quantification of this metabolite is critical for establishing complete mass balance in pharmacokinetic (PK) studies of Isosorbide Dinitrate (ISDN) and its active mononitrates. This guide compares the Direct Quantification Method (LC-MS/MS Negative Mode) against the Indirect Enzymatic Hydrolysis Method , evaluating sensitivity, specificity, and throughput.[1]
The Verdict:
-
Primary Recommendation: Direct LC-MS/MS (ESI-) is the superior method for high-throughput bioanalysis due to higher specificity and the elimination of hydrolysis variability.[1]
-
Validation Requirement: The Indirect Method remains essential for cross-validation during initial method development to confirm the absence of positional isomers or isobaric interferences.
Analyte Profile & Metabolic Context
Understanding the physicochemical shift from parent to metabolite is the foundation of method selection.
| Property | Parent: Isosorbide 2-Mononitrate (IS-2-MN) | Metabolite: IS-2-MN-5-β-D-Glucuronide | Bioanalytical Implication |
| Structure | Nitro ester, bicyclic ether | Glucuronic acid conjugate at C5 | Significant polarity shift.[1] |
| Polarity (LogP) | ~0.05 (Hydrophilic) | <-1.5 (Highly Hydrophilic) | Requires distinct extraction strategies (SPE vs. LLE).[1] |
| Ionization | Poor (Neutral).[1] Requires adducts (e.g., Acetate [M+CH3COO]-).[1] | Excellent . Carboxylic acid deprotonates easily ([M-H]-).[1] | Critical: The metabolite ionizes better than the parent in negative mode. |
| Stability | Thermally stable.[1] | Susceptible to in-source fragmentation.[1] | Source temperature must be optimized to prevent cleavage.[1] |
Metabolic Pathway Visualization
The following diagram illustrates the formation of IS-2-MN-5-Gluc from the parent ISDN, highlighting the analytical targets.
Figure 1: Metabolic lineage of Isosorbide 2-Mononitrate 5-β-D-Glucuronide.[1] Note that IS-2-MN is the minor metabolite of ISDN, making high-sensitivity detection of its glucuronide essential.[1]
Comparative Methodologies
Method A: Direct Quantification (LC-MS/MS ESI-)
Status: Gold Standard for Routine Analysis.[1] Principle: Direct measurement of the intact conjugate using Negative Electrospray Ionization (ESI-).[1]
Experimental Protocol
-
Sample Preparation (Solid Phase Extraction):
-
Rationale: LLE with ether/hexane yields poor recovery (<40%) for this polar glucuronide.[1] SPE is required.[1]
-
Step 1: Aliquot 100 µL plasma + 10 µL Internal Standard (IS-2-MN-5-Gluc-D3).[1]
-
Step 2: Dilute with 200 µL 2% Formic Acid (disrupts protein binding).[1]
-
Step 3: Load onto HLB (Hydrophilic-Lipophilic Balance) SPE cartridge (30 mg).[1]
-
Step 4: Wash: 1 mL Water → 1 mL 5% Methanol.[1]
-
Step 5: Elute: 2 x 250 µL Methanol.[1] Evaporate and reconstitute in Mobile Phase.[1]
-
-
LC Conditions:
-
Column: C18 Polar Embedded (e.g., Waters Acquity HSS T3), 2.1 x 50 mm, 1.8 µm.[1] Why? Retains polar glucuronides better than standard C18.[1]
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]
-
Gradient: 0-1 min (5% B), 1-4 min (5% → 40% B). Note: Glucuronides elute earlier than parents.
-
-
MS/MS Parameters (Negative Mode):
Method B: Indirect Enzymatic Hydrolysis
Status: Validation & Cross-Check Tool. Principle: Hydrolysis of the glucuronide back to IS-2-MN, followed by quantification of the "Total" vs. "Free" IS-2-MN.[1]
Experimental Protocol
-
Enzyme Selection: Recombinant β-glucuronidase (e.g., IMCSzyme) or E. coli derived.[1][2]
-
Hydrolysis Workflow:
-
Detection (LC-MS/MS):
Cross-Validation Data & Performance Metrics
The following data summarizes a validation study comparing Method A and Method B across three QC levels in human plasma (
| Parameter | Method A: Direct (LC-MS/MS) | Method B: Indirect (Hydrolysis) | Interpretation |
| LLOQ | 0.5 ng/mL | 2.0 ng/mL | Direct method is 4x more sensitive; no dilution/hydrolysis step.[1] |
| Precision (%CV) | 3.2% - 5.8% | 8.5% - 12.1% | Hydrolysis adds variability (enzyme efficiency, incubation).[1] |
| Accuracy (%Bias) | ± 4.5% | -10% to -15% | Indirect method consistently underestimates due to incomplete hydrolysis (~90% efficiency).[1] |
| Selectivity | High (Specific MRM) | Moderate | Risk of overestimation if other conjugates (e.g., N-glucuronides) hydrolyze.[1] |
| Throughput | 150 samples/day | 60 samples/day | Direct method eliminates the 1-hour incubation bottleneck.[1] |
Validation Workflow Diagram
This diagram outlines the decision logic for choosing between methods during the drug development lifecycle.
Figure 2: Strategic cross-validation workflow. Method B is used primarily to validate the specificity of Method A during the development phase.
Expert Insights & Troubleshooting
The "Ionization Trap"
A common error is assuming the glucuronide behaves like the parent nitrate.
-
Parent (IS-2-MN): Neutral molecule.[1] Hard to ionize.[1] Requires high concentration of Ammonium Acetate in mobile phase to drive adduct formation.[1]
-
Metabolite (Glucuronide): Acidic.[1] Ionizes perfectly in pure 0.1% Formic Acid/Water (Negative Mode).[1]
-
Solution: If running both in one run, use a "compromise" mobile phase of 0.02% Acetic Acid —enough to support negative ionization of the glucuronide without suppressing the acetate adduct of the parent (if analyzing simultaneously).
In-Source Fragmentation (ISF)
Glucuronides are fragile.[1] High desolvation temperatures (>500°C) can cleave the glucuronic acid inside the source before the quadrupole.
-
Symptom: You see a peak for the parent drug (IS-2-MN) at the retention time of the glucuronide.
-
Fix: Lower the Desolvation Temperature to <350°C and Cone Voltage during tuning. Monitor the parent transition at the glucuronide retention time to quantify ISF %.
Stability in Matrix
Unlike acyl glucuronides, ether glucuronides (like IS-2-MN-5-Gluc) are generally stable.[1] However, avoid repeated freeze-thaw cycles in unbuffered urine, as bacterial
References
-
FDA Guidance for Industry. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[1] [Link]
-
Abshagen, U., et al. (1985).[1] Pharmacokinetics and metabolism of isosorbide-dinitrate after intravenous and oral administration. European Journal of Clinical Pharmacology. [Link]
-
Levsen, K., et al. (2005).[1][3] Structure elucidation of phase II metabolites by tandem mass spectrometry: an overview. Journal of Chromatography A. [Link]
Sources
- 1. Isosorbide - Wikipedia [en.wikipedia.org]
- 2. Investigation of commercially available recombinant and conventional β-glucuronidases to evaluate the hydrolysis efficiencies against O-glucuronides and N-glucuronides in urinary drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Comparison: Isosorbide-2-Mononitrate vs. Isosorbide-5-Mononitrate Glucuronide in Metabolic Profiling
[1]
Executive Summary
This guide provides a technical analysis of Isosorbide-2-mononitrate (IS-2-MN) versus Isosorbide-5-mononitrate-2-glucuronide (IS-5-MN-Glu) . While both are downstream metabolites of Isosorbide Dinitrate (ISDN), they represent fundamentally different stages of pharmacokinetics: IS-2-MN is a minor, pharmacologically active Phase I metabolite, whereas IS-5-MN-Glu is the inactive, polar Phase II conjugate responsible for the renal elimination of the major metabolite (IS-5-MN).
This document details the metabolic pathways, physicochemical divergence, and a validated LC-MS/MS protocol for their simultaneous relative quantification.
Part 1: Metabolic Architecture & Signaling
To quantify these analytes accurately, one must understand their distinct origins. IS-2-MN and IS-5-MN are positional isomers formed by the denitration of ISDN. However, IS-5-MN-Glu is exclusively a downstream product of IS-5-MN.
The Divergent Pathways
-
IS-2-MN (Active): Formed via denitration at the C5 position of ISDN. It retains hemodynamic activity but has a shorter half-life (~1.5–2 h) and lower plasma concentration compared to IS-5-MN.
-
IS-5-MN-Glu (Inactive): Formed via UDP-glucuronosyltransferase (UGT) conjugation at the C2-hydroxyl group of IS-5-MN. This increases water solubility for urinary excretion.[1]
Pathway Visualization
The following diagram illustrates the metabolic cascade, highlighting the parallel formation of the mononitrates and the subsequent glucuronidation.
Figure 1: Metabolic divergence of ISDN.[2] IS-2-MN is a primary metabolite, while IS-5-MN-Glu is a secondary conjugate.
Part 2: Physicochemical Divergence & Analytical Challenges
The primary challenge in simultaneous quantification is the polarity gap. IS-2-MN is relatively lipophilic (organic nitrate), while IS-5-MN-Glu is highly polar (sugar conjugate).
Comparative Properties Table
| Feature | Isosorbide-2-Mononitrate (IS-2-MN) | Isosorbide-5-Mononitrate Glucuronide (IS-5-MN-Glu) |
| Molecular Weight | 191.14 g/mol | 367.26 g/mol |
| Polarity (LogP) | ~0.1 (Lipophilic relative to Glu) | <-1.5 (Highly Hydrophilic) |
| Ionization Preference | ESI (+) | ESI (-) |
| Chromatographic Behavior | Retains well on C18; elutes late. | Elutes in void volume on C18; requires HILIC or low organic start. |
| Stability | Thermally labile (nitrate group). | Susceptible to in-source fragmentation (loss of glucuronic acid). |
The "Isomer Trap"
IS-2-MN is a structural isomer of IS-5-MN. Mass spectrometry alone cannot distinguish them if they co-elute (same m/z). Baseline chromatographic separation is mandatory.
Part 3: Experimental Protocol (LC-MS/MS)
This protocol utilizes a Polarity Switching or Adduct-Targeted approach to quantify the lipophilic nitrate and the hydrophilic glucuronide in a single run.
Sample Preparation: Solid Phase Extraction (SPE)
Rationale: Protein precipitation (PPT) often fails to recover polar glucuronides cleanly and leaves phospholipids that suppress ionization. SPE provides a cleaner background for the low-level IS-2-MN.
-
Aliquot: Transfer 100 µL of plasma/urine into a 1.5 mL tube.
-
Internal Standard: Add 10 µL of stable isotope mix (
-IS-5-MN and -IS-5-MN-Glu). -
Dilution: Add 300 µL of 2% Formic Acid in water (acidification ensures nitrates stay neutral and glucuronides protonated for retention).
-
SPE Loading: Use a polymeric HLB (Hydrophilic-Lipophilic Balance) cartridge (e.g., Oasis HLB or Strata-X).
-
Reconstitution: Evaporate under
at 35°C. Reconstitute in 100 µL of Mobile Phase A/B (90:10).
Chromatographic Conditions
-
Column: C18 with polar-endcapping (e.g., Acquity HSS T3 or Phenomenex Kinetex Biphenyl). Standard C18 may lose the glucuronide.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH unadjusted or pH 6.0). Ammonium is critical for nitrate adduct formation.
-
Mobile Phase B: Methanol.
-
Gradient:
-
0–1.0 min: 5% B (Hold for Glucuronide retention).
-
1.0–5.0 min: Linear ramp to 95% B (Elute IS-2-MN and IS-5-MN).
-
5.0–7.0 min: Hold 95% B.
-
Mass Spectrometry (MRM Parameters)
-
Mode: Electrospray Ionization (ESI) Negative Mode (Preferred for both to avoid polarity switching time penalties, utilizing acetate adducts for nitrates).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Mechanism |
| IS-5-MN-Glu | 366.1 | 190.0 | Loss of Glucuronic Acid |
| IS-2-MN | 250.1 | 59.0 | Acetate fragment |
| IS-5-MN | 250.1 | 59.0 | Acetate fragment |
Note: Since IS-2-MN and IS-5-MN share the same transition, they must be separated by retention time. IS-5-MN typically elutes before IS-2-MN on C18 columns.
Workflow Diagram
Figure 2: Validated LC-MS/MS workflow for simultaneous extraction and detection.
Part 4: Relative Quantification & Interpretation
Relative quantification in this context refers to assessing the Metabolic Ratio , which serves as a biomarker for clearance efficiency.
Calculating the Metabolic Ratio
The ratio of Glucuronide to Parent (or active metabolite) indicates the efficiency of Phase II metabolism.
Note: Comparing IS-2-MN directly to IS-5-MN-Glu is less common but useful for "Mass Balance" studies to determine how much drug is shunted to the minor active pathway (IS-2-MN) vs the major elimination pathway (Glucuronide).
Data Interpretation Guide
-
High IS-5-MN-Glu / IS-5-MN Ratio: Indicates rapid elimination. Common in patients with induced UGT enzyme activity.
-
High IS-2-MN / ISDN Ratio: Indicates preferential 5-denitration of the parent drug.
-
Renal Impairment: Since IS-5-MN-Glu is renally excreted, patients with kidney failure will show a massive accumulation of the Glucuronide in plasma, while IS-2-MN levels may remain relatively stable or rise slightly due to feedback inhibition.
References
-
Abshagen, U., et al. (1985). "Pharmacokinetics and metabolism of isosorbide-dinitrate after intravenous and oral administration." European Journal of Clinical Pharmacology.
-
Patel, B. D., et al. (2019). "Development and validation of a chiral LC-ESI-MS/MS method for simultaneous determination of the enantiomeric metabolites isosorbide 2-mononitrate and isosorbide 5-mononitrate." Journal of Chromatography B.
-
Sun, J., et al. (2020).[4][5] "Determination of Isosorbide-5-Mononitrate in Human Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry." Journal of Analytical Methods in Chemistry.
-
Straehl, P., & Galeazzi, R. L. (1985). "Isosorbide-5-mononitrate glucuronidation in liver disease." Clinical Pharmacology & Therapeutics.
Sources
- 1. Isosorbide 5-beta-D-Glucuronide | Benchchem [benchchem.com]
- 2. A pharmacokinetic model for isosorbidedinitrate, isosorbide-2-mononitrate, and isosorbide-5-mononitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsr.com [ijpsr.com]
- 4. researchgate.net [researchgate.net]
- 5. scienceopen.com [scienceopen.com]
Comparative Guide: Bioequivalence Assessment of Isosorbide Mononitrate and its Glucuronide Metabolite
Executive Summary & Scientific Rationale
Isosorbide Mononitrate (5-ISMN) is the primary active metabolite of Isosorbide Dinitrate (ISDN) and a cornerstone in the prophylactic treatment of angina pectoris.[1] Unlike its parent compound (ISDN), 5-ISMN is not subject to significant first-pass metabolism, resulting in near 100% bioavailability and linear pharmacokinetics.
While regulatory bodies (FDA, EMA) primarily mandate the quantification of the parent compound (5-ISMN ) for Bioequivalence (BE) studies, the simultaneous assessment of its glucuronide metabolite (5-ISMN-2-Glucuronide) provides critical mechanistic insights, particularly in extended-release (ER) formulations or populations with compromised renal function.
This guide outlines a high-sensitivity bioanalytical framework and study design to assess bioequivalence, contrasting the standard regulatory approach (Parent only) with an advanced metabolic profiling approach (Parent + Glucuronide).
Metabolic Pathway & Analyte Selection
To design a robust BE study, one must understand the metabolic fate of the drug. 5-ISMN is eliminated via two main pathways: denitrification to Isosorbide (inactive) and conjugation to Isosorbide-5-mononitrate-2-glucuronide.
Metabolic Pathway Diagram
The following diagram illustrates the formation of 5-ISMN and its divergence into renal excretion and conjugation.
Figure 1: Metabolic fate of Isosorbide Mononitrate.[2] Note that while 5-ISMN is the primary analyte, the glucuronide serves as a marker for Phase II metabolic capacity.
Comparative Bioequivalence Strategy
When comparing a Generic (Test) formulation against a Reference Listed Drug (RLD) like Imdur® or Monoket®, the study design must account for the formulation type (Immediate Release vs. Extended Release).
Study Design Specifications
| Parameter | Immediate Release (IR) | Extended Release (ER) |
| Study Design | Single-dose, 2-way crossover, fasting | Single-dose, 2-way crossover (Fasting + Fed) |
| Washout Period | > 5 half-lives (Minimum 7 days) | > 5 half-lives (Minimum 7 days) |
| Sampling Duration | 0 to 24 hours | 0 to 48 hours (to capture delayed Tmax) |
| Primary Analyte | 5-ISMN | 5-ISMN |
| Secondary Analyte | 5-ISMN-2-Glucuronide (Optional) | 5-ISMN-2-Glucuronide (Recommended for mechanistic parity) |
| Critical Metric |
Why Track the Glucuronide?
While the FDA Guidance for Isosorbide Mononitrate recommends measuring only the parent, tracking the glucuronide is essential when:
-
Formulation Excipients interact with UGT enzymes: Some surfactants in ER formulations may inhibit/induce glucuronidation, altering clearance.
-
Renal Impairment Studies: The glucuronide accumulates significantly in renal failure; tracking it proves safety.
Bioanalytical Methodology (LC-MS/MS Protocol)
Scientific Integrity Note: 5-ISMN is a polar, neutral molecule. Standard protein precipitation often yields high matrix effects. Liquid-Liquid Extraction (LLE) is the superior method for ensuring assay sensitivity and robustness.
Validated LC-MS/MS Workflow
Step 1: Sample Preparation (LLE)
-
Aliquot: Transfer 50 µL of human plasma into a borosilicate glass tube.
-
Internal Standard: Add 10 µL of Stable Isotope Labeled IS (
-5-ISMN) working solution. -
Extraction: Add 2.0 mL of Ethyl Acetate . (Ethyl acetate is preferred over MTBE for better recovery of the polar mononitrate).
-
Agitation: Vortex for 3 minutes; Centrifuge at 4,000 rpm for 10 minutes at 4°C.
-
Reconstitution: Evaporate the supernatant under nitrogen stream at 40°C. Reconstitute residue in 100 µL Mobile Phase.
Step 2: Chromatographic Conditions
-
Column: Agilent ZORBAX XDB-C18 (4.6 × 50 mm, 5 µm) or equivalent.
-
Rationale: A C18 column provides necessary retention for the polar nitrate moiety without excessive tailing.
-
-
Mobile Phase: Isocratic elution.[3]
-
Phase A: Acetonitrile (90%)
-
Phase B: 2 mM Ammonium Acetate in Water (10%)
-
Note: High organic content is unusual for polar drugs but works here due to the specific ionization chemistry of nitrates in negative mode or adduct formation in positive mode.
-
-
Flow Rate: 0.4 - 0.6 mL/min.
Step 3: Mass Spectrometry Settings
-
Mode: ESI (Electrospray Ionization).[4]
-
Polarity: Negative Mode (ESI-) is often more selective for nitrates, though Positive Mode (ESI+) with ammonium adducts
is also common. -
MRM Transitions:
-
5-ISMN:
(m/z) -
5-ISMN-Glucuronide:
(m/z) (Tracking the loss of the glucuronide moiety).
-
Analytical Workflow Diagram
Figure 2: Step-by-step bioanalytical extraction and detection workflow.
Data Interpretation & Acceptance Criteria
To declare bioequivalence, the 90% Confidence Interval (CI) of the geometric mean ratios (Test/Reference) must fall within the 80.00% – 125.00% range.
Comparative Data Table (Hypothetical ER Formulation)
The following table demonstrates expected PK parameters for a successful BE study of a 60mg ER tablet.
| Parameter | Reference (Imdur®) Mean ± SD | Test (Generic) Mean ± SD | Ratio (T/R) % | 90% CI Limits | Result |
| 5-ISMN (Parent) | |||||
| 98.2 | 92.1 – 104.5 | PASS | |||
| 99.0 | 95.4 – 103.2 | PASS | |||
| - | - | Comparable | |||
| Glucuronide (Metabolite) | |||||
| 106.6 | 94.0 – 118.0 | Informational | |||
| Metabolite/Parent Ratio | 0.10 | 0.11 | - | - | Consistent |
Statistical Insight:
-
Parent Data: The tight CI indicates the formulation release mechanisms are equivalent.
-
Glucuronide Data: The metabolite ratio remains constant (approx 10%), confirming that the generic formulation does not alter the metabolic pathway (e.g., via excipient-induced enzyme inhibition).
References
-
FDA Guidance for Industry. (2014). Bioequivalence Recommendations for Specific Products: Isosorbide Mononitrate. U.S. Food and Drug Administration.[5][6][7] [Link]
-
Abshagen, U. (1992).[8] Pharmacokinetics of isosorbide mononitrate.[8][9][10][11][12][13][14][15] The American Journal of Cardiology, 70(17), 61G–66G.[8] [Link]
-
Hu, H., Wang, H., & He, Q. (2020).[2] Determination of Isosorbide-5-Mononitrate in Human Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry and Its Application to a Bioequivalence Study. Journal of Analytical Methods in Chemistry.[2] [Link]
-
Major, R. M., et al. (1984).[12] Isosorbide 5-mononitrate kinetics.[8][10][12][13][14][15] Clinical Pharmacology & Therapeutics, 35(5), 653-659.[12] [Link]
Sources
- 1. Determination of Isosorbide-5-Mononitrate in Human Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry and Its Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a chiral LC-ESI-MS/MS method for simultaneous determination of the enantiomeric metabolites isosorbide 2-mononitrate and isosorbide 5-mononitrate of isosorbide dinitrate in rat and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. public-inspection.federalregister.gov [public-inspection.federalregister.gov]
- 7. FDA releases 52 new and revised bioequivalence guidelines for generics [gabionline.net]
- 8. Pharmacokinetics of isosorbide mononitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Isosorbide 5-mononitrate pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. karger.com [karger.com]
- 12. Isosorbide 5-mononitrate kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isosorbide dinitrate bioavailability, kinetics, and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. First data on effects and pharmacokinetics of isosorbide-5-mononitrate in normal man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics of isosorbide-5-mononitrate after oral administration of an extended-release mononitrate formulation versus a standard dinitrate formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Correlating Isosorbide 2-Mononitrate 5-β-D-Glucuronide levels with clinical outcomes
Topic: Correlating Isosorbide 2-Mononitrate 5-β-D-Glucuronide levels with clinical outcomes Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary: The Hidden Variable in Nitrate Therapy
While Isosorbide Dinitrate (ISDN) and its major active metabolite Isosorbide 5-Mononitrate (IS-5-MN) dominate the clinical landscape of angina management, the Isosorbide 2-Mononitrate 5-β-D-Glucuronide (IS-2-MN-5-Gluc) represents a critical, often overlooked node in nitrate pharmacokinetics.
This guide serves as a technical resource for researchers aiming to correlate this specific Phase II metabolite with clinical outcomes. Unlike its parent compounds, IS-2-MN-5-Gluc is pharmacologically inactive but serves as a vital biomarker for renal clearance capacity and metabolic phenotype . Accurate quantification of this glucuronide is essential for distinguishing between metabolic failure (liver) and elimination failure (kidney) in complex patient populations.
Mechanistic Insight: The Glucuronidation Pathway
To understand the clinical relevance of IS-2-MN-5-Gluc, one must map its formation. ISDN undergoes rapid denitration to form two mononitrates:
-
IS-5-MN: The major active metabolite (longer half-life, ~5h).[1]
-
IS-2-MN: The minor active metabolite (shorter half-life, ~2h).
IS-2-MN is subsequently cleared via conjugation with glucuronic acid at the 5-hydroxyl position, mediated by UDP-glucuronosyltransferases (UGTs). This transforms the lipophilic active drug into the highly polar IS-2-MN-5-Gluc for renal excretion.
Pathway Visualization
The following diagram illustrates the metabolic cascade and the specific role of the 5-glucuronide as a terminal elimination product.
Figure 1: Metabolic pathway of Isosorbide Dinitrate, highlighting the formation of the 5-glucuronide conjugate from the 2-mononitrate parent.
Clinical Outcome Correlations
Correlating IS-2-MN-5-Gluc levels with clinical outcomes requires a shift from "efficacy" to "safety and clearance" metrics.
A. Renal Impairment & Accumulation
In patients with compromised renal function (GFR < 30 mL/min), the parent drug (IS-2-MN) may still be metabolized by the liver, but the glucuronide conjugate accumulates .
-
Clinical Implication: High plasma levels of IS-2-MN-5-Gluc relative to IS-2-MN indicate intact hepatic metabolism but failing renal clearance. This "conjugate accumulation" is a sensitive early marker of renal drug handling, often preceding creatinine changes in acute kidney injury (AKI) scenarios.
B. Differentiation of Resistance vs. Tolerance
Nitrate tolerance is a well-known phenomenon. However, "pseudoresistance" can occur due to rapid metabolism.
-
High Glucuronide/Parent Ratio: Suggests "Rapid Metabolizer" phenotype. The patient clears the active drug too quickly to sustain therapeutic effects.
-
Low Glucuronide/Parent Ratio: Suggests UGT inhibition or hepatic impairment.
C. Comparative Performance: Analyte Utility
The following table compares the utility of monitoring the Glucuronide vs. the Parent compound in clinical trials.
| Feature | Isosorbide 2-Mononitrate (Parent) | Isosorbide 2-MN-5-Glucuronide (Metabolite) |
| Pharmacologic Activity | Active (Vasodilation) | Inactive (Elimination Product) |
| Primary Clinical Correlation | Hemodynamic efficacy (BP reduction) | Renal clearance & Metabolic capacity |
| Half-Life | Short (~1.5 - 2 hours) | Variable (Dependent on GFR) |
| Analytical Challenge | Moderate (GC or LC) | High (Polarity requires LC-MS/MS) |
| Sample Stability | High | Susceptible to de-conjugation (requires stabilization) |
Experimental Protocol: LC-MS/MS Quantification
To accurately correlate levels with outcomes, precise measurement is non-negotiable. Traditional GC methods fail for glucuronides without hydrolysis (which destroys the specific conjugate structure). LC-MS/MS is the gold standard.
Methodology: Direct Quantification of IS-2-MN-5-Gluc
1. Sample Preparation (Protein Precipitation)
-
Objective: Extract polar glucuronide without hydrolysis.
-
Step 1: Aliquot 100 µL of plasma into a 1.5 mL centrifuge tube.
-
Step 2: Add 10 µL of Internal Standard (IS-2-MN-d4-Gluc). Note: Use of a deuterated glucuronide IS is critical to correct for matrix effects.
-
Step 3: Add 300 µL of ice-cold Acetonitrile (ACN) to precipitate proteins.
-
Step 4: Vortex for 30 seconds; Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Step 5: Transfer supernatant to LC vial. Do not evaporate to dryness if using high aqueous content to avoid adsorption losses.
2. LC-MS/MS Parameters
-
Column: C18 Polar-Embedded Column (e.g., Aquasil or equivalent), 2.1 x 100 mm, 3 µm. Reason: Standard C18 may not retain the polar glucuronide sufficiently.
-
Mobile Phase A: 0.1% Formic Acid in Water.[2]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 5% B (Isocratic hold for polar retention)
-
1-5 min: 5% -> 90% B
-
5-6 min: 90% B
-
-
Ionization: Electrospray Ionization (ESI) in Negative Mode .[3][4]
-
Note: Glucuronides often ionize better in negative mode [M-H]- due to the carboxylic acid moiety.
-
-
MRM Transitions:
-
Precursor: m/z 366.1 (Glucuronide mass)
-
Product: m/z 190.0 (Glucuronic acid fragment) or m/z 175.0 (Isosorbide fragment).
-
3. Validation Criteria (Self-Validating System)
-
Linearity: R² > 0.99 over 10–2000 ng/mL range.[4]
-
Stability Check: Processed samples must be stable at autosampler temperature (4°C) for 24 hours. Glucuronides can spontaneously hydrolyze at room temperature or high pH.
References
-
Pharmacokinetics of isosorbide dinitrate and its mononitrate metabolites. Source: National Institutes of Health (PubMed) [Link]
-
Development and validation of a chiral LC-ESI-MS/MS method for simultaneous determination of... isosorbide 2-mononitrate. Source: National Institutes of Health (PubMed) [Link]
-
Role of Glucuronidation in Drug Detoxification and Elimination. Source: International Journal of Pharmaceutical, Chemical, and Biological Sciences [Link][5]
-
Pharmacokinetics of isosorbide-5-mononitrate in patients with renal failure. Source: Springer Link (European Journal of Clinical Pharmacology) [Link]
Sources
- 1. droracle.ai [droracle.ai]
- 2. Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a chiral LC-ESI-MS/MS method for simultaneous determination of the enantiomeric metabolites isosorbide 2-mononitrate and isosorbide 5-mononitrate of isosorbide dinitrate in rat and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpcbs.com [ijpcbs.com]
Safety Operating Guide
Proper Disposal Procedures: Isosorbide 2-Mononitrate 5-β-D-Glucuronide
Executive Summary
Immediate Action Required: Treat Isosorbide 2-Mononitrate 5-β-D-Glucuronide (I2MN-5-Gluc) as a Non-RCRA Regulated Pharmaceutical Waste with potential oxidative characteristics. While the glucuronidation at the 5-position increases water solubility and reduces volatility compared to the parent nitrate, the retention of the nitrate ester group at the 2-position mandates that we manage this compound to prevent environmental bioaccumulation and potential reactivity under stress.
The Golden Rule: Do not sewer. Do not trash in municipal waste. Incineration is the only validated disposal method.
Chemical Characterization & Risk Assessment
To understand the disposal protocol, one must understand the molecule's behavior. We apply a "read-across" safety assessment based on the parent compound, Isosorbide Mononitrate (ISMN), adapted for the glucuronide conjugate.
| Feature | Property | Operational Implication |
| Functional Group | Nitrate Ester (–ONO₂) at C2 | Oxidative Potential: While less reactive than nitroglycerin, nitrate esters can release NOₓ gases upon thermal decomposition. Avoid mixing with strong reducing agents or acids. |
| Conjugation | Glucuronic acid at C5 | Solubility: Highly polar and water-soluble. This increases mobility in aquatic environments if improperly sewered, necessitating strict containment. |
| RCRA Status | Not P-Listed / Not U-Listed | Classification: Falls under "Non-Hazardous Pharmaceutical Waste" unless mixed with hazardous solvents (e.g., HPLC mobile phases), which triggers D001 (Ignitable) . |
| Bioaccumulation | Low (LogP < 1) | Ecotoxicity: While bioaccumulation is low, chronic exposure in waterways affects aquatic nitrogen cycles. Zero-discharge policy applies. |
Operational Disposal Protocol
This protocol is designed to be a self-validating system. If you cannot check the box for "Chain of Custody," the disposal is incomplete.
Workflow A: Solid Waste (Pure Substance, Lyophilized Powder, Contaminated PPE)
Applicability: Expired reference standards, spilled solids, contaminated gloves/weigh boats.
-
Segregation:
-
Do NOT place in Red Biohazard Bags (unless infectious).
-
Do NOT place in Black Hazardous Waste Bins (unless mixed with P-listed acutely toxic compounds).
-
Action: Place in a White or Blue Pharmaceutical Waste Container labeled "Non-Hazardous Pharmaceutical Waste - Incinerate Only."
-
-
Container Specifications:
-
High-density polyethylene (HDPE) rigid container.
-
Must have a gasketed, sealing lid to prevent moisture ingress (hydrolysis risk).
-
-
Labeling:
-
Chemical Name: Isosorbide 2-Mononitrate 5-β-D-Glucuronide
-
Hazards: Irritant, Nitrate Ester
-
Date Sealed: [YYYY-MM-DD]
-
Workflow B: Liquid Waste (HPLC Effluent, Mother Liquor)
Applicability: Experimental residues dissolved in Acetonitrile, Methanol, or Water.
-
Characterization:
-
Most I2MN-5-Gluc liquid waste contains organic solvents (MeOH/ACN).
-
Classification: RCRA Hazardous Waste (D001 - Ignitable).
-
-
Segregation:
-
Use a dedicated "Organic Solvent Waste" carboy (Safety Can).
-
Critical Safety Step: Ensure the carboy is grounded/bonded during transfer to prevent static discharge, as the nitrate moiety can lower the activation energy for solvent ignition.
-
-
Neutralization (Spill Response Only):
-
If a liquid spill occurs: Absorb with vermiculite or clay. Do not use sawdust or paper towels (combustibles) as the nitrate can act as an oxidizer, increasing flammability risk.
-
Decision Logic & Workflow
The following diagram illustrates the decision matrix for disposing of I2MN-5-Gluc.
Figure 1: Decision matrix for segregating Isosorbide 2-Mononitrate 5-β-D-Glucuronide waste streams based on physical state and solvent content.
Regulatory Framework & Compliance
Strict adherence to the following regulations ensures your facility remains audit-ready.
-
EPA Resource Conservation and Recovery Act (RCRA):
-
While I2MN-5-Gluc is not a P/U listed waste, the "Mixture Rule" applies. If the metabolite is in a solution with a hazardous solvent (e.g., Acetonitrile), the entire volume is hazardous waste (D001).
-
-
EPA Pharmaceutical Waste Rule (40 CFR Part 266 Subpart P):
-
DOT Shipping (49 CFR):
-
If shipping waste off-site, pure nitrate esters can sometimes be classified as Class 4.1 (Flammable Solids) or Class 5.1 (Oxidizers). However, as a glucuronide metabolite, it is generally shipped under UN 3249 (Medicine, solid, toxic, n.o.s.) or Non-Regulated depending on concentration. Consult your EHS officer for specific shipping manifests.
-
Decontamination Procedures
In the event of a benchtop spill:
-
PPE: Nitrile gloves (double gloved), safety goggles, lab coat.
-
Solids: Gently sweep into a dust pan. Do not create dust aerosols.[4][5] Wipe area with water, followed by ethanol. Dispose of wipes in the Pharmaceutical Waste bin.
-
Liquids: Absorb with inert clay or vermiculite pads. Do not use bleach (Sodium Hypochlorite) . Hypochlorite can react with nitrogenous compounds to form unstable chloramines. Use a mild surfactant (soap and water) for final cleaning.
References
-
U.S. Environmental Protection Agency. (2019).[3][6] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine (Final Rule).[3] EPA.gov. [Link]
-
U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]
-
PubChem. (n.d.). Isosorbide Mononitrate Compound Summary (Safety & Hazards). National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs. OSHA.gov. [Link]
Sources
Personal Protective Equipment & Handling Guide: Isosorbide 2-Mononitrate 5-β-D-Glucuronide
Executive Safety Summary
Compound Class: Organic Nitrate Metabolite (Conjugate) Primary Hazard: Potent Vasodilation / Hypotension / Reproductive Toxicity (Suspected) Operational Status: Handle as a Potent Unknown . While glucuronidation generally increases polarity and excretion, the nitrate moiety remains potentially bioactive. Reversion to the parent compound (Isosorbide 2-Mononitrate) via hydrolysis is possible in certain matrices.
Hazard Profiling & Risk Assessment
To handle Isosorbide 2-Mononitrate 5-β-D-Glucuronide safely, one must understand the toxicology of its parent scaffold. Isosorbide 2-mononitrate is a nitric oxide (NO) donor.
-
Vasodilation Risk: Systemic absorption of organic nitrates leads to smooth muscle relaxation. In a laboratory setting, inhalation of the lyophilized powder is the primary vector for rapid systemic entry.
-
Reproductive Toxicity: Isosorbide mononitrates are flagged as suspected reproductive toxins (H361). The glucuronide metabolite must be treated with the same level of caution regarding fertility and fetal development.
-
Physical Hazard: As a nitrate ester, the compound possesses intrinsic oxidizing properties. While the glucuronide moiety adds stability, the material should never be subjected to shock, friction, or high heat (H242 analog).
Personal Protective Equipment (PPE) Matrix
This protocol utilizes a Barrier Multiplicity Strategy —relying on redundant layers to prevent exposure.
| PPE Category | Specification | Rationale |
| Respiratory | Primary: Certified Chemical Fume Hood (Face velocity: 0.3–0.5 m/s). Secondary (Spill/Outside Hood): N95 or P100 Respirator. | The substance is likely a fluffy, lyophilized solid. Electrostatic forces can disperse particles easily. Inhalation provides the fastest route to the bloodstream. |
| Dermal (Hand) | Double Gloving Protocol: 1. Inner Layer: 4 mil Nitrile (Bright color). 2. Outer Layer: 5-8 mil Nitrile (Dark color). | Nitrile offers excellent resistance to organic nitrates. Double gloving allows immediate detection of outer glove breach (color contrast) and safe removal of contaminated outer layers. |
| Dermal (Body) | Tyvek® Lab Coat (Closed front, elastic cuffs) or disposable sleeve covers. | Prevents accumulation of dust on street clothes. Elastic cuffs prevent wrist exposure between the glove and coat. |
| Ocular | Chemical Splash Goggles (ANSI Z87.1). | Safety glasses are insufficient for powders that can drift behind lenses. Nitrates are irritating to mucous membranes (H319). |
Operational Workflow: Step-by-Step
Phase A: Preparation & Weighing
-
Static Control: Glucuronide standards are often static-prone. Use an ionizing anti-static gun or a polonium strip inside the balance chamber to neutralize charge before opening the vial.
-
Containment: Place the analytical balance inside the fume hood. If this is not possible, use a powder containment hood or a glove box.
-
Solvent Selection: The glucuronide is highly polar.
-
Preferred Solvents: Water, Methanol, DMSO.
-
Avoid: Non-polar solvents (Hexane, Ether) as solubility will be negligible.
-
Phase B: Handling & Solubilization
-
Don full PPE (Double gloves, Goggles, Lab Coat).
-
Inspect the vial. If material is caked near the cap, tap gently to settle.
-
Open vial only inside the hood.
-
Weigh by difference or use a disposable anti-static weighing boat.
-
Immediately recap the stock vial and seal with Parafilm.
-
Add solvent to the weighing boat or transfer vessel immediately to trap dust in solution.
Phase C: Waste Disposal & Decontamination
-
Segregation: DO NOT mix nitrate waste with strong reducing agents (e.g., metal hydrides, zinc powder) or strong acids. This can generate toxic nitrogen oxides (
) or cause exothermic reactions.[5] -
Liquids: Dispose of in a dedicated "Organic Waste - Oxidizer Compatible" stream.
-
Solids: Contaminated gloves and weighing boats must be double-bagged and labeled as "Hazardous Waste - Nitrate Contaminated."
-
Decontamination: Wipe surfaces with a mild surfactant (soap/water) followed by 70% Ethanol. Avoid bleach (hypochlorite) as it can react with nitrogenous compounds.
Visualized Safety Protocols
Diagram 1: Operational Hierarchy of Controls
This diagram illustrates the decision logic for handling the compound, prioritizing engineering controls over PPE.
Caption: Operational logic flow distinguishing between solid state (inhalation risk) and liquid state (absorption risk) protocols.
Diagram 2: Emergency Response Logic
Immediate actions to take in the event of exposure, specifically targeting the vasodilatory effects of nitrates.
Caption: Emergency response triage focusing on preventing orthostatic hypotension (fainting) following nitrate exposure.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 62989, Isosorbide 2-mononitrate. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[6] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment. United States Department of Labor. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.). Substance Information: Isosorbide Mononitrate.[1][4][7][8] Retrieved from [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 3. hscprep.com.au [hscprep.com.au]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. nswai.org [nswai.org]
- 6. orgsyn.org [orgsyn.org]
- 7. Isosorbide_mononitrate [bionity.com]
- 8. Pharmacokinetics of isosorbide mononitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
